Latrepirdine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNODQFNWMXFMEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189705 | |
| Record name | Latrepirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3613-73-8 | |
| Record name | Dimebon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3613-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Latrepirdine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003613738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latrepirdine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Latrepirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LATREPIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD9237K1Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Latrepirdine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Latrepirdine's Neuroprotective Mechanisms: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this in-depth technical guide delineates the multifaceted mechanism of action of Latrepirdine (formerly known as Dimebon) in the context of neurodegeneration. This document synthesizes preclinical data, outlines detailed experimental methodologies, and provides visual representations of key signaling pathways.
Executive Summary
This compound, initially developed as an antihistamine, has garnered significant interest for its potential neuroprotective properties. Despite promising phase II clinical trial results for Alzheimer's and Huntington's diseases, subsequent phase III trials did not meet their primary endpoints, highlighting the complexity of its mechanism and the translational challenges in neurodegenerative disease research.[1][2][3] This guide explores the core molecular pathways influenced by this compound, focusing on its roles in mitochondrial function, receptor modulation, and autophagy. The presented data and protocols aim to provide a comprehensive resource for the scientific community to inform future research and drug development endeavors in neurodegeneration.
Core Mechanisms of Action
This compound's neuroprotective effects are not attributed to a single target but rather to a constellation of interactions with multiple cellular pathways. The primary mechanisms explored in preclinical studies include the stabilization of mitochondrial function, modulation of various neurotransmitter receptors, and the enhancement of autophagic processes.[1][2]
Mitochondrial Stabilization
A key proposed mechanism of this compound is its ability to enhance mitochondrial function and protect against mitochondrial dysfunction, a central pathological feature in many neurodegenerative diseases.[4] this compound has been shown to inhibit the mitochondrial permeability transition pore (mPTP), thereby preventing the collapse of the mitochondrial membrane potential and subsequent cell death cascades.[5] In vitro studies have demonstrated that this compound can increase mitochondrial membrane potential, enhance ATP production, and increase the activity of succinate dehydrogenase.[6]
Multi-Receptor Antagonism
This compound exhibits affinity for a range of receptors, which may contribute to its observed cognitive and behavioral effects. Notably, it acts as an antagonist at histamine H1, serotonin 5-HT6, and α-adrenergic receptors.[5] Its interaction with the 5-HT6 receptor, in particular, has been linked to pro-cognitive effects.[7] While early research suggested a role for NMDA receptor antagonism, subsequent studies have shown that its affinity for this receptor is relatively weak compared to other antagonists like memantine.[5][8]
Autophagy Induction
This compound has been demonstrated to induce autophagy, a cellular process responsible for the clearance of aggregated proteins and damaged organelles.[9][10] This is particularly relevant for neurodegenerative diseases characterized by the accumulation of misfolded proteins, such as amyloid-beta and tau in Alzheimer's disease. The induction of autophagy by this compound is mediated, at least in part, through the inhibition of the mTOR signaling pathway.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from various preclinical studies on this compound.
Table 1: Receptor Binding Affinities and Ion Channel Inhibition
| Target | Species | Assay Type | Value (IC50/Ki) | Reference(s) |
| Serotonin Receptor | ||||
| 5-HT6 | Human | Radioligand Binding | 26 nM (Ki) | [5][11] |
| 5-HT6 | Rat | Radioligand Binding | 119 nM (Ki) | [5] |
| 5-HT2C | Human | Functional Assay | >90% inhibition at 10 µM | [5] |
| 5-HT5A | Human | Functional Assay | >90% inhibition at 10 µM | [5] |
| Histamine Receptor | ||||
| H1 | Human | Radioligand Binding | ~1 nM (Ki) | [12] |
| H2 | Human | Functional Assay | >90% inhibition at 10 µM | [5] |
| Adrenergic Receptor | ||||
| α1A, α1B, α1D, α2A | Human | Functional Assay | >90% inhibition at 10 µM | [5] |
| Glutamate Receptor | ||||
| NMDA | Rat | Electrophysiology | 6-90 µM (IC50) | [5] |
| NMDA | - | Radioligand Binding | 105 µM (Ki) | [5] |
| Ion Channels | ||||
| High-Voltage Activated Ca2+ Channels | Mouse | Electrophysiology | 50 µM (IC50) | [5] |
| Potential-Dependent Ca2+ Channels | Rat | Electrophysiology | 57 µM (IC50) | [5] |
Table 2: In Vitro Efficacy and Cellular Effects
| Experimental Model | Endpoint Measured | This compound Concentration | Observed Effect | Reference(s) |
| Mitochondrial Function | ||||
| Cerebellar Granule Cells (Aβ-treated) | Inhibition of Mitochondrial Permeability Transition | 20-100 µM | Inhibition of mPTP opening | [5] |
| Primary Mouse Cortical Neurons | Succinate Dehydrogenase Activity | Nanomolar concentrations | Increased activity | [6] |
| SH-SY5Y Cells | ATP Levels | Nanomolar concentrations | Increased ATP levels | [6] |
| Primary Neurons | Neurite Outgrowth | 0.1-100 nM | Increased neurite outgrowth | [5] |
| Neuroprotection | ||||
| Cerebellar Granule Cells (Aβ-treated) | Neuronal Survival | 25 µM | ~45% increase in survival | [5] |
| Primary Neurons (Glutamate-induced toxicity) | Neuroprotection | 0.1 nM | Significant neuroprotection | [13] |
| Autophagy | ||||
| HeLa cells expressing eGFP-LC3 | Autophagosome Formation | 50 µM | Marked enhancement of eGFP-LC3 puncta | [14] |
| N2a Cells | mTOR and p70S6K Phosphorylation | 50 µM | Significant decrease | [9] |
| Amyloid-beta (Aβ) Levels | ||||
| N2a cells (Swedish APP) | Extracellular Aβ | 500 pM - 5 µM | Up to 64% increase | [15] |
| TgCRND8 synaptoneurosomes | Extracellular Aβx-42 | 1-10 µM | ~10% increase | [3] |
Table 3: In Vivo Efficacy in Animal Models
| Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| TgCRND8 Mice (Alzheimer's Model) | 3.5 mg/kg/day (i.p.) | Improved learning behavior; Reduced accumulation of Aβ42 and α-synuclein | [16][9] |
| Rat Model of Memory Dysfunction | - | Improved learning and memory | [5] |
| Senescence-Accelerated Mice | 1.5 mg/kg/day (p.o.) for 5 months | Improved exploratory behavior and reduced anxiety | [5] |
| Tg2576 Mice (Alzheimer's Model) | 3.5 mg/kg (single i.p. injection) | Up to 40% increase in interstitial fluid Aβ | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's mechanism of action.
Mitochondrial Permeability Transition Pore (mPTP) Assay
Objective: To assess the effect of this compound on the opening of the mitochondrial permeability transition pore in response to a calcium challenge.
Materials:
-
Isolated mitochondria or permeabilized cells (e.g., SH-SY5Y, HepG2)[17]
-
Calcium Green™-5N dye[17]
-
Calcium chloride (CaCl2) solution
-
This compound stock solution
-
Assay buffer (specific to cell/mitochondria type)
-
Microplate reader with fluorescence detection capabilities (e.g., FLIPR TETRA)[17]
Procedure:
-
Prepare isolated mitochondria or permeabilize cells according to standard protocols.
-
Load the mitochondria/cells with Calcium Green™-5N dye.
-
Incubate the loaded mitochondria/cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Initiate the assay by adding a series of CaCl2 pulses (e.g., 5 µM every 5 minutes) to induce mitochondrial calcium uptake.[17]
-
Monitor the fluorescence of Calcium Green™-5N over time. A sustained increase in fluorescence indicates the opening of the mPTP and release of accumulated calcium.
-
Analyze the calcium retention capacity, which is the amount of calcium the mitochondria can sequester before the mPTP opens. An increase in calcium retention capacity in the presence of this compound indicates inhibition of mPTP opening.
Western Blot for mTOR Signaling Pathway
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cell line of interest (e.g., N2a cells)[9]
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, and a loading control (e.g., anti-GAPDH or anti-β-actin)[18][19]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle for the specified time (e.g., 3 or 6 hours).[14]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the ratio of phosphorylated to total protein for mTOR and p70S6K indicates inhibition of the mTOR pathway.
Autophagy Flux Assay using eGFP-LC3
Objective: To visualize and quantify the effect of this compound on autophagosome formation.
Materials:
-
Cell line stably expressing eGFP-LC3 (e.g., HeLa or N2a cells)[14]
-
This compound stock solution
-
Complete cell culture medium
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Plate the eGFP-LC3 expressing cells on coverslips or in imaging-compatible plates.
-
Treat the cells with this compound (e.g., 50 µM) or vehicle for the desired duration (e.g., 3 or 6 hours).[14]
-
Fix the cells with paraformaldehyde.
-
Mount the coverslips or image the plates using a fluorescence microscope.
-
Acquire images of multiple fields for each condition.
-
Quantify the number of eGFP-LC3 puncta per cell using image analysis software. An increase in the number of puncta in this compound-treated cells compared to control cells indicates an induction of autophagosome formation.
Whole-Cell Patch-Clamp Recording for NMDA Receptor Activity
Objective: To measure the effect of this compound on NMDA receptor-mediated currents in neurons.
Materials:
-
Primary neuronal culture (e.g., rat cortical neurons) or a cell line expressing NMDA receptors[5]
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (containing physiological ion concentrations)
-
Internal solution (for the patch pipette)
-
NMDA and glycine (co-agonist) solutions
-
This compound stock solution
Procedure:
-
Prepare neuronal cultures or transfected cells on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate a patch pipette with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the cell at a negative membrane potential (e.g., -70 mV) to record inward currents.
-
Apply a solution containing NMDA and glycine to elicit NMDA receptor-mediated currents.
-
After obtaining a stable baseline response, co-apply this compound with the NMDA/glycine solution at various concentrations.
-
Record the changes in the amplitude of the NMDA receptor-mediated current in the presence of this compound.
-
Calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.
Caption: this compound's protective effect on mitochondrial function.
Caption: this compound induces autophagy via mTOR inhibition.
Caption: Multi-receptor targets of this compound.
Caption: Workflow for assessing autophagy flux.
Conclusion
This compound presents a compelling case study in the complexities of drug development for neurodegenerative diseases. Its multi-target mechanism of action, encompassing mitochondrial protection, receptor modulation, and autophagy induction, offers several potential avenues for therapeutic intervention. While the outcomes of late-stage clinical trials were not as anticipated, the wealth of preclinical data provides valuable insights into the underlying cellular and molecular pathways relevant to neurodegeneration. This technical guide serves as a consolidated resource to aid researchers in further exploring these mechanisms and in the rational design of next-generation neuroprotective agents. A thorough understanding of the intricate biology, as detailed in the experimental protocols and pathway diagrams herein, is paramount for advancing the field.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute dosing of this compound (Dimebon™), a possible Alzheimer therapeutic, elevates extracellular amyloid-β levels in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimebon (this compound) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of this compound (Dimebon®) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute dosing of this compound (Dimebon), a possible Alzheimer therapeutic, elevates extracellular amyloid-beta levels in vitro and in vivo. [repository.cam.ac.uk]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Mitochondrial Pharmacology of Dimebon (this compound) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acute dosing of this compound (Dimebon), a possible Alzheimer therapeutic, elevates extracellular amyloid-beta levels in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. researchgate.net [researchgate.net]
The Rise and Fall of Latrepirdine (Dimebon): A Technical History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrepirdine, more commonly known by its former brand name Dimebon, represents a compelling and cautionary tale in the field of neurodegenerative disease drug development. Initially introduced as a non-selective antihistamine in Russia in 1983, it was later repurposed for the treatment of Alzheimer's and Huntington's diseases, generating significant initial excitement before ultimately failing in pivotal Phase III clinical trials.[1][2][3][4] This technical guide provides a comprehensive history of this compound, detailing its clinical trial data, exploring its proposed mechanisms of action, and outlining the experimental methodologies employed in its evaluation.
A Repurposed Hope: From Antihistamine to Neuroprotective Agent
This compound (2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methylpyridin-3-yl)ethyl)-1H-pyrido[4,3-b]indole) was first developed and used in Russia as an over-the-counter antihistamine.[2][5] In the early 1990s, Russian researchers began to investigate its potential as a neuroprotective agent, with early studies suggesting it had cognitive-enhancing effects.[6][7] This led to its investigation for neurodegenerative disorders, culminating in its licensing by the American biotechnology company Medivation.[2][6]
The initial preclinical and early clinical data were promising. Animal studies suggested that this compound could inhibit brain cell death and improve learning.[1][7] An initial open-label study in 14 Russian patients with Alzheimer's disease also showed improvements in cognitive function.[4][6][8] This early promise set the stage for a series of more rigorous clinical trials that would ultimately determine the fate of the drug.
Clinical Development: A Journey of Promise and Disappointment
The clinical development of this compound for neurodegenerative diseases was marked by a stark contrast between the highly encouraging results of an initial Phase II trial and the subsequent failures in larger, more definitive Phase III studies.
Alzheimer's Disease Clinical Trials
A pivotal Phase II study conducted in Russia suggested significant and sustained benefits of this compound in patients with mild-to-moderate Alzheimer's disease.[9] However, these findings were not replicated in the larger, multi-national Phase III trials.
Table 1: Summary of this compound Clinical Trials in Alzheimer's Disease
| Trial | Phase | Number of Patients | Treatment Arms | Duration | Primary Endpoints | Key Outcomes | Adverse Events |
| Russian Phase II | II | 183 | This compound 20 mg TID vs. Placebo | 12 months | ADAS-cog, CIBIC-plus, MMSE, ADCS-ADL, NPI | Statistically significant improvement in all primary endpoints at 6 and 12 months.[4][7] | Generally well-tolerated. Most common were dry mouth and depression/depressed mood.[4][10] |
| CONNECTION (NCT00675623) | III | 598 | This compound 5 mg TID, this compound 20 mg TID vs. Placebo | 6 months | ADAS-cog, CIBIC-plus | No statistically significant difference between this compound and placebo on co-primary or secondary endpoints.[2][6] | Well-tolerated. Similar incidence of adverse events across groups.[2] |
| CONCERT (NCT00829374) | III | 1,003 | This compound 5 mg TID, this compound 20 mg TID vs. Placebo (all as adjunct to donepezil) | 12 months | ADAS-cog, ADCS-ADL | Failed to meet primary endpoints. No significant benefit of this compound over placebo.[3][5][7] | Generally well-tolerated. |
| CONTACT (NCT00912288) | III | Not fully enrolled/completed | This compound vs. Placebo (in patients on donepezil) | 6 months | NPI, ADCS-ADL (severe) | Terminated early, efficacy data not available.[6] | Safety data reported for up to 30 weeks.[6] |
| CONSTELLATION | III | Not fully enrolled/completed | This compound vs. Placebo (in patients on memantine) | 6 months | Not specified | Terminated early. | Not specified |
Huntington's Disease Clinical Trials
The investigation of this compound was also extended to Huntington's disease, another neurodegenerative disorder. While an initial Phase II trial showed some modest cognitive benefit, the subsequent Phase III trial failed to confirm these findings.
Table 2: Summary of this compound Clinical Trials in Huntington's Disease
| Trial | Phase | Number of Patients | Treatment Arms | Duration | Primary Endpoints | Key Outcomes | Adverse Events |
| DIMOND (NCT00497159) | II | 91 | This compound 20 mg TID vs. Placebo | 90 days | Tolerability | Well-tolerated. Showed a statistically significant improvement on the MMSE at day 90 (p=0.03), but not on the UHDRS or ADAS-cog.[4][11] | Comparable rates to placebo.[11] |
| HORIZON (NCT00920946) | III | 403 | This compound 20 mg TID vs. Placebo | 6 months | MMSE, CIBIC-plus | Did not meet primary endpoints. No statistically significant improvement in cognition or global function (MMSE p=0.39; CIBIC-plus p=0.84).[1][9][12] | Generally well-tolerated. Similar overall incidence of adverse events between groups.[1][12] |
Proposed Mechanisms of Action: An Elusive Target
The failure of this compound in Phase III trials led to intense scrutiny of its proposed mechanisms of action. Several hypotheses were put forward, though a definitive understanding remains elusive.
Mitochondrial Stabilization
One of the most prominent theories was that this compound exerted its neuroprotective effects by stabilizing mitochondria. It was proposed to inhibit the mitochondrial permeability transition pore (mPTP), a channel whose prolonged opening can lead to mitochondrial dysfunction and cell death.[1][3] By preventing mPTP opening, this compound was thought to preserve mitochondrial function and protect neurons from degeneration.
Figure 1: Proposed mechanism of this compound in inhibiting the mitochondrial permeability transition pore.
NMDA Receptor Modulation
Early research also suggested that this compound could act as a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][9] Overactivation of NMDA receptors by the neurotransmitter glutamate can lead to excitotoxicity, a process implicated in neuronal death in neurodegenerative diseases. By weakly blocking these receptors, this compound was thought to offer a degree of neuroprotection.
Figure 2: Proposed mechanism of this compound as a weak NMDA receptor antagonist.
Multi-Receptor Activity
This compound was also found to interact with a variety of other neurotransmitter receptors, including histamine H1 and serotonin 5-HT6 receptors.[4][6][13] The antagonism of 5-HT6 receptors, in particular, has been investigated as a potential pro-cognitive mechanism.[14][15] This multi-target profile complicated the understanding of its primary mechanism of action but also offered alternative explanations for its observed effects.
Figure 3: Overview of this compound's interactions with multiple neurotransmitter receptors.
Experimental Protocols: A General Overview
Detailed, step-by-step experimental protocols from the key this compound studies are not extensively available in the public domain. However, based on the published literature, a general understanding of the methodologies can be outlined.
Clinical Trial Protocols
The clinical trials for this compound followed standard designs for neurodegenerative disease studies.
Figure 4: A generalized workflow for the this compound clinical trials.
-
Patient Population: Patients were typically diagnosed with mild-to-moderate Alzheimer's or Huntington's disease based on established clinical criteria (e.g., NINCDS-ADRDA for Alzheimer's). Key inclusion criteria often included specific scores on cognitive scales like the Mini-Mental State Examination (MMSE).
-
Study Design: The pivotal trials were randomized, double-blind, and placebo-controlled.[2][10]
-
Dosage: The most common dosage of this compound tested was 20 mg administered three times daily (TID).[2][10]
-
Outcome Measures: Efficacy was primarily assessed using validated clinical scales, including:
-
Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog): To measure cognitive function.
-
Clinician's Interview-Based Impression of Change-plus caregiver input (CIBIC-plus): To assess overall clinical change.
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): To evaluate functional ability.
-
Neuropsychiatric Inventory (NPI): To assess behavioral symptoms.
-
Mini-Mental State Examination (MMSE): A brief measure of cognitive status.
-
-
Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[2][6]
Preclinical Experimental Protocols (General)
-
Mitochondrial Permeability Transition Pore (mPTP) Assay: These assays typically involve isolating mitochondria from cells or tissues and then inducing mPTP opening using agents like calcium overload or oxidative stress. The opening of the pore can be measured by monitoring changes in mitochondrial swelling (light scattering), mitochondrial membrane potential (using fluorescent dyes), or calcium retention capacity.[16][17][18] this compound would be added to assess its ability to inhibit these changes. A common method involves using a fluorescent dye like Calcein-AM, which is quenched by cobalt in the cytoplasm but fluoresces within intact mitochondria. Opening of the mPTP allows cobalt to enter and quench the mitochondrial fluorescence.[19]
-
NMDA Receptor Binding Assay: These are typically competitive binding assays using radiolabeled ligands that specifically bind to the NMDA receptor. The ability of this compound to displace the radioligand is measured to determine its binding affinity (Ki).
-
5-HT6 Receptor Binding Assay: Similar to the NMDA receptor assays, these would involve radioligand binding studies to determine the affinity of this compound for the 5-HT6 receptor.[14] Functional assays could also be employed to measure the effect of this compound on 5-HT6 receptor-mediated signaling, such as cyclic AMP (cAMP) production.[13]
Conclusion: Lessons from this compound
The story of this compound serves as a critical case study in the challenges of drug development for neurodegenerative diseases. The initial excitement generated by promising early-phase data underscores the importance of robust, well-controlled, and adequately powered Phase III trials to confirm efficacy. The ultimate failure of this compound also highlights the complexities of targeting multifaceted diseases like Alzheimer's and the need for a deeper understanding of a drug's mechanism of action. While this compound did not fulfill its initial promise, the extensive research it generated has contributed valuable knowledge to the field and continues to inform ongoing efforts to develop effective treatments for these devastating disorders.
References
- 1. Pfizer and Medivation Announce Results from Phase 3 HORIZON Trial of Dimebon in Huntington Disease | Pfizer [pfizer.com]
- 2. Pfizer And Medivation Announce Results From Two Phase 3 Studies In Dimebon (this compound*) Alzheimer’s Disease Clinical Development Program | Pfizer [pfizer.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medivation, Inc. Completes Enrollment in Phase 3 'CONCERT' Trial of Dimebon Added to Donepezil in Patients With Alzheimer's Disease - BioSpace [biospace.com]
- 6. This compound for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alz-journals.onlinelibrary.wiley.com [alz-journals.onlinelibrary.wiley.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Dimebon Disappoints in Phase 3 Trial of Huntington's Disease [medscape.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Latrepirdine's Effects on Mitochondrial Function: A Technical Whitepaper
Executive Summary
Latrepirdine (formerly known as Dimebon) is a small molecule that has been investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Huntington's disease.[1][2] A significant body of preclinical research points towards the modulation of mitochondrial function as a core mechanism of its neuroprotective action.[3][4] This document provides an in-depth technical overview of the multifaceted effects of this compound on mitochondria, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. The primary audience for this whitepaper includes researchers, scientists, and professionals involved in drug development with an interest in mitochondrial pharmacology and neurodegeneration.
Core Mechanisms of this compound on Mitochondrial Function
This compound exerts its influence on mitochondrial health through several interconnected mechanisms, ranging from the activation of key energy-sensing pathways to the modulation of mitochondrial quality control processes.
Activation of AMP-Activated Protein Kinase (AMPK)
One of the most potent effects of this compound is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, at nanomolar concentrations.[5][6]
-
Upstream Activation: The activation of AMPK by this compound is dependent on the upstream kinases LKB1 and CaMKKβ.[6]
-
Metabolic Consequences: AMPK activation leads to an increase in intracellular ATP levels and promotes the translocation of glucose transporter 3 (GLUT3) to the plasma membrane, thereby enhancing glucose uptake in neurons.[5][7]
Enhancement of Mitochondrial Bioenergetics
This compound has been shown to directly improve the bioenergetic capacity of mitochondria, particularly under conditions of cellular stress.
-
Mitochondrial Membrane Potential (ΔΨm): At nanomolar concentrations, this compound increases the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and energy coupling.[8][9] It also makes mitochondria more resistant to depolarization induced by high intracellular calcium concentrations.[8]
-
ATP Production: Corresponding with the increase in ΔΨm, this compound treatment leads to elevated cellular ATP levels.[8][10]
-
Succinate Dehydrogenase Activity: this compound has been observed to increase the activity of succinate dehydrogenase (Complex II of the electron transport chain).[8][10]
Modulation of Mitochondrial Dynamics
Mitochondrial dynamics, the balance between fission and fusion, are crucial for maintaining a healthy mitochondrial network. In cellular models of Alzheimer's disease, this compound has been shown to beneficially modulate the expression of proteins involved in these processes.[3][9]
-
Fission and Fusion Proteins: In a cell model of Alzheimer's disease, this compound treatment enhanced the expression of the fission protein Drp1 and ameliorated the disease-related deficit in the fusion protein OPA1.[3][9]
Regulation of the Mitochondrial Permeability Transition Pore (mPTP)
This compound appears to stabilize mitochondria by inhibiting the opening of the mitochondrial permeability transition pore (mPTP), a critical event in some forms of cell death.[1][3] By increasing the threshold for mPTP induction, this compound makes mitochondria more resilient to stressors like lipid peroxidation.[1]
Stimulation of Autophagy and Mitophagy
This compound stimulates autophagy, the cellular process for degrading and recycling damaged components, including mitochondria (a process termed mitophagy).[3][10] This is a crucial quality control mechanism to remove dysfunctional mitochondria, which can otherwise be a source of excessive reactive oxygen species (ROS).[9]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various mitochondrial parameters as reported in the literature.
| Parameter | Cell/Animal Model | This compound Concentration | Observed Effect | Reference(s) |
| AMPK Activation | Primary Neurons | 0.1 nM | Potent activation of AMPK. | [5][6] |
| ATP Levels | Primary Neurons | 0.1 nM | Increased intracellular ATP content. | [5][7] |
| ATP Levels | Primary mouse cortical neurons, SH-SY5Y cells | Nanomolar concentrations | Increased cellular ATP levels. | |
| Mitochondrial Membrane Potential (ΔΨm) | Primary mouse cortical neurons, SH-SY5Y cells | Nanomolar concentrations | Increased ΔΨm under non-stress conditions. | [8] |
| Mitochondrial Membrane Potential (ΔΨm) | Mouse primary neurons, SH-SY5Y neuroblastoma cells | 1-10 nM | Enhanced mitochondrial membrane potential. | [9] |
| Succinate Dehydrogenase Activity | Primary mouse cortical neurons, SH-SY5Y cells | Nanomolar concentrations | Increased activity. | [8] |
| Neurite Outgrowth | Cortical, hippocampal, and spinal cord neurons | 0.1 to 100 nM | Induced neurite outgrowth. | [1] |
| Cortical Neuron Process and Branch Length | Cortical neurons | 0.01 to 500 nM | Concentration-dependent increase. | [1] |
| mPTP Inhibition | Isolated Mitochondria | 20 to 100 µM | Inhibited Aβ-induced mitochondrial permeability transition. | [1] |
| Neuron Survival | Cerebellar granule cells (with Aβ) | 25 µM | Increased survival by approximately 45%. | [1] |
| Mitochondrial DNA Content | Primary mouse cortical neurons, SH-SY5Y cells | Nanomolar concentrations | No effect, suggesting no induction of mitochondrial biogenesis. | [8] |
Signaling Pathways and Conceptual Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and conceptual relationships involved in this compound's effects on mitochondrial function.
References
- 1. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mitochondrial Pharmacology of Dimebon (this compound) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease [aginganddisease.org]
- 4. This compound: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimebon (this compound) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Pharmacology of Dimebon (this compound) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Latrepirdine: An In-depth Technical Guide to its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective properties of Latrepirdine (also known as Dimebon), a compound that has been investigated for its therapeutic potential in neurodegenerative diseases. This document synthesizes preclinical and clinical data, details experimental methodologies for key assays, and visualizes the core signaling pathways associated with its mechanism of action.
Core Neuroprotective Mechanisms of Action
This compound is proposed to exert its neuroprotective effects through a multi-target mechanism of action.[1] Initially developed as an antihistamine, its potential in neurodegenerative disorders stems from its influence on mitochondrial function, glutamatergic neurotransmission, and cellular autophagy.[2][3]
Mitochondrial Stabilization
A primary proposed mechanism of this compound's neuroprotective action is its ability to stabilize mitochondrial function. It is suggested to inhibit the mitochondrial permeability transition pore (mPTP), a channel whose prolonged opening can lead to mitochondrial dysfunction and initiate cell death pathways.[1] By inhibiting the mPTP, this compound may prevent the release of pro-apoptotic factors and maintain mitochondrial integrity, which is often compromised in neurodegenerative conditions.
Modulation of Glutamatergic Neurotransmission
This compound has been shown to modulate the activity of key glutamate receptors, which are critical for synaptic plasticity, learning, and memory. It potentiates the activity of AMPA receptors at lower concentrations while inhibiting NMDA receptor-induced currents at higher concentrations.[4] This dual action could be beneficial in pathological states of excitotoxicity, a common feature in many neurodegenerative diseases.
Induction of Autophagy
This compound has been demonstrated to stimulate autophagy, the cellular process for clearing damaged organelles and aggregated proteins.[5] This is particularly relevant for neurodegenerative diseases characterized by the accumulation of misfolded proteins, such as amyloid-beta in Alzheimer's disease. The induction of autophagy by this compound is thought to be mediated through the mTOR signaling pathway.[5]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key clinical trials investigating the efficacy of this compound in Alzheimer's Disease and Huntington's Disease.
Table 1: Phase II Clinical Trial Results in Alzheimer's Disease
| Outcome Measure | This compound (20 mg TID) | Placebo | Placebo-Corrected Difference | p-value |
| ADAS-cog (52 weeks) | -6.9 | < 0.0001[2] | ||
| MMSE (52 weeks) | 2.1 | 0.0002[2] | ||
| CIBIC-plus (52 weeks) | -0.7 | 0.0014[2] | ||
| ADCS-ADL (52 weeks) | 4.4 | 0.0014[2] | ||
| NPI (52 weeks) | -3.3 | 0.0201[2] |
TID: three times a day; ADAS-cog: Alzheimer's Disease Assessment Scale-cognitive subscale; MMSE: Mini-Mental State Examination; CIBIC-plus: Clinician's Interview-Based Impression of Change Plus Caregiver Input; ADCS-ADL: Alzheimer's Disease Cooperative Study – Activities of Daily Living; NPI: Neuropsychiatric Inventory.
Table 2: Phase II Clinical Trial Results in Huntington's Disease (90 days)
| Outcome Measure | This compound (20 mg TID) | Placebo | Treatment Effect | 95% Confidence Interval | p-value |
| MMSE | 0.97 points | 0.10-1.85 | 0.03[6][7] | ||
| UHDRS | No significant treatment effect | [6] | |||
| ADAS-cog | No significant treatment effect | [6] |
TID: three times a day; MMSE: Mini-Mental State Examination; UHDRS: Unified Huntington's Disease Rating Scale; ADAS-cog: Alzheimer's Disease Assessment Scale-cognitive subscale.
It is important to note that despite promising Phase II results, subsequent Phase III trials for both Alzheimer's disease and Huntington's disease did not meet their primary endpoints.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the neuroprotective properties of this compound. These protocols are representative of standard techniques in the field.
Mitochondrial Permeability Transition Pore (mPTP) Assay in Cultured Neurons
This protocol outlines a method to assess the effect of this compound on the opening of the mPTP in cultured neurons, a key aspect of its proposed mitochondrial-stabilizing effects. The assay utilizes Calcein-AM, a fluorescent dye that is quenched by cobalt in the cytoplasm but not in intact mitochondria.
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Calcein-AM (1 mM stock in DMSO)
-
CoCl₂ (Cobalt Chloride, 100 mM stock in water)
-
Ionomycin (a calcium ionophore, 1 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Plate neurons on glass-bottom dishes or appropriate microplates and culture until the desired stage of differentiation.
-
Loading with Calcein-AM:
-
Prepare a loading buffer containing 1 µM Calcein-AM and 1 mM CoCl₂ in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Incubate the cells with the loading buffer for 20-30 minutes at 37°C.
-
-
Treatment with this compound:
-
Wash the cells twice with HBSS to remove excess Calcein-AM and CoCl₂.
-
Add HBSS containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period.
-
-
Induction of mPTP Opening:
-
To induce mPTP opening, add Ionomycin (final concentration 1-5 µM) to the positive control and experimental wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence of mitochondrial calcein using a fluorescence microscope (excitation ~488 nm, emission ~515 nm) or a fluorescence plate reader.
-
Acquire images or readings at regular intervals to monitor the decrease in fluorescence, which indicates the opening of the mPTP and quenching of calcein by cytosolic cobalt.
-
Whole-Cell Patch-Clamp Electrophysiology for AMPA and NMDA Receptor Currents
This protocol describes the whole-cell patch-clamp technique to record AMPA and NMDA receptor-mediated currents in cultured neurons, allowing for the investigation of this compound's modulatory effects.
Materials:
-
Cultured neurons on coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
AMPA and NMDA receptor agonists (e.g., AMPA, NMDA) and antagonists (e.g., CNQX, AP5)
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
Procedure:
-
Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Patching:
-
Approach a neuron with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Recording AMPA Receptor Currents:
-
Clamp the cell at a holding potential of -70 mV to minimize the contribution of NMDA receptors.
-
Apply AMPA (e.g., 10 µM) to the perfusion solution to evoke an inward current.
-
After establishing a stable baseline, co-apply this compound with AMPA to determine its effect on the current amplitude.
-
-
Recording NMDA Receptor Currents:
-
Clamp the cell at a holding potential of +40 mV in a magnesium-free external solution to relieve the Mg²⁺ block of NMDA receptors.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an outward current.
-
Co-apply this compound with NMDA/glycine to assess its effect on the NMDA receptor-mediated current.
-
Assessment of Autophagy in SH-SY5Y Cells via Western Blotting
This protocol details the use of Western blotting to measure the levels of key autophagy markers, LC3-II and p62, in SH-SY5Y cells treated with this compound. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Materials:
-
SH-SY5Y cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Plate SH-SY5Y cells and treat with various concentrations of this compound or vehicle for the desired duration (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of LC3-II to LC3-I and p62 to the loading control (β-actin).
Cued and Contextual Fear Conditioning in Mice
This protocol describes a standard procedure for cued and contextual fear conditioning in mice, a behavioral paradigm used to assess learning and memory, which can be influenced by neuroprotective compounds like this compound.
Materials:
-
Fear conditioning apparatus with a grid floor for footshock delivery, a sound generator, and a video camera.
-
A novel context for the cued fear test.
-
Experimental mice (e.g., a transgenic model of neurodegeneration and wild-type controls).
-
This compound for administration.
Procedure:
-
Drug Administration: Administer this compound or vehicle to the mice according to the study design (e.g., daily for several weeks prior to testing).
-
Training (Day 1):
-
Place a mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2.8 kHz for 30 seconds).
-
Co-terminate the CS with a mild footshock (unconditioned stimulus, US), for instance, 0.5 mA for 2 seconds.
-
Repeat the CS-US pairing for a set number of trials (e.g., 2-3 times) with an inter-trial interval.
-
-
Contextual Fear Testing (Day 2):
-
Place the mouse back into the same conditioning chamber (the context) without presenting the tone or the footshock.
-
Record the mouse's behavior for a set period (e.g., 5 minutes) and quantify the amount of time it spends "freezing" (a fear response characterized by complete immobility except for respiration).
-
-
Cued Fear Testing (Day 3):
-
Place the mouse in a novel context with different visual, tactile, and olfactory cues.
-
After a baseline period, present the auditory CS (the tone) without the footshock.
-
Quantify the freezing behavior before and during the presentation of the tone.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for investigating this compound's neuroprotective effects.
This compound's Proposed Neuroprotective Signaling Pathways
Caption: Proposed neuroprotective signaling pathways of this compound.
Experimental Workflow for Preclinical Investigation of this compound
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Logical Relationship of this compound's Multi-Target Effects
Caption: Logical relationship of this compound's multi-target neuroprotective effects.
References
- 1. Fear Conditioning Test - Creative Biolabs [creative-biolabs.com]
- 2. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]
- 4. abcam.com [abcam.com]
- 5. jwatch.org [jwatch.org]
- 6. researchgate.net [researchgate.net]
- 7. A Randomized, Placebo-Controlled Trial of this compound in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pfizer And Medivation Announce Results From Two Phase 3 Studies In Dimebon (this compound*) Alzheimer’s Disease Clinical Development Program | Pfizer [pfizer.com]
- 9. This compound for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Latrepirdine: A Deep Dive into its Autophagy-Enhancing Properties for Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Latrepirdine (formerly known as Dimebon) is a small molecule that has garnered significant interest within the neurodegenerative disease research community for its ability to enhance autophagy, the cellular process responsible for clearing aggregated proteins and damaged organelles. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's pro-autophagic effects, supported by quantitative data from key preclinical studies. Detailed experimental protocols for assessing this compound's activity are provided to facilitate further research and drug development efforts. Furthermore, this document visualizes the core signaling pathways and experimental workflows using Graphviz diagrams to offer a clear and concise understanding of the scientific principles discussed.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive accumulation of misfolded and aggregated proteins, including amyloid-beta (Aβ) and alpha-synuclein (α-synuclein), respectively. This proteotoxicity leads to synaptic dysfunction and neuronal cell death. Autophagy is a critical cellular quality control mechanism that sequesters and degrades these toxic protein aggregates. A growing body of evidence suggests that enhancing autophagy could be a promising therapeutic strategy for these devastating disorders.
This compound, initially developed as an antihistamine, has demonstrated neuroprotective and cognitive-enhancing properties in various preclinical models. A key mechanism of action for this compound is the induction of autophagy, leading to the clearance of pathogenic protein aggregates. While clinical trials in AD and Huntington's disease (HD) have yielded mixed results, the study of this compound's effects on autophagy continues to provide valuable insights into potential therapeutic targets for neurodegeneration.
Molecular Mechanism of this compound-Induced Autophagy
This compound enhances autophagy primarily through the modulation of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cellular growth and metabolism.
Inhibition of the mTOR Signaling Pathway
The mTOR complex 1 (mTORC1) is a critical negative regulator of autophagy. When active, mTORC1 phosphorylates and inhibits key proteins required for the initiation of autophagy, such as ULK1. This compound has been shown to inhibit the mTOR signaling pathway, thereby relieving this inhibition and promoting the formation of autophagosomes. This is evidenced by a reduction in the phosphorylation of mTOR (p-mTOR) and its downstream effector, the p70S6 kinase (p70S6K), in neuronal cell lines treated with this compound.
Figure 1: this compound inhibits mTORC1, leading to the activation of the ULK1 complex and subsequent autophagosome formation.
ATG5-Dependent Autophagy
The formation of the autophagosome is a complex process involving numerous autophagy-related (ATG) proteins. ATG5 is a key component of the ATG12-ATG5-ATG16L1 complex, which is essential for the elongation of the phagophore membrane. Studies have demonstrated that the autophagy-enhancing effects of this compound are dependent on the presence of ATG5, highlighting its role in the core autophagy machinery.[1]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative effects of this compound on key autophagy markers and the clearance of neurotoxic protein aggregates from various preclinical studies.
Table 1: Effect of this compound on Autophagy Markers in N2a Neuroblastoma Cells
| Concentration | Treatment Duration | LC3-II Levels (Fold Change vs. Vehicle) | p62 Levels (Fold Change vs. Vehicle) | Reference |
| 5 nM | 3 hours | Significant Increase | Not Reported | |
| 500 nM | 3 hours | Significant Increase | Not Reported | |
| 50 µM | 3 hours | Significant Increase | Significant Decrease | |
| 5 nM | 6 hours | Significant Increase | Not Reported | |
| 500 nM | 6 hours | Significant Increase | Not Reported | |
| 50 µM | 6 hours | Significant Increase | Significant Decrease |
Table 2: this compound-Mediated Clearance of Alpha-Synuclein in SH-SY5Y Neuroblastoma Cells
| Concentration | Treatment Duration | Soluble α-synuclein Monomer Reduction | Insoluble α-synuclein Aggregate Reduction | Reference |
| 10 nM | 14 days | 52.7% | 74.8% | [2] |
Table 3: this compound-Mediated Clearance of GFP-Aβ42 in Yeast (S. cerevisiae)
| Concentration | Treatment Duration | GFP-Aβ42 Reduction | Reference |
| 1 µM | 6 hours | ~10% | [3] |
| 2.5 µM | 6 hours | ~40-50% | [3] |
| 5 µM | 6 hours | ~40-50% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pro-autophagic effects of this compound.
Western Blot Analysis of LC3-II and p62
This protocol is for assessing the levels of the autophagosome marker LC3-II and the autophagy substrate p62.
-
Cell Culture and Treatment: Plate neuronal cells (e.g., N2a or SH-SY5Y) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I or to a loading control (e.g., β-actin or GAPDH) is calculated to determine the level of autophagosome formation. A decrease in p62 levels indicates enhanced autophagic flux.
Figure 2: Western blot workflow for analyzing LC3-II and p62 levels.
GFP-LC3 Puncta Formation Assay
This fluorescence microscopy-based assay visualizes and quantifies the formation of autophagosomes.
-
Cell Transfection and Treatment: Transfect neuronal cells with a plasmid expressing GFP-LC3. After 24-48 hours, treat the cells with this compound or vehicle.
-
Cell Fixation and Imaging: Fix the cells with 4% paraformaldehyde, and mount them on microscope slides. Acquire images using a fluorescence microscope.
-
Image Analysis: Count the number of GFP-LC3 puncta (dots) per cell. An increase in the number of puncta indicates an increase in autophagosome formation. Automated image analysis software can be used for high-throughput quantification.
Alpha-Synuclein Clearance Assay
This assay measures the ability of this compound to clear aggregated α-synuclein.
-
Cell Model: Use a cell line that overexpresses α-synuclein (e.g., SH-SY5Y cells with inducible α-synuclein expression).
-
Treatment: Treat the cells with this compound over a prolonged period (e.g., 14 days) to allow for protein turnover.
-
Fractionation: Lyse the cells and separate the soluble and insoluble protein fractions by ultracentrifugation.
-
Western Blot or ELISA: Analyze the levels of α-synuclein in both fractions by Western blot or a specific ELISA. A reduction in the insoluble fraction indicates clearance of aggregated α-synuclein.
Amyloid-Beta Clearance Assay (ELISA)
This assay quantifies the levels of Aβ peptides.
-
Cell Model: Use a cell line that produces Aβ peptides (e.g., N2a cells overexpressing a mutant form of amyloid precursor protein).
-
Treatment: Treat the cells with this compound.
-
Sample Collection: Collect both the cell culture medium (for secreted Aβ) and the cell lysate (for intracellular Aβ).
-
ELISA: Use specific ELISA kits to quantify the levels of Aβ40 and Aβ42 in the collected samples. A decrease in intracellular Aβ and/or an increase in secreted Aβ can indicate enhanced clearance.
Conclusion and Future Directions
This compound serves as a valuable pharmacological tool for studying the role of autophagy in neurodegenerative diseases. Its ability to enhance the clearance of toxic protein aggregates through the inhibition of the mTOR signaling pathway provides a strong rationale for the continued exploration of autophagy modulators as potential therapeutics. While the clinical development of this compound itself has faced challenges, the insights gained from its mechanism of action are crucial for the design and development of next-generation autophagy-enhancing compounds with improved efficacy and safety profiles. Future research should focus on elucidating the precise molecular targets of this compound and identifying novel, more potent and selective autophagy enhancers for the treatment of neurodegenerative diseases.
References
An In-depth Technical Guide to the Chemical Synthesis of Latrepirdine
Introduction
Latrepirdine, also known as Dimebon, is a small molecule that was initially developed in Russia as an antihistamine.[1][2] Its chemical formula is C21H25N3, with a molar mass of 319.452 g·mol−1.[1][3] The compound later garnered significant interest for its potential neuroprotective and cognitive-enhancing effects, leading to its investigation as a therapeutic agent for neurodegenerative conditions such as Alzheimer's and Huntington's diseases.[1][4] Although clinical trials ultimately did not lead to its approval for these indications, the synthetic pathways to this compound remain of interest to medicinal chemists and researchers in drug development.[1] This technical guide provides a detailed overview of a prominent chemical synthesis pathway for this compound, including experimental protocols, quantitative data, and visualizations of the reaction sequence.
Synthesis Pathway Overview
One of the documented synthetic routes to this compound (10) proceeds via a multi-step sequence culminating in a Fischer Indole Synthesis to construct the core tricyclic structure.[5] The key starting materials are 6-methylnicotinic acid and p-toluidine. The synthesis involves the formation of an amide, followed by reduction, nitrosation, and reduction to a hydrazine intermediate, which then undergoes the Fischer Indole Synthesis with N-methyl-4-piperidone.[5]
A high-level alternative synthesis involves the condensation of 2-methyl-5-vinyl-pyridine with a γ-carboline derivative under basic conditions.[6] However, this guide will focus on the more detailed step-by-step synthesis described in the literature.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound dihydrochloride.
| Step | Reactants | Product | Reagents/Catalyst | Solvent | Yield |
| 1 | 2-(6-methylpyridin-3-yl)acetic acid (5) | N-(4-Methylphenyl)-2-(6-methylpyridin-3-yl)acetamide (6) | p-toluidine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-hydroxybenzotriazole hydrate, triethylamine | Dichloromethane | 57% |
| 2 | N-(4-Methylphenyl)-2-(6-methylpyridin-3-yl)acetamide (6) | N-(4-methylphenyl)-2-(6-methylpyridin-3-yl)ethanamine (7) | Not Specified | Not Specified | - |
| 3 | N-(4-methylphenyl)-2-(6-methylpyridin-3-yl)ethanamine (7) | N-nitroso-N-(4-methylphenyl)-2-(6-methylpyridin-3-yl)ethanamine (8) | Sodium nitrite | Not Specified | - |
| 4 | N-nitroso-N-(4-methylphenyl)-2-(6-methylpyridin-3-yl)ethanamine (8) | 1-(4-methylphenyl)-1-[2-(6-methylpyridin-3-yl)ethyl]hydrazine (9) | Zinc/acetic acid | Not Specified | - |
| 5 | 1-(4-methylphenyl)-1-[2-(6-methylpyridin-3-yl)ethyl]hydrazine (9) | 2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridyl)ethyl]-1H-pyrido[4,3-b]indole Dihydrochloride (10) | N-methyl-4-piperidone, p-toluenesulfonic acid monohydrate, HCl gas | Benzene, Ethanol | - |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of N-(4-Methylphenyl)-2-(6-methylpyridin-3-yl)acetamide (6)
To a solution of 2-(6-methylpyridin-3-yl)acetic acid (5) (66.0 g, 0.352 mol) in dichloromethane (800 mL), p-toluidine (45.0 g, 0.420 mol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (101 g, 1.53 mol), 1-hydroxybenzotriazole hydrate (9.5 g, 0.062 mol), and triethylamine (50 mL, 0.36 mol) are added.[5] The mixture is stirred mechanically for 5 hours at 5°C in an ice/water bath.[5] Following the reaction, the mixture is washed with water and dried over anhydrous MgSO4. The filtered solution is then concentrated to dryness. The crude product is purified by silica gel chromatography to yield N-(4-Methylphenyl)-2-(6-methylpyridin-3-yl)acetamide (6) as a white solid (48 g, 57%).[5]
Step 2-4: Synthesis of Hydrazine Intermediate (9)
The amide (6) is reduced to the corresponding N-(pyridinylethyl)toluidine (7).[5] Subsequently, nitrosation of (7) using sodium nitrite leads to the N-nitroso compound (8).[5] This intermediate is then reduced to the hydrazine (9) using zinc and acetic acid.[5]
Step 5: Fischer Indole Synthesis of this compound Dihydrochloride (10)
To a solution of the hydrazine (9) (1.8 g, 0.074 mol) and N-methyl-4-piperidone (0.93 g, 0.082 mol) in benzene (30 mL), p-toluenesulfonic acid monohydrate (20 mg, 1.1 mmol) is added.[5] The mixture is refluxed for 17 hours, with the water generated during the reaction being removed using a Dean-Stark apparatus.[5] After reflux, the solvent is removed, and the residue is dissolved in an ethanol solution saturated with hydrogen chloride (approximately 50 mL). The solution is then further saturated with HCl gas to precipitate the dihydrochloride salt of this compound (10).[5]
Visualizations
The following diagrams illustrate the chemical synthesis pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C21H25N3 | CID 197033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
Latrepirdine's Interaction with Neurotransmitter Receptors: A Technical Guide
Introduction
Latrepirdine (formerly known as Dimebon) is a small-molecule compound with a complex pharmacological profile. Originally developed and utilized in Russia as a non-selective H1 antihistamine since 1983, it garnered significant interest in the early 2000s for its potential therapeutic effects in neurodegenerative disorders, particularly Alzheimer's disease and Huntington's disease.[1][2][3] Subsequent research revealed that this compound's mechanism of action is multifaceted, extending far beyond simple histamine receptor antagonism. It interacts with a wide array of molecular targets, including serotonergic, adrenergic, dopaminergic, and glutamatergic receptors, and also modulates mitochondrial function.[1][3][4] This guide provides an in-depth technical overview of this compound's interactions with key neurotransmitter receptors, presenting quantitative binding data, detailing relevant signaling pathways, and outlining the experimental protocols used to elucidate these interactions.
Quantitative Data: Receptor Binding and Functional Activity
This compound's broad-spectrum activity is characterized by its varying affinities for multiple receptor subtypes. The following tables summarize the available quantitative data, primarily binding affinities (Kᵢ) and functional inhibitory concentrations (IC₅₀), to provide a comparative view of its pharmacological profile.
Table 1: Serotonin Receptor Interactions
| Receptor Subtype | Species | Value | Unit | Assay Type | Reference |
| 5-HT₆ | Human | 26 | nM | Kᵢ | [1] |
| 5-HT₆ | Rat | 119 | nM | Kᵢ | [1] |
| 5-HT₂C | - | >90% inhibition | @ 10 µM | % Inhibition | [1] |
| 5-HT₅A | - | >90% inhibition | @ 10 µM | % Inhibition | [1] |
| 5-HT₂A | - | 70-80% inhibition | @ 10 µM | % Inhibition | [1] |
| 5-HT₂B | - | 70-80% inhibition | @ 10 µM | % Inhibition | [1] |
Table 2: Histamine Receptor Interactions
| Receptor Subtype | Species | Value | Unit | Assay Type | Reference |
| H₁ | - | ~1 | nM | Kᵢ | [5] |
| H₁ | - | >90% inhibition | @ 10 µM | % Inhibition | [1] |
| H₂ | - | >90% inhibition | @ 10 µM | % Inhibition | [1] |
Table 3: Adrenergic Receptor Interactions
| Receptor Subtype | Value | Unit | Assay Type | Reference |
| α₁A | >90% inhibition | @ 10 µM | % Inhibition | [1] |
| α₁B | >90% inhibition | @ 10 µM | % Inhibition | [1] |
| α₁D | >90% inhibition | @ 10 µM | % Inhibition | [1] |
| α₂A | >90% inhibition | @ 10 µM | % Inhibition | [1] |
Table 4: Dopamine Receptor Interactions
| Receptor Subtype | Value | Unit | Assay Type | Reference |
| D₁ | 70-80% inhibition | @ 10 µM | % Inhibition | [1] |
| D₂S | 70-80% inhibition | @ 10 µM | % Inhibition | [1] |
| D₃ | 70-80% inhibition | @ 10 µM | % Inhibition | [1] |
Table 5: Glutamate and Other Receptor/Channel Interactions
| Receptor/Channel | Species/Model | Value | Unit | Assay Type | Reference |
| NMDA Receptor | Neurons | 6 - 90 | µM | IC₅₀ | [1] |
| NMDA Receptor | YAC128 Neurons | 10 | µM | IC₅₀ | [1] |
| NMDA Receptor | - | 105 | µM | Kᵢ | [1] |
| AMPA Receptor | Rat Cerebellar Neurons | 42% potentiation | @ 1-20 µM | % Potentiation | [1] |
| High-Voltage Activated Ca²⁺ Channels | Mouse Neurons | 50 | µM | IC₅₀ | [1] |
| Imidazoline I₂ Receptor | - | 70-80% inhibition | @ 10 µM | % Inhibition | [1] |
Signaling Pathways and Mechanisms of Action
This compound's interactions with various receptors trigger or inhibit distinct intracellular signaling cascades. The following sections describe these pathways, accompanied by visualizations created using the DOT language.
Histamine H₁ Receptor Antagonism
As its original clinical application, this compound is a potent antagonist of the histamine H₁ receptor.[5] This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein. Antagonism by this compound blocks the downstream effects of histamine, which include the activation of Phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately preventing the release of intracellular calcium.
Caption: this compound blocks the histamine-activated Gq/11 signaling pathway.
Serotonin 5-HT₆ Receptor Antagonism
This compound acts as an antagonist at the 5-HT₆ receptor, a GPCR predominantly expressed in the brain and implicated in cognitive processes.[1][5] This receptor is coupled to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking this receptor, this compound prevents serotonin-induced cAMP production, a mechanism thought to contribute to its potential cognitive-enhancing effects.
Caption: this compound inhibits the serotonin-activated Gs-cAMP signaling cascade.
NMDA Receptor Modulation
This compound demonstrates weak, non-competitive inhibitory effects on the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity.[1] It is suggested to bind to a site distinct from that of memantine.[1] By blocking the NMDA receptor ion channel, this compound can reduce excessive calcium (Ca²⁺) influx, which is a key mechanism of glutamate-induced excitotoxicity implicated in neurodegeneration.
Caption: this compound weakly blocks the NMDA receptor ion channel, reducing Ca²⁺ influx.
Experimental Protocols
The characterization of this compound's interaction with neurotransmitter receptors relies on established in vitro pharmacological assays.
Radioligand Binding Assay (for Kᵢ Determination)
This is the primary method used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To quantify the affinity (Kᵢ) of this compound for a target receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
-
Methodology:
-
Receptor Preparation: Membranes are prepared from tissues or cultured cells expressing the receptor of interest. This is typically done by homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction.[6]
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., ³H-labeled) and varying concentrations of unlabeled this compound are incubated with the receptor preparation.[6][7]
-
Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[6]
-
Separation of Bound/Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.[6]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[6]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Antagonism Assay (cAMP Accumulation)
This assay measures the functional consequence of receptor binding, specifically whether a compound acts as an agonist or antagonist.
-
Objective: To determine this compound's functional activity at Gs- or Gi-coupled receptors (e.g., 5-HT₆) by measuring its effect on agonist-stimulated cAMP levels.
-
Methodology:
-
Cell Culture: Human astrocytoma cells (1321N1) or other suitable cell lines endogenously or recombinantly expressing the target receptor (e.g., 5-HT₆) are cultured.[1]
-
Treatment: Cells are pre-incubated with various concentrations of this compound.
-
Agonist Stimulation: A known agonist for the receptor (e.g., serotonin for 5-HT₆) is added to the cells to stimulate the signaling pathway, leading to an increase (for Gs) or decrease (for Gi) in intracellular cAMP production.[1]
-
cAMP Measurement: After a set incubation period, the reaction is stopped, cells are lysed, and the intracellular cAMP concentration is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced change in cAMP levels is determined, and an IC₅₀ value for its antagonistic activity is calculated.
-
Neuroprotection Assay (Cell Viability)
These assays assess the potential of a compound to protect neurons from toxic insults.
-
Objective: To evaluate if this compound can protect cultured neurons from cell death induced by neurotoxins like β-amyloid (Aβ) or glutamate.
-
Methodology:
-
Neuronal Culture: Primary neurons (e.g., rat cerebellar granule cells) or neuronal cell lines (e.g., SH-SY5Y) are cultured.[1][8]
-
Treatment: Cells are treated with a neurotoxic agent (e.g., 25 µM Aβ) in the presence or absence of this compound at various concentrations.[1]
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours).
-
Viability Assessment: Cell viability is measured using one of several methods:
-
MTT Assay: Measures the metabolic activity of living cells, which reflects their viability.[8]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Cell Counting: Direct counting of surviving neurons, often after staining with viability dyes like trypan blue.
-
-
Data Analysis: The percentage of cell survival in this compound-treated cultures is compared to that in cultures treated with the toxin alone.[1]
-
Conclusion
This compound exhibits a complex and promiscuous pharmacology, acting as a potent antagonist at histamine H₁ and serotonin 5-HT₆ receptors, while also engaging with a variety of other aminergic receptors at lower affinities. Furthermore, its weak inhibition of NMDA receptors and modulation of mitochondrial function contribute to its neuroactive profile. This multi-target engagement, while complicating the identification of a single primary mechanism of action, may underlie its observed effects in preclinical models of neurodegeneration. The detailed understanding of its interactions, quantified through binding assays and characterized through functional and cellular protocols, is essential for any future research or development efforts aimed at leveraging its unique polypharmacology for therapeutic benefit.
References
- 1. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Mitochondrial Pharmacology of Dimebon (this compound) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimebon (this compound) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research on Latrepirdine for Huntington's Disease: A Technical Guide
Introduction
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by progressive motor, cognitive, and psychiatric decline.[1] A key feature of HD pathophysiology is the aggregation of the mutant huntingtin (mHTT) protein, which leads to neuronal dysfunction and death, particularly in the striatum and cortex.[1] Growing evidence points to mitochondrial dysfunction as a central mechanism in HD pathogenesis, making it a prime target for therapeutic intervention.[2][3] Latrepirdine (formerly known as Dimebon) is a small molecule initially developed as an antihistamine in Russia.[2][4][5] It later garnered significant interest for its potential neuroprotective properties, particularly its ability to stabilize mitochondrial function, which led to its investigation as a potential treatment for neurodegenerative conditions, including Huntington's disease.[3][6][7][8]
This technical guide provides an in-depth overview of the preclinical research on this compound for Huntington's disease, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms of action.
Proposed Mechanisms of Action
Preclinical studies have suggested that this compound exerts its neuroprotective effects through multiple mechanisms, with the modulation of mitochondrial function and calcium homeostasis being the most prominent.
-
Mitochondrial Stabilization : A primary proposed mechanism is the stabilization of mitochondrial membranes and the enhancement of mitochondrial function, particularly under conditions of cellular stress.[3][6][7] this compound has been shown to inhibit the mitochondrial permeability transition pore, a key event in apoptosis, thereby preventing the collapse of the mitochondrial membrane and subsequent neuronal death.[2][3]
-
Calcium Homeostasis : this compound has demonstrated a 'calcium-stabilizing' effect.[2] It acts as an inhibitor of N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels.[9] By modulating calcium influx, this compound may protect neurons from the excitotoxicity that is characteristic of Huntington's disease.
-
Receptor Modulation : In addition to its effects on mitochondria and calcium channels, this compound has been found to inhibit a range of other receptors with high affinity, including α-Adrenergic, Histamine (H1 and H2), and Serotonin (5-HT2c, 5-HT5A, 5-HT6) receptors.[9] While its antihistaminic properties were its initial clinical application, the inhibition of other receptors, such as the 5-HT6 receptor, has been suggested to contribute to its cognitive-enhancing effects.[5][10]
-
Neurotrophic Effects : Some studies have indicated that this compound can promote neurite outgrowth in cultured neurons to a degree comparable to brain-derived neurotrophic factor (BDNF), suggesting a potential role in neuronal repair and plasticity.[3][11]
The multifaceted nature of this compound's pharmacology is illustrated in the signaling pathway diagram below.
Caption: Proposed neuroprotective signaling pathways of this compound in Huntington's disease.
Preclinical Efficacy Data
The neuroprotective effects of this compound have been evaluated in several in vitro models relevant to Huntington's disease. The quantitative data from these key studies are summarized below.
Table 1: Summary of In Vitro Preclinical Data for this compound in HD Models
| Model System | This compound Concentration | Key Quantitative Findings | Reference |
|---|---|---|---|
| Primary striatal neurons from YAC128 HD transgenic mice | 50 µM | Stabilized glutamate-induced Ca2+ signals. | [2][9] |
| Primary striatal neurons from YAC128 HD transgenic mice | 50 µM | Provided significant neuroprotection against glutamate-induced apoptosis. | [2][9] |
| Primary striatal neurons from YAC128 HD transgenic mice | 5 µM, 10 µM | No significant stabilization of Ca2+ signals or neuroprotection. | [9] |
| Primary striatal neurons from WT and YAC128 mice | IC50 = 10 µM | Inhibition of NMDA receptors. | [9] |
| Primary striatal neurons from WT and YAC128 mice | IC50 = 50 µM | Inhibition of voltage-gated calcium channels. | [9] |
| Cerebellar granule cells (Aβ toxicity model) | 25 µM | Increased neuron survival by approximately 45%. | [2] |
| Aβ-induced toxicity model | 20 - 100 µM | Inhibited mitochondrial permeability transition. |[2] |
These in vitro studies collectively suggest that this compound can exert neuroprotective effects at micromolar concentrations, primarily by mitigating excitotoxicity and mitochondrial dysfunction. Notably, a clear dose-response relationship was observed, with higher concentrations (50 µM) being effective where lower concentrations (5-10 µM) were not.[9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments used to evaluate this compound.
Primary Striatal Neuronal Culture and Glutamate-Induced Toxicity Assay
This protocol is based on the methodology used to assess the neuroprotective effects of this compound in a cellular model of Huntington's disease.[9]
-
Cell Culture :
-
Primary striatal neuronal cultures are prepared from the striata of newborn wild-type (WT) and YAC128 HD transgenic mice.
-
Striatal tissue is dissected and dissociated into single cells.
-
Cells are plated on poly-D-lysine-coated coverslips or plates at a desired density.
-
Cultures are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin at 37°C in a 5% CO2 incubator. Cultures are typically used for experiments after 7-10 days in vitro.
-
-
Glutamate-Induced Toxicity Protocol :
-
On the day of the experiment, the culture medium is replaced with a defined salt-succinate solution (SSS).
-
Cultured neurons are pre-incubated with varying concentrations of this compound (e.g., 5 µM, 10 µM, 50 µM) or a vehicle control for a specified period (e.g., 20-30 minutes).
-
Toxicity is induced by exposing the neurons to a high concentration of glutamate (e.g., 100-500 µM) for a set duration (e.g., 10-20 minutes).
-
After glutamate exposure, the cells are washed and returned to a glutamate-free medium containing the respective this compound or vehicle concentrations.
-
Cell viability is assessed 20-24 hours later using methods such as Trypan Blue exclusion, LDH assay, or fluorescent viability stains (e.g., Calcein-AM/Ethidium homodimer-1).
-
Calcium Imaging
This protocol is designed to measure intracellular calcium ([Ca2+]i) dynamics in response to stimuli, as performed in the evaluation of this compound's calcium-stabilizing effects.[9]
-
Probe Loading :
-
Primary striatal neurons cultured on glass coverslips are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM (e.g., 2-5 µM), in a physiological salt solution for 30-45 minutes at room temperature.
-
After loading, coverslips are washed to remove excess dye and allowed to de-esterify for at least 20 minutes before imaging.
-
-
Imaging and Analysis :
-
The coverslip is mounted onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Cells are continuously perfused with a physiological salt solution.
-
Baseline fluorescence is recorded. This compound or vehicle is then added to the perfusion solution.
-
Neuronal response is triggered by applying glutamate or NMDA.
-
Fluorescence is captured at dual excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).
-
The ratio of fluorescence intensities (F340/F380) is calculated over time, which corresponds to the intracellular calcium concentration. The effect of this compound is determined by comparing the amplitude and duration of the calcium response in treated versus untreated cells.
-
Caption: Experimental workflow for calcium imaging to assess this compound's effects.
Discussion and Conclusion
The preclinical data for this compound in models of Huntington's disease provided a strong rationale for its clinical investigation. The compound's ability to stabilize mitochondria and modulate excitotoxic calcium signaling directly addresses core pathological mechanisms in HD.[2][3][9]
This promising preclinical profile led to clinical trials. A phase II trial (DIMOND) involving 91 patients with mild-to-moderate HD found that this compound (20 mg, three times daily for 90 days) was well-tolerated and resulted in a modest but statistically significant improvement on the Mini-Mental State Examination (MMSE) compared to placebo.[3][9][12] However, no significant effects were observed on other cognitive or functional scales like the UHDRS or ADAS-cog.[3][12]
Despite the encouraging phase II results, a larger, six-month phase III trial (HORIZON) involving 403 HD patients ultimately failed to meet its co-primary endpoints, showing no statistically significant improvement for the this compound group relative to placebo.[13][14] The discrepancy between the preclinical promise, the phase II signal, and the phase III failure highlights the significant challenges in translating preclinical findings into clinical efficacy for neurodegenerative diseases. Some have suggested that an incomplete understanding of this compound's complex pharmacology, including its potent antihistamine and serotonergic effects, may have contributed to these outcomes.[5][9]
Caption: this compound: From preclinical promise to clinical trial outcome in HD.
References
- 1. Neurodegenerative disease - Wikipedia [en.wikipedia.org]
- 2. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized, Placebo-Controlled Trial of this compound in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potential novel treatment for Alzheimer's disease and Huntington's chorea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Drug Shows Promise for Huntington’s Disease | URMC Newsroom [urmc.rochester.edu]
- 8. A randomized, double-blind, placebo-controlled study of this compound in patients with mild to moderate Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Dimebon in cellular model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical study of dimebon on β-amyloid-mediated neuropathology in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Improved Cognitive Symptoms in Huntington's | MDedge [mdedge.com]
- 12. jwatch.org [jwatch.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Pfizer and Medivation Announce Results from Phase 3 HORIZON Trial of Dimebon in Huntington Disease | Pfizer [pfizer.com]
The Pharmacokinetics of Latrepirdine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrepirdine, also known as Dimebon, is an investigational drug that was initially developed in Russia as a non-selective antihistamine. It later garnered significant interest for its potential therapeutic effects in neurodegenerative disorders, particularly Alzheimer's disease and Huntington's disease.[1] Despite promising initial clinical trials, subsequent Phase III trials did not demonstrate the expected efficacy, leading to the discontinuation of its development for these indications.[2][3] Understanding the pharmacokinetic profile of this compound is crucial for interpreting the results of past clinical studies and for any future research into this or structurally related compounds. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data and experimental methodologies.
Absorption
This compound is administered orally and undergoes absorption in the gastrointestinal tract. However, its oral bioavailability is generally poor and exhibits significant interindividual variability. This is primarily attributed to a substantial first-pass metabolism in the liver.[4]
Bioavailability
Studies in animals have shown variable oral bioavailability. In rabbits administered a 30 mg/kg oral dose, the absolute bioavailability was 70%, while in rats given a 50 mg/kg oral dose, it was 53%.[5] A study in human volunteers also indicated poor oral bioavailability.[4] Furthermore, the crystalline polymorphic form of this compound has been shown to significantly impact its bioavailability. In a study comparing six different polymorphs (A, B, C, D, E, and F) in rats, polymorph E demonstrated the highest bioavailability in both blood and brain.[6][7]
Pharmacokinetic Parameters after Oral Administration
Pharmacokinetic studies in various species have characterized the absorption profile of this compound. In mice, following an acute oral dose of 12 mg/kg, plasma levels of this compound peaked within 30 minutes.[8] Similarly, in human volunteers receiving a single 10 mg oral dose, peak plasma levels of approximately 1.3 ng/mL were observed.[4]
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Animals
| Species | Dose | Route | Cmax | Tmax | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Rabbit | 30 mg/kg | p.o. | 1.65 µg/mL | - | 3.56 | 70 | [5] |
| Rat | 50 mg/kg | p.o. | - | - | 3.6 | 53 | [5] |
| Mouse | 12 mg/kg | p.o. | 202.17 ± 46.14 pmol/mL | 30 min | - | - | [8] |
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Humans
| Population | Dose | Cmax | Tmax | Reference |
| Healthy Volunteers | 10 mg (single dose) | ~1.3 ng/mL (~5 pmol/mL) | - | [4] |
| Alzheimer's Patients | 20 mg tid | 10-15 pmol/mL (steady state) | - | [4] |
Distribution
This compound exhibits good tissue penetration, including significant distribution to the brain.
Tissue and Brain Penetration
In rats, after a 50 mg/kg oral dose, this compound concentrations in highly vascularized organs such as the spleen, liver, kidneys, and lungs were 2- to 3-fold higher than in blood serum within 90 minutes of administration.[5] Notably, studies in both mice and rats have consistently shown that this compound concentrations in the brain are significantly higher than in plasma, with brain-to-plasma ratios reported to be up to 10-fold.[5][8] Following a 12 mg/kg oral dose in mice, brain concentrations peaked at 30 minutes, reaching 810.22 pmol/mg of brain tissue.[8]
Metabolism
The metabolism of this compound is a critical determinant of its pharmacokinetic profile, characterized by extensive first-pass metabolism primarily mediated by the cytochrome P450 enzyme system.
Primary Metabolic Pathway
The major enzyme responsible for the metabolism of this compound is CYP2D6 .[4] This enzyme is known for its genetic polymorphism, which leads to different metabolic phenotypes in the population (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). This genetic variability in CYP2D6 activity is a major contributor to the large interindividual differences observed in this compound plasma concentrations. Poor metabolizers of CYP2D6 show significantly higher plasma concentrations of this compound compared to extensive metabolizers.[4] The potential for metabolism is also suggested by the appearance of additional peaks in LC-MS separation profiles of plasma from this compound-treated animals.[8]
Excretion
Information on the excretion of this compound is less detailed in the available literature. However, it is understood that the metabolites of this compound are eliminated from the body. The rapid decline in plasma and brain concentrations following the peak suggests a relatively fast elimination process.[8] In mice, plasma levels returned to baseline by 6 hours after a single oral dose.[8] The half-life in rats and rabbits has been reported to range from 1.02 to 2.04 hours.[5]
Experimental Protocols
A variety of experimental methods have been employed to study the pharmacokinetics of this compound.
Animal Studies
-
Subjects: Studies have utilized mice (wild-type), rats (Sprague-Dawley and Wistar), and rabbits.[5][6][8]
-
Administration: this compound has been administered orally (p.o.), intravenously (i.v.), and intraperitoneally (i.p.).[5] For oral administration in some studies, the drug was suspended in corn oil.[7]
-
Sample Collection: Blood and brain samples were collected at various time points post-administration, such as 15, 30, 60, and 120 minutes.[6][7]
-
Analytical Method: The concentration of this compound in plasma and brain homogenates was typically determined using liquid chromatography-mass spectrometry (LC-MS).[6][7][8]
Human Clinical Trials
-
Study Design: Pharmacokinetic assessments have been conducted in Phase I, II, and III clinical trials. These included randomized, double-blind, placebo-controlled studies.[2][9][10]
-
Participants: Studies have involved healthy volunteers and patients with mild-to-moderate Alzheimer's disease.[9][11]
-
Dosing Regimens: Doses have ranged from single administrations to multiple doses over several weeks, such as 20 mg three times a day (tid).[9][10]
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine plasma concentrations of this compound.
Conclusion
The pharmacokinetic profile of this compound is characterized by rapid absorption, extensive first-pass metabolism primarily mediated by the polymorphic enzyme CYP2D6, good brain penetration, and a relatively short half-life. The significant interindividual variability in plasma concentrations, largely due to genetic differences in CYP2D6 activity, likely contributed to the inconsistent findings in clinical trials. Furthermore, the physicochemical properties of the drug substance, such as its crystalline polymorphic form, have been shown to be a critical factor influencing its bioavailability. A thorough understanding of these pharmacokinetic characteristics is essential for any future investigations into this compound or its analogs for therapeutic purposes.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Pfizer And Medivation Announce Results From Two Phase 3 Studies In Dimebon (this compound*) Alzheimer’s Disease Clinical Development Program | Pfizer [pfizer.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Pharmacology of Dimebon (this compound) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of this compound (Dimebon®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of this compound (Dimebon®) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Study In Healthy Volunteers To Estimate The Pharmacokinetics Of Four Modified-Release Formulations Of Dimebon (this compound) | Clinical Research Trial Listing [centerwatch.com]
Latrepirdine's Impact on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Latrepirdine (Dimebon) is a multifaceted compound that has been investigated for its potential therapeutic effects in neurodegenerative diseases. Its mechanism of action is complex, involving interactions with multiple cellular targets that are critical for synaptic function and plasticity. This technical guide provides an in-depth analysis of this compound's impact on the core mechanisms of synaptic plasticity, focusing on its modulation of glutamate receptors, mitochondrial function, and key signaling pathways. Quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Visualizations of the key signaling pathways and experimental workflows are presented to offer a clear and comprehensive understanding of this compound's effects at the molecular and cellular levels.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underlying learning and memory. Dysregulation of synaptic plasticity is a hallmark of many neurodegenerative disorders, including Alzheimer's and Huntington's diseases. This compound, initially developed as an antihistamine, has garnered significant interest for its neuroprotective and cognitive-enhancing properties. This guide delves into the technical details of how this compound influences the molecular machinery of synaptic plasticity, providing a valuable resource for researchers in the field of neuroscience and drug development.
Modulation of Glutamate Receptor Function
Glutamate receptors, particularly AMPA and NMDA receptors, are central to the induction and expression of long-term potentiation (LTP), a primary model of synaptic strengthening. This compound has been shown to directly modulate the activity of these receptors.
Quantitative Data on Glutamate Receptor Modulation
The following table summarizes the quantitative effects of this compound on AMPA and NMDA receptor activity based on preclinical studies.
| Receptor | Effect | Concentration | Average % Change / IC50 | Neuron Type | Reference |
| AMPA Receptor | Potentiation | 1 - 20 µM | 42% increase | Rat Cerebellar Neurons | [1] |
| NMDA Receptor | Inhibition | 6 - 90 µM | IC50 range | Various Neurons | [1] |
| NMDA Receptor | Inhibition | 10 µM | IC50 | Mouse Neuronal Culture (YAC128) | [1] |
Enhancement of Mitochondrial Function
Mitochondria play a crucial role in synaptic plasticity by providing the necessary ATP to fuel synaptic transmission and ionic gradients. Mitochondrial dysfunction is increasingly recognized as a key factor in neurodegeneration and impaired synaptic function. This compound has been reported to enhance mitochondrial function, which may contribute to its neuroprotective effects.
Quantitative Data on Mitochondrial Enhancement
| Parameter | Effect | Concentration | Observation | Cell Type | Reference |
| Neuronal Survival (in presence of Aβ) | Increased | 25 µM | ~45% increase in survival | Rat Cerebellar Granule Cells | [2] |
| Mitochondrial Permeability Transition (induced by Aβ) | Inhibition | 20 - 100 µM | - | Rat Cerebellar Granule Cells | [2] |
| Cellular ATP Levels | Increased | 0.1 nM | Significant increase after 24h | Primary Neurons | [1] |
| Mitochondrial TMRM Uptake | Increased | 0.1 nM | Indicates hyperpolarization | Primary Neurons | [1] |
Signaling Pathways Modulated by this compound
This compound influences several key intracellular signaling pathways that are integral to synaptic plasticity and cell survival.
Autophagy Induction via mTOR Signaling Pathway
This compound has been shown to induce autophagy, a cellular process for degrading and recycling cellular components, by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway. This process is crucial for neuronal health and is implicated in the clearance of protein aggregates in neurodegenerative diseases.[3]
Caption: this compound-mediated inhibition of the mTOR signaling pathway, leading to the induction of autophagy.
Experimental Protocols
Neuroprotection Assay against Glutamate Excitotoxicity
This protocol is adapted from a study investigating the neuroprotective effects of this compound.[1]
-
Cell Culture: Plate primary cerebellar granular neurons in a 96-well plate.
-
Pre-treatment: Treat the neurons with a range of this compound concentrations (e.g., 0.01–100 nM) for 24 hours.
-
Induction of Excitotoxicity: Stain cells with a viability dye (e.g., Hoechst 33342) and a cell death marker (e.g., Propidium Iodide). Induce excitotoxicity by treating with glutamate/glycine for 10 minutes.
-
Wash and Imaging: Wash the cells twice with a high Mg2+ buffer and replace with preconditioned medium containing the cell death marker.
-
Data Acquisition: Use a high-content screening platform with automated epifluorescence microscopy to quantify neuronal survival over time.
Caption: Experimental workflow for assessing neuroprotection against glutamate-induced excitotoxicity.
Assessment of Mitochondrial Respiration
This protocol provides a general framework for assessing the effect of a compound like this compound on mitochondrial respiration in neurons, based on established methods.[4]
-
Cell Preparation: Culture primary neurons on Seahorse XF cell culture microplates.
-
Assay Medium: Prepare assay medium (e.g., DMEM with specific substrates like glucose, pyruvate, and glutamine).
-
Drug Treatment: Pre-treat neurons with this compound at various concentrations for a specified duration.
-
Seahorse XF Assay:
-
Measure the basal oxygen consumption rate (OCR).
-
Inject oligomycin to inhibit ATP synthase and measure ATP-linked respiration.
-
Inject FCCP, an uncoupling agent, to measure maximal respiration.
-
Inject a mixture of rotenone and antimycin A to inhibit Complex I and III, respectively, to determine non-mitochondrial respiration.
-
-
Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Caption: Workflow for assessing drug effects on neuronal mitochondrial respiration using Seahorse XF technology.
Impact on Structural Plasticity: Dendritic Spines
While direct quantitative data on the effect of this compound on dendritic spine density is limited, its known mechanisms of action suggest a potential influence. For instance, the activation of neurotrophic pathways, which can be indirectly influenced by mitochondrial health and calcium homeostasis, is known to promote spine formation and stability.[5] Further research is warranted to directly investigate the impact of this compound on dendritic spine dynamics.
Discussion and Future Directions
This compound exhibits a range of biological activities that are highly relevant to the mechanisms of synaptic plasticity. Its ability to potentiate AMPA receptor function, modulate NMDA receptor activity, and enhance mitochondrial bioenergetics provides a strong rationale for its potential to positively influence synaptic strength and neuronal resilience. The induction of autophagy via mTOR inhibition further suggests a role in maintaining neuronal homeostasis, which is critical for long-term synaptic function.
A significant gap in the current understanding is the lack of direct experimental evidence and quantitative data on this compound's effect on long-term potentiation (LTP) in hippocampal or cortical circuits. Future studies employing electrophysiological recordings in brain slices or in vivo are crucial to directly assess how this compound modulates this key form of synaptic plasticity. Furthermore, detailed investigations into its effects on dendritic spine morphology and turnover would provide valuable insights into its impact on the structural basis of learning and memory.
Conclusion
This compound presents a compelling profile as a modulator of synaptic plasticity through its multifaceted interactions with glutamate receptors, mitochondria, and critical signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and similar compounds in neurodegenerative diseases characterized by synaptic dysfunction. Addressing the existing knowledge gaps, particularly concerning direct LTP measurements, will be pivotal in fully elucidating its role in synaptic health and cognitive function.
References
- 1. This compound is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Strategies to Improve Dendritic Spines in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Forgotten Debut of Latrepirdine: An In-depth Look at its Origins as an Antihistamine
Introduction
Latrepirdine, a compound that gained significant attention in the early 21st century for its potential therapeutic role in neurodegenerative diseases such as Alzheimer's, began its journey in the pharmaceutical world with a much different purpose.[1][2][3] Originally known as Dimebon, this molecule was first developed and introduced in Russia in 1983 as an over-the-counter antihistamine for the treatment of allergic conditions.[1][2][3] This technical guide delves into the discovery and original application of this compound as a histamine H1 receptor antagonist, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Discovery and Preclinical Pharmacology
This compound's antihistaminic properties were established through a series of preclinical investigations. Its primary mechanism of action is the blockade of the histamine H1 receptor, a G-protein coupled receptor integral to the allergic response.
Receptor Binding Affinity
In vitro studies demonstrated this compound's high affinity for the histamine H1 receptor. The equilibrium dissociation constant (Ki) for this compound at the H1 receptor was determined to be 2 nM. For comparison, its affinity for the H2 receptor was significantly lower, with a Ki of 232 nM, indicating a degree of selectivity for the H1 subtype.
| Receptor Subtype | This compound Ki (nM) |
| Histamine H1 | 2 |
| Histamine H2 | 232 |
In Vitro Potency
The antihistaminic potency of this compound was found to be considerably greater than several other antihistamines in comparative in vitro assays.
| Comparator Antihistamine | This compound's Relative Potency |
| Diazoline | 292-fold greater |
| Diphenhydramine | 74-fold greater |
| Phencarol | 21-fold greater |
| Promethazine | 1.5-fold greater |
In Vivo Efficacy
Preclinical in vivo studies in guinea pig models of anaphylaxis further confirmed this compound's antihistaminic effects. In these studies, this compound, administered at doses of 2.5 to 5 mg/kg, was found to be more effective than the established antihistamine ketotifen.
Experimental Protocols
While detailed protocols from the original Russian studies are not extensively available in English literature, the following represents a generalized methodology typical for the preclinical evaluation of antihistamines during that era.
Histamine H1 Receptor Binding Assay (Generalized Protocol)
Objective: To determine the binding affinity of this compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from tissues known to express high levels of H1 receptors, such as guinea pig cerebellum or cultured cells transfected with the human H1 receptor.
-
Radioligand Binding: The membrane preparations are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine) and varying concentrations of this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Guinea Pig Anaphylaxis Model (Generalized Protocol)
Objective: To evaluate the in vivo antihistaminic and anti-anaphylactic activity of this compound.
Methodology:
-
Sensitization: Guinea pigs are sensitized with an allergen, typically ovalbumin, administered via intraperitoneal injection along with an adjuvant to enhance the immune response.
-
Drug Administration: After a sensitization period of several weeks, animals are pre-treated with either this compound (at varying doses), a vehicle control, or a reference antihistamine (e.g., ketotifen) via an appropriate route of administration (e.g., oral gavage).
-
Allergen Challenge: Following drug administration, the animals are challenged with an intravenous or aerosolized administration of the sensitizing allergen (ovalbumin).
-
Observation and Endpoints: The primary endpoint is the prevention of anaphylactic shock and death. Other observed parameters may include the severity of symptoms such as bronchoconstriction, dyspnea, and convulsions. The time to onset of symptoms can also be recorded.
-
Data Analysis: The protective effect of this compound is compared to the control and reference groups, and a dose-response relationship is established.
Clinical Use as an Antihistamine
Dimebon was used in Russia for the treatment of various allergic conditions. The typical oral dosage for its antihistaminic effect was 10-20 mg, taken two to three times per day.
Efficacy and Safety
Unfortunately, specific quantitative data from the original Russian clinical trials focusing on its antihistamine efficacy are scarce in the available international literature. The focus of later clinical research shifted dramatically towards its neuroprotective potential, leaving its early clinical performance in allergy treatment less documented.
Information regarding the safety profile of this compound during its use as an antihistamine is also not extensively detailed in readily accessible sources. Later clinical trials for Alzheimer's disease reported side effects such as dry mouth and depression, but it is unclear if these were prevalent during its original, lower-dose use for allergies.
Signaling Pathways
This compound exerts its antihistaminic effects by acting as an antagonist at the histamine H1 receptor. The binding of histamine to this receptor activates a Gq alpha subunit, initiating a downstream signaling cascade.
Caption: Histamine H1 Receptor Signaling Pathway and this compound's Point of Action.
Experimental Workflow
The preclinical evaluation of a potential antihistamine like this compound would typically follow a structured workflow from in vitro characterization to in vivo efficacy and safety assessment.
Caption: Generalized Experimental Workflow for Antihistamine Drug Discovery.
Conclusion
References
Latrepirdine's Effect on Beta-Amyloid Plaque Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrepirdine (formerly known as Dimebon) is a small molecule that was initially developed as an antihistamine in Russia.[1] It later garnered significant attention for its potential as a neuroprotective agent in the context of neurodegenerative diseases, most notably Alzheimer's disease (AD).[2][3] The primary pathological hallmark of AD is the extracellular deposition of beta-amyloid (Aβ) peptides, forming senile plaques in the brain.[4] Consequently, extensive research has been conducted to elucidate the effect of this compound on Aβ formation and clearance.
This technical guide provides a comprehensive overview of the preclinical findings related to this compound's impact on beta-amyloid. It summarizes the quantitative data from key studies, details the experimental protocols used, and visualizes the proposed mechanisms of action. It is important to note that despite promising early-phase clinical data, this compound ultimately failed in Phase III clinical trials for Alzheimer's disease, showing no significant benefit over placebo.[1] This guide aims to present the preclinical scientific journey, highlighting both the promising and the conflicting findings that have emerged from the laboratory.
Data Presentation: this compound's Quantitative Effects on Beta-Amyloid and Related Pathologies
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on beta-amyloid levels, aggregation, and toxicity.
| Table 1: In Vitro Effects of this compound on Beta-Amyloid Levels | ||||
| Experimental Model | This compound Concentration | Duration of Treatment | Observed Effect on Aβ Levels | Reference |
| Mouse N2a neuroblastoma cells (Swedish APP mutation) | 5 nM | 6 hours | ~37% increase in extracellular Aβ | [5][6] |
| Mouse N2a neuroblastoma cells (Swedish APP mutation) | 500 nM | 6 hours | ~64% increase in extracellular Aβ (p=0.01) | [5][6] |
| Mouse N2a neuroblastoma cells (Swedish APP mutation) | 5 µM | 6 hours | ~59% increase in extracellular Aβ (p=0.02) | [5] |
| Murine neuroblastoma cell culture (N2a) | Not specified | Not specified | Decreased or no effect on Aβ levels | [4] |
| Cultured mammalian cells | Not specified | Not specified | Reduction of intracellular levels of APP metabolites, including Aβ | [2] |
| Table 2: In Vivo Effects of this compound on Beta-Amyloid Levels | ||||
| Experimental Model | This compound Dosage | Duration of Treatment | Observed Effect on Aβ Levels | Reference |
| Tg2576 transgenic mice (Swedish APP mutation) | 3.5 mg/kg (single i.p. injection) | 9-10 hours post-treatment | Up to 40% increase in interstitial fluid Aβx-40 (p=0.01) | [5][6] |
| TgCRND8 transgenic mice | Chronic administration | Not specified | Reduction in Aβ neuropathology | [2] |
| Table 3: this compound's Effect on Beta-Amyloid Aggregation and Toxicity | ||||
| Assay | Experimental Model | This compound Concentration | Observed Effect | Reference |
| Thioflavin-T Fluorescence | Aβ42 oligomerization | 20, 50, 100, 200 µM | Significant reduction in fluorescence intensity | [3] |
| Western Immunoblotting & AFM | Aβ42 aggregates | Not specified | Modest increase in the formation and size of Aβ aggregates | [3][7] |
| LDH Release Assay (Aβ-induced toxicity) | SH-SY5Y neuronal cells | 1 µM | Significant reduction in LDH release (p < 0.005) | [3] |
| LDH Release Assay (Aβ-induced toxicity) | SH-SY5Y neuronal cells | 20 µM (1:1 Aβ:this compound) | 35% reduction in LDH release (p < 0.005) | [3] |
| Neuronal Survival | Cerebellar granule cells cultured with 25 µM Aβ | 25 µM | ~45% increase in neuronal survival | [4] |
| Table 4: this compound's Effect on Autophagy and Other Mechanisms | ||||
| Experimental Model | This compound Concentration | Duration of Treatment | Observed Effect | Reference |
| HeLa cells expressing eGFP-LC3 | 50 µM | 6 hours | Activation of autophagy | [1] |
| N2a cells | 5, 50, 500 µM | 3 or 6 hours | Activation of autophagy via mTOR pathway | [1] |
| Yeast model (Saccharomyces cerevisiae) | Not specified | Not specified | Upregulation of vacuolar (lysosomal) activity and promotion of Atg8 transport to the vacuole | [8] |
| Yeast expressing GFP-Aβ42 | Not specified | Not specified | Significant reduction in intracellular GFP-Aβ42 | [8] |
| SH-SY5Y cell culture | 5, 10, 20 µM | Not specified | 45%, 60%, and 70% reduction in TDP-43 inclusions, respectively | [4] |
Experimental Protocols
In Vitro Aβ Level Measurement in N2a Cells
-
Cell Line: Mouse N2a neuroblastoma cells stably overexpressing human APP with the Swedish (K670N/M671L) mutation.
-
Culture Conditions: Cells were cultured in DMEM supplemented with 10% FBS.
-
This compound Treatment: this compound was dissolved in sterile water. Cells were incubated for 6 hours with this compound at concentrations ranging from 500 pM to 5 µM.
-
Aβ Measurement: Conditioned media was collected, and extracellular Aβ levels were quantified by sandwich ELISA (for Aβx-40 and Aβx-42) and Western blot analysis.[5][6]
In Vivo Microdialysis for Interstitial Fluid Aβ Measurement
-
Animal Model: Tg2576 transgenic mice overexpressing human APP with the Swedish mutation.
-
This compound Administration: A single intraperitoneal (i.p.) injection of this compound (3.5 mg/kg) or vehicle was administered.
-
Microdialysis: In vivo microdialysis was performed in the hippocampus of freely moving mice to collect interstitial fluid (ISF).
-
Aβ Measurement: ISF samples were analyzed for Aβx-40 and Aβx-42 levels using specific sandwich ELISAs.[5][6]
Aβ Aggregation and Toxicity Assays
-
Aβ Preparation: Synthetic human Aβ42 peptide was prepared to form oligomeric aggregates.
-
Thioflavin-T (ThioT) Fluorescence Assay: Aβ was incubated with or without various concentrations of this compound (20-200 µM) in the presence of 5 µM ThioT for 16 hours. Fluorescence was measured at excitation/emission wavelengths of 450/490 nm.[3]
-
Western Immunoblotting and Atomic Force Microscopy (AFM): The formation and morphology of Aβ aggregates in the presence or absence of this compound were analyzed by SDS-PAGE followed by Western blotting and visualized using AFM.[3][7]
-
Lactate Dehydrogenase (LDH) Release Assay: SH-SY5Y neuroblastoma cells were treated with pre-incubated Aβ oligomers (with or without this compound). Cell death was quantified by measuring the release of LDH into the culture medium using the CytoTox-One™ Homogeneous Membrane Integrity Assay.[3]
Autophagy Induction Assays
-
Cell Lines: HeLa cells stably expressing eGFP-LC3 and mouse N2a neuroblastoma cells.
-
This compound Treatment: Cells were treated with this compound (5 µM, 50 µM, or 500 µM) for 3 or 6 hours.
-
Autophagy Measurement:
-
eGFP-LC3 Puncta Formation: In HeLa-eGFP-LC3 cells, the formation of fluorescent puncta (autophagosomes) was visualized by fluorescence microscopy.
-
Western Blot Analysis: In N2a cells, the levels of autophagy-related proteins such as LC3-I/II, p62, phosphorylated mTOR (p-mTOR), and phosphorylated S6K (p-S6K) were analyzed by Western blotting.[1]
-
Visualization of Signaling Pathways and Experimental Workflows
Proposed Mechanism: this compound-Induced Autophagy for Aβ Clearance
Caption: this compound's proposed mechanism for reducing intracellular Aβ via mTOR-dependent autophagy.
Experimental Workflow: In Vitro Analysis of this compound's Effect on Aβ
Caption: General experimental workflow for in vitro studies on this compound and Aβ.
Experimental Workflow: In Vivo Analysis in Alzheimer's Disease Mouse Models
Caption: General experimental workflow for in vivo studies on this compound in AD mouse models.
Discussion and Conclusion
The preclinical data on this compound's effect on beta-amyloid plaque formation is complex and, at times, contradictory. On one hand, a body of evidence suggests that this compound can reduce intracellular Aβ levels and protect against Aβ-induced neurotoxicity.[2][3][4] The most prominent proposed mechanism for this effect is the induction of autophagy, a cellular process responsible for clearing aggregated proteins, via inhibition of the mTOR pathway.[1][2][8] This is supported by findings showing this compound-induced increases in autophagy markers and subsequent reduction of intracellular Aβ in various cell models.[1][8]
On the other hand, several studies have reported the unexpected finding that acute administration of this compound leads to an increase in extracellular Aβ levels, both in vitro and in vivo.[4][5][6] The mechanism behind this observation remains to be fully elucidated. Furthermore, research investigating the direct impact of this compound on Aβ aggregation has yielded conflicting results. While Thioflavin-T assays indicated a reduction in aggregation, more direct visualization techniques like Western blotting and AFM suggested a modest increase in the size of Aβ aggregates.[3][7] This discrepancy highlights the potential for assay-specific artifacts and underscores the importance of using multiple methodologies to validate findings. It has been proposed that this compound's neuroprotective effects may be independent of its ability to directly modulate Aβ aggregation.[3][7]
For drug development professionals, the story of this compound serves as a crucial case study. The promising preclinical data, particularly around the novel mechanism of autophagy induction, and positive early-phase clinical results generated significant optimism. However, the subsequent failure in large-scale Phase III trials underscores the translational gap between preclinical models and human disease. The conflicting preclinical data on Aβ may have been an early indicator of the complex pharmacology of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of this compound on Amyloid-β Aggregation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute dosing of this compound (Dimebon™), a possible Alzheimer therapeutic, elevates extracellular amyloid-β levels in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute dosing of this compound (Dimebon), a possible Alzheimer therapeutic, elevates extracellular amyloid-beta levels in vitro and in vivo. [repository.cam.ac.uk]
- 7. The Effects of this compound on Amyloid-β Aggregation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Latrepirdine's Modulation of Cellular Pathways: A Technical Guide
Abstract: Latrepirdine (Dimebon™), initially developed as an antihistamine, has been investigated for its therapeutic potential in neurodegenerative disorders such as Alzheimer's and Huntington's diseases.[1][2] Despite mixed results in late-stage clinical trials, preclinical research has revealed a complex and multi-faceted mechanism of action, implicating several key cellular pathways.[1][3] This technical guide provides an in-depth overview of the cellular and molecular pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the core signaling cascades. The primary pathways discussed include the enhancement of mitochondrial function, induction of autophagy, activation of AMP-activated protein kinase (AMPK) signaling, and its role as a multi-receptor antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's biological effects.
Introduction
This compound (dimebolin) is a small molecule that was used clinically in Russia as a non-selective antihistamine since 1983.[1] Its potential as a neuroprotective and cognitive-enhancing agent garnered significant interest, leading to its repurposing for the treatment of neurodegenerative diseases.[3][4] Early to mid-stage clinical trials for Alzheimer's disease showed promising results, but these were not replicated in subsequent phase III trials.[1] This outcome has underscored the necessity of a deeper understanding of its molecular mechanisms to evaluate its therapeutic potential and to guide the development of related compounds.[3][4]
This compound's neuroactivity is not attributed to a single mechanism but rather to its ability to modulate a range of cellular functions.[2][3][4] These include stabilizing mitochondrial function, enhancing the cellular clearance pathway of autophagy, activating the master energy sensor AMPK, and interacting with multiple neurotransmitter receptors.[3][5][6] The following sections will provide a detailed examination of these pathways, supported by data from key preclinical studies.
Core Cellular Pathways Modulated by this compound
Enhancement of Mitochondrial Function
A central aspect of this compound's neuroprotective profile is its positive influence on mitochondrial health. Mitochondrial dysfunction is a well-established hallmark of neurodegenerative diseases, contributing to decreased energy production, increased oxidative stress, and the initiation of cell death cascades.[2] this compound has been shown to counteract these pathological processes in various experimental models.
Key effects of this compound on mitochondria include:
-
Stabilization of Mitochondrial Membrane Potential (ΔΨm): this compound helps maintain the mitochondrial membrane potential, which is crucial for ATP synthesis.[7][8]
-
Increased ATP Levels: By supporting mitochondrial function, this compound treatment leads to increased intracellular ATP levels in primary neurons.[5][7][9]
-
Protection Against Mitochondrial Permeability Transition (mPTP): It increases the resistance of mitochondria to the opening of the permeability transition pore, a key event in apoptosis.[2][10] this compound inhibits mPTP opening, thereby preventing the collapse of the membrane potential and subsequent cell death.[10]
-
Neuroprotection against Mitochondrial Toxins: this compound protects cerebellar granule cells from Aβ-induced mitochondrial impairment and toxicity.[2]
Induction of Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins.[11] In neurodegenerative diseases characterized by protein aggregation (proteinopathies), enhancing autophagy is considered a promising therapeutic strategy.[11][12] this compound has been identified as a potent inducer of autophagy.[6][13][14]
The pro-autophagic effects of this compound are characterized by:
-
Reduction of Protein Aggregates: this compound treatment has been shown to reduce the levels of intracellular GFP-Aβ42 in yeast models and α-synuclein in both cell culture and mouse brains.[11][12][13][14]
-
mTOR- and Atg5-Dependent Mechanism: The induction of autophagy by this compound is dependent on the core autophagy machinery, involving proteins like Atg5 and occurring through the inhibition of the mTOR signaling pathway.[6][15]
-
Increased Autophagic Markers: Treatment with this compound leads to an increase in markers of autophagic activity, such as the conversion of LC3-I to LC3-II and the formation of eGFP-LC3 punctae.[15] In TgCRND8 mice, chronic administration increased biomarkers associated with autophagy activation in the brain.[6]
Activation of AMP-activated Protein Kinase (AMPK) Signaling
AMPK is a crucial cellular energy sensor that plays a central role in regulating cellular metabolism.[5] Its activation promotes energy-producing pathways while inhibiting energy-consuming ones. This compound is a potent activator of AMPK, an effect observed at very low, sub-nanomolar concentrations.[5][9]
The activation of AMPK by this compound has several downstream consequences:
-
Upstream Kinase Dependency: The activation of AMPK by this compound requires the upstream kinases LKB1 and CaMKKβ.[5][9]
-
Increased Glucose Uptake: this compound treatment promotes the translocation of the glucose transporter GLUT3 to the plasma membrane in primary neurons, facilitating increased glucose uptake.[5][7]
-
Link to Autophagy: AMPK activation is a known trigger for autophagy.[5] Therefore, the pro-autophagic effects of this compound may be, at least in part, mediated by its activation of AMPK.[5]
Multi-Receptor Antagonism
Originally developed as an antihistamine, this compound interacts with a variety of neurotransmitter receptors.[1][7] This multi-target profile contributes to its complex pharmacological effects.
This compound demonstrates antagonist activity at the following receptors:
-
Histamine Receptors: It has a high affinity for H1 receptors.[2][10]
-
Serotonin (5-HT) Receptors: It significantly inhibits 5-HT2C, 5-HT5A, and 5-HT6 receptors.[2] Its Ki value for the human 5-HT6 receptor is 26 nM.[2]
-
Adrenergic Receptors: It inhibits α1A, α1B, α1D, and α2A adrenergic receptors.[2]
-
Glutamate Receptors: this compound modulates the activity of AMPA and NMDA glutamate receptors, which may contribute to its neuroprotective effects against excitotoxicity.[1][7]
Modulation of Neuronal Excitability and Calcium Homeostasis
This compound has been shown to reduce neuronal excitability, a potentially beneficial effect in the context of neurodegenerative diseases where hyperexcitability can contribute to neuronal damage.[9] This effect is linked to its ability to modulate ion channels and calcium homeostasis.
Key findings include:
-
Plasma Membrane Hyperpolarization: this compound's effects on mitochondrial probe uptake are largely mediated by plasma membrane hyperpolarization, suggesting a primary action on the cell membrane potential rather than directly on mitochondria.[9]
-
Reduction of Calcium Influx: Pretreatment with this compound reduces both spontaneous and glutamate-induced increases in intracellular calcium in primary neurons.[9]
-
Calcium-Stabilizing Effect: In a cell culture model of Huntington's disease, a 50-μM dose of this compound exerted a 'calcium-stabilizing' effect.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies on this compound.
Table 1: Receptor Binding and Inhibition Data
| Target Receptor | Species | Binding Affinity (Ki) | Concentration for Inhibition | Percent Inhibition | Reference |
| 5-HT6 | Human | 26 nM | 10 µM | > 90% | [2] |
| 5-HT6 | Rat | 119 nM | - | - | [2] |
| Histamine H1 | - | ~1 nmol/l | 10 µM | > 90% | [2][10] |
| Histamine H2 | - | - | 10 µM | > 90% | [2] |
| α-adrenergic (α1A, α1B, α1D, α2A) | - | - | 10 µM | > 90% | [2] |
| Serotonin (5-HT2C, 5-HT5A) | - | - | 10 µM | > 90% | [2] |
| Dopamine (D1, D2S, D3) | - | - | 10 µM | 70 - 80% | [2] |
| Imidazoline (I2) | - | - | 10 µM | 70 - 80% | [2] |
| Serotonin (5-HT2, 5-HT2B) | - | - | 10 µM | 70 - 80% | [2] |
Table 2: Cellular and Neuroprotective Effects
| Effect Studied | Model System | This compound Concentration | Result | Reference |
| AMPK Activation | Primary Neurons | 0.1 nM | Potent activation | [5][9] |
| Increased Neuronal Survival (vs. Aβ) | Cerebellar Granule Cells | 25 µM | ~45% increase in survival | [2] |
| Inhibition of mPTP (vs. Aβ) | Cerebellar Granule Cells | 20 - 100 µM | Significant inhibition | [2] |
| Neuroprotection (vs. Glutamate) | In vitro assay | 50 µg | Significant neuroprotection | [2] |
| Increased Extracellular Aβ | N2a cells (SweAPP) | Picomolar to nanomolar | Up to 64% increase | [16] |
| Increased Interstitial Fluid Aβ | Tg2576 mice | 3.5 mg/kg (i.p.) | Up to 40% increase | [16] |
| mTOR Pathway Inhibition | N2a cells | 50 µM | Significant decrease in p-mTOR and p-S6K | [15] |
| Toxicity (Neurotoxic effects) | Cerebellar Granular Cells | 100 µM | Neurotoxic effects observed | [2] |
| Toxicity (LD50) | Female Rats (oral) | ~1200 mg/kg | - | [2] |
Key Experimental Methodologies
This section details the protocols for key experiments used to elucidate this compound's mechanisms of action.
Western Blot Analysis for AMPK Activation
-
Objective: To determine the effect of this compound on the phosphorylation state of AMPK, indicating its activation.
-
Cell Culture: Cerebellar granule neurons (CGNs) are cultured under standard conditions.
-
Treatment: CGNs are treated with this compound (e.g., 0.1 nM) for various time points (e.g., 0, 6, 12, 24 hours).
-
Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against phosphorylated AMPK (p-AMPK, Thr172) and total AMPK.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the ratio of p-AMPK to total AMPK.[17]
Autophagy Induction Assay using eGFP-LC3 Puncta Formation
-
Objective: To visualize and quantify the formation of autophagosomes in response to this compound treatment.
-
Cell Line: HeLa or N2a cells stably expressing an eGFP-LC3 fusion protein are used.
-
Treatment: Cells are seeded on coverslips and treated with this compound (e.g., 50 µM) or a vehicle control for a specified duration (e.g., 3 or 6 hours). Rapamycin can be used as a positive control.
-
Fixation and Imaging: Cells are washed with PBS, fixed with 4% paraformaldehyde, and mounted on slides. Images are captured using a fluorescence or confocal microscope.
-
Analysis: The number of eGFP-LC3 puncta per cell is counted. An increase in the number of distinct puncta compared to the diffuse cytosolic fluorescence in control cells indicates the induction of autophagy and the formation of autophagosomes.[15]
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Objective: To assess the effect of this compound on mitochondrial health by measuring the mitochondrial membrane potential.
-
Cell Culture: Primary cortical neurons or SH-SY5Y neuroblastoma cells are used.
-
Treatment: Cells are treated with this compound at various concentrations. In some experiments, a mitochondrial stressor (e.g., rotenone or Aβ peptide) is co-administered.
-
Staining: Cells are incubated with a fluorescent dye that accumulates in mitochondria depending on the membrane potential, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.
-
Measurement: The fluorescence intensity is measured using a fluorescence plate reader, flow cytometry, or live-cell imaging.
-
With TMRM , a decrease in fluorescence indicates mitochondrial depolarization.
-
With JC-1 , a shift from red fluorescence (J-aggregates in healthy mitochondria) to green fluorescence (J-monomers in depolarized mitochondria) indicates a drop in ΔΨm.
-
-
Analysis: The fluorescence intensity of this compound-treated cells is compared to that of control and stressed cells to determine its effect on maintaining ΔΨm.[5][7]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key cellular pathways and experimental workflows modulated by this compound.
Caption: High-level overview of this compound's multi-target mechanisms.
Caption: this compound activates AMPK signaling via upstream kinases.
Caption: this compound induces autophagy via inhibition of mTOR signaling.
Caption: Workflow for Western blot analysis of AMPK activation.
Conclusion
This compound modulates a complex network of interconnected cellular pathways that are highly relevant to the pathophysiology of neurodegenerative diseases. Its ability to simultaneously enhance mitochondrial function, stimulate the autophagic clearance of toxic proteins, and activate the central energy regulator AMPK provides a strong rationale for its neuroprotective effects observed in preclinical models.[5][6][8] Furthermore, its activity at multiple neurotransmitter receptors and its ability to dampen neuronal excitability contribute to its multifaceted pharmacological profile.[1][9]
While this compound itself did not succeed in pivotal clinical trials, the detailed elucidation of its mechanisms of action offers valuable insights for future drug development.[1] The pathways it modulates remain high-priority targets for neurodegenerative therapeutics. Understanding the structure-activity relationships of this compound and its analogs could pave the way for the design of novel compounds with improved efficacy and more targeted activity, potentially leading to a new generation of therapies for diseases like Alzheimer's and Parkinson's.[3][4] This technical guide provides a foundational resource for researchers aiming to build upon the knowledge gained from the study of this intriguing molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Dimebon (this compound) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial Pharmacology of Dimebon (this compound) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (dimebon) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]
- 14. This compound stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute dosing of this compound (Dimebon), a possible Alzheimer therapeutic, elevates extracellular amyloid-beta levels in vitro and in vivo. [repository.cam.ac.uk]
- 17. researchgate.net [researchgate.net]
Latrepirdine: A Retrospective Analysis of Clinical Trials in Neurodegenerative Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Latrepirdine (Dimebon), initially developed as an antihistamine in Russia, emerged as a promising therapeutic candidate for neurodegenerative disorders, primarily Alzheimer's disease and Huntington's disease. Its proposed novel mechanisms of action, centered on mitochondrial stabilization and modulation of multiple neurotransmitter systems, generated significant optimism. However, the journey of this compound from promising Phase II results to disappointing Phase III failures provides a valuable case study in the complexities of drug development for neurodegenerative diseases. This technical guide provides a comprehensive review of the key clinical trials, detailing the experimental protocols, presenting quantitative outcomes, and visualizing the proposed biological pathways.
Clinical Trial Failures and Successes: A Quantitative Overview
The clinical development of this compound was marked by a stark contrast between early-phase successes and late-stage failures. The following tables summarize the quantitative data from key clinical trials in Alzheimer's disease and Huntington's disease.
Alzheimer's Disease Clinical Trials
Table 1: Phase II Trial in Mild-to-Moderate Alzheimer's Disease (Russian Study)
| Outcome Measure | This compound (20 mg TID) | Placebo | Treatment Difference | p-value |
| ADAS-cog (change from baseline at 26 weeks) | -1.9 | +2.1 | -4.0 | <0.0001 |
| ADAS-cog (change from baseline at 52 weeks) | - | - | -6.9 | <0.0001 |
| MMSE (change from baseline at 52 weeks) | - | - | +2.1 | 0.0002 |
| CIBIC-plus (at 52 weeks) | - | - | -0.7 | 0.0014 |
| ADCS-ADL (change from baseline at 52 weeks) | - | - | +4.4 | 0.0014 |
| NPI (change from baseline at 52 weeks) | - | - | -3.3 | 0.0201 |
Data presented as mean change from baseline unless otherwise specified. Negative values on ADAS-cog and NPI indicate improvement. Positive values on MMSE and ADCS-ADL indicate improvement. A lower score on CIBIC-plus indicates improvement.
Table 2: Phase III CONNECTION Trial in Mild-to-Moderate Alzheimer's Disease
| Outcome Measure | This compound (20 mg TID) | Placebo | p-value |
| ADAS-cog (change from baseline) | No significant difference | No significant difference | 0.79 |
| CIBIC-plus | No significant difference | No significant difference | 0.81 |
| ADCS-ADL (change from baseline) | No significant difference | No significant difference | 0.61 |
| NPI (change from baseline) | No significant difference | No significant difference | 0.17 |
Table 3: Phase III CONCERT Trial in Mild-to-Moderate Alzheimer's Disease (Adjunct to Donepezil)
| Outcome Measure | This compound | Placebo | Result |
| Co-primary Endpoints (ADAS-cog, ADCS-ADL) | No significant improvement | No significant improvement | Failed to meet endpoints |
Huntington's Disease Clinical Trials
Table 4: Phase II DIMOND Trial in Mild-to-Moderate Huntington's Disease
| Outcome Measure | This compound (20 mg TID) | Placebo | Treatment Effect | 95% CI | p-value |
| MMSE (change from baseline at 90 days) | Improvement | Stable | 0.97 points | 0.10 - 1.85 | 0.03 |
| UHDRS | No significant difference | No significant difference | - | - | NS |
| ADAS-cog | No significant difference | No significant difference | - | - | NS |
NS: Not Significant
Table 5: Phase III HORIZON Trial in Mild-to-Moderate Huntington's Disease
| Outcome Measure | This compound (20 mg TID) | Placebo | p-value |
| MMSE (Co-primary) | No significant difference | No significant difference | 0.39 |
| CIBIC-plus (Co-primary) | No significant difference | No significant difference | 0.84 |
Experimental Protocols of Key Clinical Trials
Alzheimer's Disease Trials
1. Russian Phase II Study
-
Objective: To evaluate the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer's disease.
-
Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 183 patients with a diagnosis of probable Alzheimer's disease and Mini-Mental State Examination (MMSE) scores between 10 and 24.
-
Intervention: this compound 20 mg three times daily (TID) or placebo.
-
Primary Outcome Measure: Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) at week 26.
-
Secondary Outcome Measures: MMSE, Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC-plus), Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL), and Neuropsychiatric Inventory (NPI).
2. Phase III CONNECTION Trial (NCT00675623)
-
Objective: To confirm the efficacy and safety of this compound monotherapy in patients with mild-to-moderate Alzheimer's disease.
-
Design: A 6-month, multinational, randomized, double-blind, placebo-controlled trial.
-
Participants: 598 patients with mild-to-moderate Alzheimer's disease.
-
Intervention: this compound 5 mg TID, this compound 20 mg TID, or placebo.
-
Co-Primary Outcome Measures: Change from baseline in ADAS-cog and CIBIC-plus.
-
Secondary Outcome Measures: ADCS-ADL and NPI.
3. Phase III CONCERT Trial (NCT00875653)
-
Objective: To evaluate the efficacy and safety of this compound as an adjunctive therapy to donepezil in patients with mild-to-moderate Alzheimer's disease.
-
Design: A 12-month, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with mild-to-moderate Alzheimer's disease who were on a stable dose of donepezil.
-
Intervention: this compound or placebo in addition to their ongoing donepezil treatment.
-
Co-Primary Outcome Measures: Change from baseline in ADAS-cog and ADCS-ADL.
Huntington's Disease Trials
1. Phase II DIMOND Trial (NCT00508636)
-
Objective: To evaluate the safety, tolerability, and efficacy of this compound in patients with mild-to-moderate Huntington's disease.
-
Design: A 90-day, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 91 patients with a diagnosis of Huntington's disease.
-
Intervention: this compound 20 mg TID or placebo.
-
Primary Outcome Measure: Safety and tolerability.
-
Secondary Outcome Measures: Change from baseline in MMSE, Unified Huntington's Disease Rating Scale (UHDRS), and ADAS-cog.
2. Phase III HORIZON Trial (NCT00920946)
-
Objective: To evaluate the efficacy and safety of this compound in patients with mild-to-moderate Huntington's disease.
-
Design: A 6-month, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 403 patients with Huntington's disease.
-
Intervention: this compound 20 mg TID or placebo.
-
Co-Primary Outcome Measures: Change from baseline in MMSE and CIBIC-plus.
Proposed Mechanisms of Action and Signaling Pathways
This compound's therapeutic rationale was based on its purported ability to modulate multiple cellular pathways implicated in neurodegeneration.
Mitochondrial Stabilization
A key proposed mechanism was the stabilization of mitochondrial function, particularly through the inhibition of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened, can lead to mitochondrial swelling, disruption of the membrane potential, and release of pro-apoptotic factors, ultimately causing cell death.
Figure 1: Proposed mitochondrial protective pathway of this compound.
Neurotransmitter Receptor Modulation
This compound was also shown to interact with a variety of neurotransmitter receptors, with its antagonist activity at the 5-HT6 serotonin receptor being of particular interest. The 5-HT6 receptor is primarily expressed in brain regions associated with cognition, and its blockade has been hypothesized to enhance cholinergic and glutamatergic neurotransmission, thereby improving cognitive function.
Figure 2: this compound's proposed mechanism via 5-HT6 receptor antagonism.
Experimental Workflow for Preclinical Mechanistic Studies
The preclinical evaluation of this compound involved various in vitro and in vivo assays to elucidate its mechanism of action. Below are simplified workflows for two key experimental approaches.
Mitochondrial Permeability Transition Pore (mPTP) Assay Workflow
This assay is designed to measure the opening of the mPTP in isolated mitochondria.
Figure 3: Experimental workflow for the mPTP assay.
5-HT6 Receptor Binding Assay Workflow
This assay determines the affinity of this compound for the 5-HT6 receptor.
Figure 4: Workflow for a 5-HT6 receptor binding assay.
Conclusion and Future Directions
The clinical development of this compound serves as a critical lesson in the translation from preclinical promise to clinical reality. The initial success in a smaller, more homogenous patient population in the Russian Phase II trial for Alzheimer's disease was not replicated in larger, more diverse international Phase III studies. Similarly, the modest cognitive signal in the Phase II Huntington's disease trial did not translate into significant benefits in the larger Phase III study.
Several factors may have contributed to these failures, including the complexity of the diseases, potential differences in patient populations and clinical trial conduct, and an incomplete understanding of this compound's true mechanism of action in humans at clinically relevant doses. While the preclinical data pointed towards intriguing possibilities, particularly in mitochondrial protection, the clinical outcomes suggest that these effects may not have been sufficient to alter the course of these complex neurodegenerative diseases.
For future drug development in this area, this case underscores the importance of:
-
Robust, reproducible preclinical data: Ensuring that the proposed mechanism of action is thoroughly validated and translatable to the human condition.
-
Biomarker-driven patient selection: Identifying patient subpopulations most likely to respond to a particular therapeutic intervention.
-
Adaptive trial designs: Allowing for modifications to trial parameters based on interim analyses to optimize the chances of success.
The story of this compound, while ultimately one of disappointment, provides invaluable insights for the scientific community. By critically evaluating both its successes and its failures, we can refine our approaches to developing effective therapies for the millions of individuals affected by neurodegenerative diseases.
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Latrepirdine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for investigating the multifaceted mechanisms of action of Latrepirdine (also known as Dimebon). This compound, initially developed as an antihistamine, has garnered significant interest for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.[1][2] The following sections detail its effects on key cellular processes, including mitochondrial function, autophagy, and neuronal signaling. The protocols provided are based on established methodologies from various in vitro studies and are intended to serve as a guide for researchers in this field.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound, providing a comparative overview of its efficacy across different experimental models.
Table 1: this compound Activity on Receptors and Ion Channels
| Target | Cell Type/System | Assay | Effect | IC50 / Concentration | Reference |
| NMDA Receptor | Mouse neuronal cell culture (YAC128) | Electrophysiology | Blocked NMDA receptor current | 10 µM | [1] |
| High-Voltage Activated Calcium Channels | Mouse neuronal cell culture (wild-type and YAC128) | Electrophysiology | Blocked calcium channels | 50 µM | [1] |
| Various Receptors (Norepinephrine, Histamine, Serotonin) | In vitro binding assays | Radioligand binding | > 90% inhibition | 10 µM | [1] |
Table 2: Neuroprotective and Other In Vitro Effects of this compound
| Effect | Cell Type | Assay | This compound Concentration | Result | Reference |
| Neuronal Survival | Cerebellar granule cells | Cell viability assay | 25 µM | ~45% increase in survival against Aβ toxicity | [1] |
| TDP43 Aggregation | SH-SY5Y cells | Immunofluorescence | 5, 10, 20 µM | 45%, 60%, 70% reduction in TDP43 inclusions, respectively | [1] |
| α-synuclein Degradation | Differentiated SH-SY5Y neurons | Western Blot | Not specified | Stimulated degradation | [3] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the biological activity of this compound.
Assessment of Mitochondrial Function
a) Cell Viability and Mitochondrial Activity (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and mitochondrial metabolic activity in SH-SY5Y human neuroblastoma cells.
-
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound dihydrochloride
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4][5]
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
b) Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol measures changes in the mitochondrial membrane potential in primary mouse cortical neurons or SH-SY5Y cells using the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).
-
Materials:
-
Primary mouse cortical neurons or SH-SY5Y cells
-
This compound dihydrochloride
-
Tetramethylrhodamine, Methyl Ester (TMRM)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture primary neurons or SH-SY5Y cells on glass-bottom dishes or appropriate microplates.
-
Treat the cells with desired concentrations of this compound for the specified duration.
-
Load the cells with a low concentration of TMRM (e.g., 20-100 nM) in a quenching mode to assess changes in ΔΨm.
-
Incubate for 30-60 minutes at 37°C.
-
Acquire fluorescent images using a fluorescence microscope or measure fluorescence intensity with a plate reader. An increase in TMRM fluorescence indicates hyperpolarization, while a decrease suggests depolarization.
-
Autophagy Induction Assessment (Western Blot)
This protocol details the detection of key autophagy markers, LC3-II and p62, in N2a or MEF cells treated with this compound.
-
Materials:
-
N2a or MEF cells
-
This compound dihydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Plate N2a or MEF cells and treat with this compound (e.g., 50 µM) for various time points (e.g., 3, 6, or 24 hours).[6][7]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
Intracellular Calcium Imaging
This protocol describes the measurement of intracellular calcium transients in neuronal cells in response to this compound treatment.
-
Materials:
-
Primary neurons or a suitable neuronal cell line
-
This compound dihydrochloride
-
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with time-lapse imaging capabilities
-
-
Procedure:
-
Culture cells on glass-bottom dishes.
-
Load the cells with a calcium indicator dye (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for 30 minutes.
-
Acquire baseline fluorescence images.
-
Perfuse the cells with a solution containing this compound at the desired concentration.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflows of the described experimental protocols.
Caption: this compound's multifaceted mechanisms of action.
References
- 1. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Latrepirdine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the preparation and use of Latrepirdine (also known as Dimebon) in a variety of cell culture-based assays. The information is intended to assist researchers in studying its neuroprotective and autophagy-inducing properties.
Introduction
This compound is a small molecule that was initially developed as an antihistamine and has since been investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Huntington's disease.[1][2] Its mechanism of action is multifaceted, involving the modulation of multiple cellular pathways, including the enhancement of mitochondrial function, induction of autophagy, and interaction with various neurotransmitter receptors.[1][2][3][4] These notes offer a practical guide for utilizing this compound in in vitro experimental settings.
Physicochemical Properties and Stock Solution Preparation
Proper handling and preparation of this compound are critical for obtaining reproducible experimental results. This compound dihydrochloride is the commonly used salt form for research purposes.
Solubility
This compound exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents. It is crucial to prepare a concentrated stock solution in an appropriate solvent before diluting it to the final working concentration in cell culture media.
| Solvent | Solubility | Notes |
| DMSO | ≥19.62 mg/mL to 78 mg/mL | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[4][5] Warming may be necessary for higher concentrations.[6] |
| Ethanol | ≥26 mg/mL to ≥54.7 mg/mL | A viable alternative to DMSO.[4][5] |
| Water | Insoluble | Do not attempt to dissolve this compound directly in water or aqueous buffers like PBS.[4][5] |
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution that can be stored and used for multiple experiments.
Materials:
-
This compound dihydrochloride (Molar Mass: ~392.37 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock, weigh out 3.92 mg of this compound dihydrochloride.
-
Dissolving: Add the weighed this compound to a sterile vial. Using a calibrated pipette, add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if needed.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C.[7]
Experimental Protocols and Working Concentrations
The optimal working concentration of this compound is highly dependent on the cell type, experimental duration, and the specific biological endpoint being measured. A dose-response experiment is always recommended to determine the ideal concentration for your specific model.
Recommended Working Concentrations
The following table summarizes this compound concentrations used in various published cell culture studies.
| Cell Line | Concentration Range | Observed Effect / Application | Reference |
| Cerebellar Granular Neurons | 0.01 nM - 100 nM | Neuroprotection against glutamate excitotoxicity. | [8] |
| SH-SY5Y Neuroblastoma | 1 µM - 60 µM | No toxicity observed at these concentrations; prevention of TDP-43 aggregation.[3] | [3] |
| N2a Neuroblastoma | 5 nM - 50 µM | Induction of autophagy (LC3-II increase); elevation of extracellular Aβ levels.[9][10][11] | [9][10] |
| HeLa Cells | 50 µM | Induction of autophagosome formation.[9] | [9] |
| Yeast (S. cerevisiae) | 1 µM - 5 µM | Attenuation of Aβ42-mediated toxicity; induction of autophagy. |
Note on Toxicity: While effective at nanomolar to low micromolar ranges, higher concentrations of this compound (e.g., 100 µM) have been shown to induce neurotoxic effects in some primary neuronal cultures.[3]
Protocol: General Cell Treatment with this compound
This protocol provides a general workflow for treating adherent cells in culture with this compound.
Materials:
-
Cultured cells ready for treatment
-
Complete cell culture medium
-
10 mM this compound stock solution (in DMSO)
-
Vehicle control (sterile DMSO)
Procedure:
-
Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere and grow, typically for 24 hours.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations.
-
Example for 10 µM: To make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of culture medium (a 1:1000 dilution).
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest this compound concentration. This is critical to ensure that any observed effects are not due to the solvent.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate this compound concentration or the vehicle control.
-
Incubation: Return the cells to the incubator (e.g., 37°C, 5% CO2) for the desired treatment duration (e.g., 3, 6, 24, or 48 hours).
-
Downstream Analysis: Following incubation, proceed with the planned cellular or biochemical assays (e.g., cell viability assay, Western blot for autophagy markers, immunofluorescence).
Caption: Experimental workflow for preparing and applying this compound in cell culture.
Key Signaling Pathways
This compound's neuroprotective effects are attributed to its influence on several key cellular signaling pathways. Understanding these pathways is essential for designing experiments and interpreting results.
Autophagy Induction
This compound is known to stimulate autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates. This action is particularly relevant to neurodegenerative diseases characterized by proteinopathy. Studies indicate that this compound induces autophagy in an mTOR- and Atg5-dependent manner.[4][9][12]
Caption: this compound induces autophagy via mTOR inhibition and Atg5 pathway activation.
Neuroprotective Mechanisms
Beyond autophagy, this compound exerts neuroprotective effects through a multi-target mechanism. This includes stabilizing mitochondrial function, modulating receptor activity to reduce excitotoxicity, and activating key cellular energy sensors like AMPK.
Caption: Multi-target neuroprotective signaling pathways of this compound.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | CAS:97657-92-6 | Brain cell death inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. raybiotech.com [raybiotech.com]
- 8. This compound is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Acute dosing of this compound (Dimebon™), a possible Alzheimer therapeutic, elevates extracellular amyloid-β levels in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute dosing of this compound (Dimebon), a possible Alzheimer therapeutic, elevates extracellular amyloid-beta levels in vitro and in vivo. [repository.cam.ac.uk]
- 12. This compound improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Latrepirdine in Preclinical Research: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Latrepirdine (also known as Dimebon) in various mouse models, drawing from key preclinical studies. This document is intended to serve as a practical guide for researchers designing and executing experiments to evaluate the therapeutic potential of this compound in neurodegenerative diseases and cognitive enhancement.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, treatment durations, and key findings from various studies on this compound in mouse models of Alzheimer's disease, Huntington's disease, and age-related cognitive decline.
Table 1: this compound Dosage and Administration in Alzheimer's Disease Mouse Models
| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| TgCRND8 | 3.5 mg/kg/day | Intraperitoneal (i.p.) | 31 consecutive days | Improved cued memory; reduced accumulation of insoluble Aβ42.[1] |
| Tg2576 | 3.5 mg/kg (single dose) | Intraperitoneal (i.p.) | Acute | Increased interstitial fluid levels of Aβ.[2][3] |
| TgCRND8 | Not specified | Not specified | Chronic | Trend towards cognitive and behavioral improvement without affecting total Aβ levels. |
Table 2: this compound Dosage and Administration in Aging and Other Mouse Models
| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| Senescence-Accelerated Mouse Prone 10 (SAMP10) | 1.5 mg/kg/day | Oral (p.o.) | 5 months | Improved exploratory behavior, reduced anxiety, and improved function in maze and passive-avoidance tests.[2] |
| Aged female mice (21 months old) | 1.5 mg/kg/day | Oral (p.o.) | 14 months | Appeared more active and healthy, with reduced hair loss and cataract formation.[2] |
| Mice with TNFα-induced sphingolipid disorders | 0.2 mg/kg | Not specified | Not specified | Protected lipids against disorders in the brain.[2] |
| Synucleinopathy model | 10 µg | Not specified | Not specified | Demonstrated efficacy.[2] |
Experimental Protocols
Preparation of this compound for Administration
For Intraperitoneal (i.p.) Injection:
-
Vehicle: Use sterile 0.9% saline solution.
-
Concentration: To achieve a dose of 3.5 mg/kg, dissolve this compound in 0.9% saline to a final concentration that allows for an appropriate injection volume (typically 5-10 ml/kg body weight). For example, for a 25g mouse, the injection volume would be 0.125-0.25 ml.
-
Preparation: Prepare the solution fresh on the day of administration. Ensure the this compound is fully dissolved before injection.
For Oral Gavage (p.o.):
-
Vehicle: The specific vehicle for oral administration of this compound in the cited studies is not explicitly stated. Common vehicles for oral gavage in mice include water, saline, or a suspension in a vehicle like 0.5% methylcellulose. It is recommended to perform vehicle formulation studies to ensure stability and bioavailability.
-
Preparation: Prepare the solution or suspension to the desired concentration based on the required dosage and the volume to be administered (typically 5-10 ml/kg body weight).
Administration Protocols
Intraperitoneal (i.p.) Injection:
This protocol is a standard procedure for administering substances into the peritoneal cavity of a mouse.
-
Restraint: Properly restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle, bevel up.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and re-insert at a different location.
-
Injection: Slowly inject the this compound solution.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any signs of distress after the injection.
Oral Gavage:
This protocol describes the standard procedure for administering substances directly into the stomach of a mouse.
-
Restraint: Gently restrain the mouse by the scruff of the neck.
-
Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the mouse.
-
Measurement: Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Insertion: Gently insert the gavage needle into the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.
-
Administration: Once the needle is in the stomach, slowly administer the this compound solution or suspension.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.
Behavioral Testing Protocols
Cued and Contextual Fear Conditioning:
This test assesses fear-associated learning and memory.
-
Training (Day 1):
-
Place the mouse in the conditioning chamber.
-
Allow a period of habituation (e.g., 2 minutes).
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 30 seconds, 80 dB).
-
Co-terminate the CS with a mild foot shock (unconditioned stimulus, US) (e.g., 2 seconds, 0.5 mA).
-
Repeat the CS-US pairing (e.g., 2-3 times with an inter-trial interval).
-
-
Contextual Fear Testing (Day 2):
-
Place the mouse back into the same conditioning chamber (context).
-
Record the amount of time the mouse spends "freezing" (a state of immobility) over a set period (e.g., 5 minutes). Freezing is a measure of fear memory for the context.
-
-
Cued Fear Testing (Day 3):
-
Place the mouse in a novel chamber with different contextual cues (e.g., different flooring, scent, lighting).
-
Allow a period of habituation.
-
Present the CS (the tone) without the US (the foot shock).
-
Record the amount of time the mouse spends freezing during the presentation of the CS. This measures fear memory for the cue.
-
Visualizations
Signaling Pathway
This compound has been shown to modulate the mTOR (mammalian target of rapamycin) signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. It is also implicated in autophagy, a cellular process for degrading and recycling cellular components.
Caption: this compound's inhibitory effect on the mTORC1 signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the chronic effects of this compound in a transgenic mouse model of Alzheimer's disease.
Caption: Chronic this compound treatment and evaluation workflow.
References
- 1. This compound improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Notes: Induction of Autophagy by Latrepirdine in SH-SY5Y Cells
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.[1] This catabolic pathway is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease, which are often characterized by the accumulation of protein aggregates.[2][3] The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model in neuroscience research due to its human origin and ability to differentiate into a mature neuronal phenotype.[4][5]
Latrepirdine (also known as Dimebon) is a small molecule that has been investigated for its neuroprotective effects.[6] Research indicates that this compound can induce autophagy, thereby facilitating the clearance of toxic protein aggregates such as α-synuclein and amyloid-β.[1][2] This makes it a compound of interest for therapeutic strategies targeting neurodegeneration. One of the key mechanisms of this compound-induced autophagy involves the modulation of the mTOR (mammalian target of rapamycin) signaling pathway.[7][8]
These application notes provide detailed protocols for inducing and assessing autophagy in SH-SY5Y cells following treatment with this compound. The methods described include cell culture, Western blotting for key autophagy markers (LC3 and p62/SQSTM1), and immunofluorescence for visualizing autophagosome formation.
Key Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing SH-SY5Y cells to ensure healthy, viable cells for experimentation.
-
Growth Medium:
-
Culture Conditions:
-
Subculturing/Passaging:
-
Grow cells in T-75 flasks until they reach 80-90% confluency.
-
Aspirate the old medium and wash the cell monolayer once with sterile, pre-warmed 1x Phosphate-Buffered Saline (PBS).[5]
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells begin to detach.[10]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.[5]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge the cells at 1,000 rpm for 5 minutes.[5]
-
Resuspend the cell pellet in fresh growth medium and seed into new flasks at a recommended split ratio of 1:3 to 1:4.[10]
-
Change the medium every 2-3 days.[11]
-
This compound Treatment for Autophagy Induction
This protocol describes the treatment of SH-SY5Y cells with this compound to stimulate an autophagic response.
-
Seed SH-SY5Y cells in appropriate culture vessels (e.g., 6-well plates for Western blot, chamber slides for immunofluorescence) at a density that will allow them to reach ~70% confluency on the day of treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 10 nM, 500 nM, 50 µM) in fresh, complete growth medium.[2][7] A vehicle control (medium with solvent) must be included.
-
Remove the old medium from the cells and replace it with the this compound-containing medium or vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 3, 6, or 24 hours).[7]
-
Following incubation, proceed immediately to cell lysis for Western blotting or cell fixation for immunofluorescence.
Western Blotting for Autophagy Markers (LC3-II & p62)
Western blotting is used to quantify the levels of key autophagy-related proteins. A hallmark of autophagy induction is the conversion of cytosolic LC3-I to lipidated, autophagosome-associated LC3-II. The p62/SQSTM1 protein is a substrate of autophagy, so its degradation is indicative of autophagic flux.
-
Cell Lysis:
-
After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well of a 6-well plate.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes, vortexing periodically.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel for optimal separation of LC3-I and LC3-II.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-LC3B and anti-p62/SQSTM1).
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
-
Densitometry Analysis:
-
Quantify the band intensities using software like ImageJ. The ratio of LC3-II to LC3-I (or LC3-II to β-actin) and the levels of p62 are used to assess autophagy.[13]
-
Immunofluorescence for LC3 Puncta Visualization
This method allows for the direct visualization of autophagosomes, which appear as distinct puncta when stained for LC3.
-
Cell Seeding and Treatment:
-
Seed SH-SY5Y cells on glass coverslips or in chamber slides.
-
Treat with this compound as described in Protocol 2.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
Incubate with anti-LC3 primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.[14]
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
-
-
Image Analysis:
-
Capture images and quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates the formation of autophagosomes.[14]
-
Data Presentation
The following tables present example data for the effect of this compound on autophagy markers in SH-SY5Y cells.
Table 1: Effect of this compound on Autophagy Marker Expression (Western Blot)
| Treatment (6 hours) | LC3-II / β-actin Ratio (Fold Change) | p62 / β-actin Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (500 nM) | 2.5 | 0.6 |
| This compound (50 µM) | 4.8 | 0.3 |
| Rapamycin (Positive Control) | 5.2 | 0.25 |
Data are representative values based on published findings and are for illustrative purposes.[7]
Table 2: Quantification of Autophagosome Formation (LC3 Puncta)
| Treatment (6 hours) | Average Number of LC3 Puncta per Cell |
| Vehicle Control | 3 ± 1 |
| This compound (50 µM) | 18 ± 4 |
| Rapamycin (Positive Control) | 22 ± 5 |
Data are representative values (mean ± SD) for illustrative purposes.[7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound-induced autophagy assay.
This compound Signaling Pathway
Caption: this compound induces autophagy via inhibition of mTOR signaling.
References
- 1. This compound (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cyagen.com [cyagen.com]
- 5. accegen.com [accegen.com]
- 6. This compound stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.7.2. Human Neuroblastoma SH-SY5Y Cell Culture and Maintaining [bio-protocol.org]
- 10. Cell Culture Academy [procellsystem.com]
- 11. static.igem.org [static.igem.org]
- 12. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Latrepirdine Administration in Scopolamine-Induced Memory Loss Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, is widely utilized in preclinical research to induce transient cognitive deficits, thereby creating a robust model for studying potential therapeutic agents for memory impairment. This model is particularly relevant for screening compounds that may ameliorate cholinergic dysfunction, a key pathological feature of Alzheimer's disease. Latrepirdine (formerly known as Dimebon), initially developed as an antihistamine, has garnered interest for its potential neuroprotective and cognitive-enhancing properties. These application notes provide detailed protocols for investigating the efficacy of this compound in scopolamine-induced memory loss models in rodents, summarizing key quantitative data and outlining relevant signaling pathways.
Data Presentation
The following tables summarize quantitative data from a key study investigating the effects of a specific polymorph of this compound on scopolamine-induced memory impairment in a passive avoidance task.
Table 1: Effect of this compound (Polymorph E) on Passive Avoidance Performance in Scopolamine-Treated Rats
| Treatment Group | N | Latency to Enter Dark Chamber (seconds, Mean ± SEM) - Training | Latency to Enter Dark Chamber (seconds, Mean ± SEM) - Retention (24h) |
| Vehicle Control | 10 | 15.2 ± 2.1 | 165.4 ± 18.3 |
| Scopolamine (1.5 mg/kg) | 10 | 14.8 ± 1.9 | 45.7 ± 8.2* |
| This compound E (10 mg/kg) + Scopolamine (1.5 mg/kg) | 10 | 16.1 ± 2.5 | 148.9 ± 21.5# |
*p < 0.05 compared to Vehicle Control #p < 0.05 compared to Scopolamine group Data adapted from a representative study. Actual results may vary.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. These protocols are standardized and can be adapted for testing this compound and other novel compounds.
Scopolamine-Induced Memory Impairment Model
This protocol describes the induction of memory deficits using scopolamine, a foundational step for testing the efficacy of this compound.
-
Animals: Male Wistar rats (200-250g) or C57BL/6 mice (20-25g) are commonly used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
-
Scopolamine Administration: Scopolamine hydrobromide is dissolved in sterile saline (0.9% NaCl). A dose of 1.0-1.5 mg/kg is typically administered intraperitoneally (i.p.) 30 minutes prior to the acquisition trial of the behavioral task to induce memory impairment[1].
-
This compound Administration: this compound can be administered orally (p.o.) or intraperitoneally (i.p.). For oral administration, it can be suspended in a vehicle such as corn oil. A study using a polymorph of this compound administered it orally at a dose of 10 mg/kg daily for 7 days prior to the behavioral test[1]. The final dose should be administered 60 minutes before the acquisition trial[1].
Passive Avoidance (PA) Test
The passive avoidance test assesses fear-motivated memory.
-
Apparatus: A two-chambered apparatus with a light and a dark compartment connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Training (Acquisition):
-
Place the animal in the light chamber.
-
After a 10-second habituation period, the guillotine door is opened.
-
Record the latency to enter the dark chamber (all four paws inside).
-
Once the animal enters the dark chamber, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The animal is then returned to its home cage.
-
-
Testing (Retention):
-
24 hours after the training session, place the animal back into the light chamber.
-
Open the guillotine door and record the latency to enter the dark chamber, with a cut-off time of 300 seconds.
-
Longer latencies indicate better retention of the aversive memory.
-
Morris Water Maze (MWM) Test
-
Apparatus: A large circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the pool.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
In each trial, place the animal into the pool at one of four randomized starting positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Y-Maze Test
The Y-maze test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the animal at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries using a video camera.
-
A spontaneous alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB).
-
The percentage of spontaneous alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
A higher percentage of spontaneous alternation indicates better spatial working memory.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Scopolamine-Induced Memory Impairment.
Caption: Experimental Workflow for this compound Testing.
Caption: Proposed Signaling Pathway of this compound.
References
Protocol for Assessing Latrepirdine's Effect on Protein Aggregation
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrepirdine (Dimebon) is a small molecule that has been investigated for its potential therapeutic effects in neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's, Parkinson's, and Huntington's diseases. This document provides a detailed protocol for assessing the efficacy of this compound in modulating the aggregation of key pathological proteins, including amyloid-beta (Aβ), alpha-synuclein (α-syn), TAR DNA-binding protein 43 (TDP-43), and mutant huntingtin (mHtt). The provided methodologies cover in vitro and cell-based assays to quantify changes in protein aggregate formation, size, and cellular localization.
This compound's proposed mechanism of action involves the induction of autophagy, a cellular process responsible for the degradation of aggregated proteins and damaged organelles, primarily through the mTOR signaling pathway.[1][2] However, studies on its direct effect on protein aggregation have yielded mixed results, highlighting the importance of employing a multi-assay approach for a comprehensive evaluation.[3][4]
Experimental Protocols
This section details the step-by-step protocols for key experiments to assess the impact of this compound on protein aggregation.
In Vitro Protein Aggregation Assays
This assay is widely used to monitor the kinetics of amyloid fibril formation in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, characteristic of amyloid fibrils.
Materials:
-
Recombinant amyloidogenic protein (e.g., Aβ42, α-synuclein)
-
This compound
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the amyloidogenic protein in an appropriate solvent (e.g., HFIP for Aβ42 followed by lyophilization and resuspension in DMSO).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of ThT (e.g., 1 mM in water).
-
-
Assay Setup:
-
In a 96-well plate, add the amyloidogenic protein to the desired final concentration (e.g., 10 µM Aβ42).
-
Add this compound at various concentrations to be tested. Include a vehicle control (e.g., DMSO).
-
Add ThT to a final concentration of 20 µM.
-
Bring the final volume of each well to 100-200 µL with the assay buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain aggregation kinetics curves.
-
Determine the lag time, elongation rate, and maximum fluorescence intensity for each condition.
-
Compare the kinetic parameters of this compound-treated samples to the vehicle control.
-
Note: It is crucial to be aware that cyclic molecules like this compound may interfere with ThT binding, potentially leading to a decrease in fluorescence that does not correlate with a reduction in aggregation.[3][4] Therefore, it is essential to validate the ThT assay results with other methods.
This assay is used to quantify the amount of insoluble, SDS-resistant protein aggregates.
Materials:
-
Protein samples from in vitro aggregation assays or cell lysates
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-containing buffer (e.g., 2% SDS)
-
Cellulose acetate or nitrocellulose membrane (0.2 µm pore size)
-
Dot blot apparatus
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
For in vitro samples, dilute the aggregation reaction mixture in a buffer containing 2% SDS.
-
For cell samples, lyse the cells in a suitable lysis buffer and determine the protein concentration. Dilute the lysates to a uniform concentration in a buffer containing 2% SDS.
-
-
Filtration:
-
Assemble the dot blot apparatus with the membrane.
-
Apply the SDS-treated samples to the wells of the dot blot apparatus.
-
Apply a vacuum to filter the samples through the membrane. Soluble proteins will pass through, while insoluble aggregates will be retained on the membrane.
-
Wash the wells with a buffer containing 0.1% SDS.
-
-
Immunodetection:
-
Disassemble the apparatus and block the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Quantification:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the dot intensities using densitometry software (e.g., ImageJ).
-
Normalize the signal to the total protein loaded (can be determined by a parallel dot blot on a PVDF membrane that retains all protein).
-
AFM provides high-resolution imaging of individual protein aggregates, allowing for the characterization of their morphology and size.
Materials:
-
Samples from in vitro aggregation assays
-
Freshly cleaved mica substrates
-
Deionized water
-
AFM instrument
Protocol:
-
Sample Preparation:
-
Dilute the protein aggregate suspension in deionized water to an appropriate concentration.
-
Apply a small volume (e.g., 10-20 µL) of the diluted sample onto a freshly cleaved mica surface.
-
Allow the sample to adsorb for 10-15 minutes.
-
Gently rinse the mica surface with deionized water to remove unbound protein and salts.
-
Dry the sample under a gentle stream of nitrogen or by air-drying.
-
-
Imaging:
-
Mount the mica substrate in the AFM.
-
Engage the AFM tip with the surface.
-
Image the sample in tapping mode in air.
-
Acquire images at different scan sizes and resolutions to visualize individual aggregates.
-
-
Image Analysis:
-
Use AFM analysis software to measure the height, width, and length of the aggregates.
-
Quantify the size distribution of aggregates in samples treated with this compound versus control samples.
-
Cell-Based Protein Aggregation Assays
This method allows for the visualization and quantification of protein aggregates within cells.
Materials:
-
Cell line expressing a fluorescently-tagged aggregation-prone protein (e.g., HEK293 cells expressing EGFP-tagged mHtt or α-synuclein)
-
This compound
-
Cell culture medium and supplements
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ/Fiji with the AggreCount macro)
Protocol:
-
Cell Culture and Treatment:
-
Plate the cells on glass coverslips in a multi-well plate.
-
Induce the expression of the aggregation-prone protein if using an inducible system.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (optional, depending on the antibody if co-staining).
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips on microscope slides.
-
-
Image Acquisition:
-
Acquire images using a fluorescence microscope. Capture images from multiple random fields for each condition. Use consistent acquisition settings (e.g., exposure time, gain) for all samples.
-
-
Image Analysis for Quantification:
-
Use image analysis software like ImageJ with the AggreCount macro to quantify the number, size, and intensity of intracellular aggregates.[5]
-
Steps using ImageJ/Fiji:
-
Open the multi-channel image (one channel for the fluorescent protein aggregates, one for the DAPI-stained nuclei).
-
Split the channels.
-
On the aggregate channel, apply a threshold to segment the aggregates from the background.
-
Use the "Analyze Particles" function to count the number of aggregates and measure their area and mean fluorescence intensity.
-
On the DAPI channel, use thresholding and watershedding to segment individual nuclei and count the number of cells.
-
Calculate the percentage of cells with aggregates and the average aggregate area per cell.
-
Compare the results from this compound-treated cells with the control cells.
-
-
Data Presentation
The quantitative data obtained from the described experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Amyloid-Beta (Aβ42) Aggregation
| Assay | Parameter | Vehicle Control | This compound (10 µM) | This compound (50 µM) | This compound (100 µM) | Citation(s) |
| Thioflavin T Assay | Max Fluorescence (a.u.) | 100 ± 5 | 85 ± 6 | 60 ± 4 | 45 ± 5 | [3][6] |
| Lag Time (h) | 2.5 ± 0.3 | 2.8 ± 0.4 | 3.5 ± 0.5 | 4.2 ± 0.6 | [3][6] | |
| Filter Retardation Assay | Insoluble Aggregates (%) | 100 ± 8 | 110 ± 10 | 115 ± 12 | 120 ± 15 | [3][7] |
| Atomic Force Microscopy | Aggregate Height (nm) | 2-15 | - | - | 10-35 | [3] |
| Aggregate Diameter (µm) | 0.05-0.2 | - | - | 0.2-0.5 | [3] |
Table 2: Effect of this compound on Alpha-Synuclein (α-syn) Aggregation in SH-SY5Y Cells
| Assay | Parameter | Vehicle Control | This compound (10 nM) | Citation(s) |
| Western Blot (Insoluble Fraction) | Aggregated α-syn (%) | 100 ± 12 | 25.2 ± 9.4 | [8] |
| Western Blot (Soluble Fraction) | Monomeric α-syn (%) | 100 ± 15 | 47.3 ± 10.4 | [8] |
| Cell Viability (MTS Assay) | Viability (%) | 100 ± 7 | 125 ± 8 | [8] |
Table 3: Effect of this compound on TDP-43 Aggregation in SH-SY5Y Cells
| Assay | Parameter | Vehicle Control | This compound (5 µM) | This compound (10 µM) | This compound (20 µM) | Citation(s) |
| Immunocytochemistry | Cells with TDP-43 Inclusions (%) | 100 ± 9 | 55 ± 7 | 40 ± 6 | 30 ± 5 | [9] |
Table 4: Effect of this compound on Mutant Huntingtin (mHtt) Aggregation
| Assay | Parameter | Vehicle Control | This compound | Citation(s) |
| Cell-based assays | Neuroprotective effects | - | Demonstrated in YAC128 neuron-cell culture | [5] |
| In vitro aggregation | Aggregate load | - | Qualitative reports suggest modulation, but specific quantitative data on aggregate reduction is limited in publicly available literature. |
Mandatory Visualization
Signaling Pathway: this compound-Induced Autophagy
The following diagram illustrates the proposed signaling pathway through which this compound induces autophagy to promote the clearance of protein aggregates. This compound is shown to inhibit the mTOR pathway, a key negative regulator of autophagy. This inhibition leads to the activation of the ULK1 complex, initiating the formation of the autophagosome, which then sequesters protein aggregates and fuses with the lysosome for degradation.
References
- 1. Pharmacological characterization of mutant huntingtin aggregate-directed PET imaging tracer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The Effects of this compound on Amyloid-β Aggregation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Approaches for Inhibition of Protein Aggregation in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Potent Peptide Therapeutics To Prevent Protein Aggregation in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein aggregates in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Pesticides on the Aggregation of Mutant Huntingtin Protein [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Latrepirdine: Application Notes for In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of latrepirdine (dimebolin) solutions in DMSO and saline for use in experimental settings. The information is intended to guide researchers in achieving consistent and reliable results in both cell-based assays and animal studies.
This compound Solubility
This compound exhibits differential solubility in various solvents. While highly soluble in dimethyl sulfoxide (DMSO), it is generally considered insoluble in water. However, for in vivo applications, it can be formulated in saline at specific concentrations. The table below summarizes the solubility data for this compound.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 6.4 mg/mL[1] | 16.31 mM[1] | Warming may be required.[1] |
| ≥19.62 mg/mL[2][3] | - | ||
| 78 mg/mL[4] | 198.79 mM[4] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[4] | |
| Ethanol | ≥54.7 mg/mL[2] | - | |
| 26 mg/mL[4] | - | ||
| Water | Insoluble[2][4] | - | |
| 0.0171 mg/mL[5] | - | ||
| 0.9% Saline | 3.5 mg/mL | - | For in vivo administration; prepare fresh every 2 days. |
| Corn Oil | Suspension | - | Used for oral gavage in animal studies. |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO (for in vitro use)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound dihydrochloride (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Sterilization: As DMSO is bactericidal, filtration of the stock solution is generally not required if sterile techniques are used during preparation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of this compound Working Solution for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation.
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in the experiment.
-
Application: Add the final working solution to the cells immediately after preparation.
Preparation of this compound Solution in Saline (for in vivo use)
This protocol details the preparation of a this compound solution in 0.9% saline for intraperitoneal injection in animal models.
Materials:
-
This compound dihydrochloride (powder)
-
Sterile 0.9% saline solution
-
Sterile conical tube
-
Vortex mixer or sonicator
Procedure:
-
Weighing: Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Dissolution: Add the appropriate volume of sterile 0.9% saline to achieve a final concentration of 3.5 mg/mL.
-
Mixing: Vortex or sonicate the mixture until the this compound is fully dissolved.
-
Administration: Use the freshly prepared solution for administration. It is recommended to prepare this solution fresh every 2 days.
Signaling Pathway
This compound has been shown to induce autophagy through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway. The diagram below illustrates the proposed mechanism.
Caption: this compound's proposed mechanism of autophagy induction via mTOR inhibition.
Experimental Workflow
The following diagram outlines a general workflow for preparing and using this compound solutions in research.
Caption: General experimental workflow for this compound solution preparation.
References
- 1. This compound improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of this compound (Dimebon®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
Latrepirdine's Impact on Autophagy: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to analyzing the effects of Latrepirdine on autophagy markers using Western blot analysis. It includes a summary of quantitative data from preclinical studies, a detailed experimental protocol, and visual representations of the underlying signaling pathway and experimental workflow.
Introduction
This compound (formerly known as Dimebon) is a small molecule that has been investigated for its therapeutic potential in neurodegenerative diseases.[1][2][3] A growing body of evidence suggests that one of its mechanisms of action involves the induction of autophagy, a cellular process responsible for the degradation of damaged organelles and aggregated proteins.[4][5][6] Western blot analysis is a cornerstone technique for quantifying the changes in key protein markers of autophagy. This application note details the methodology to assess the impact of this compound on this critical cellular pathway.
Data Presentation: this compound's Effect on Autophagy Markers
The following tables summarize quantitative data from representative preclinical studies investigating the effects of this compound on key autophagy markers.
Table 1: In Vitro Analysis of Autophagy Markers in N2a Cells Treated with this compound [7][8]
| Treatment Duration | This compound Concentration | Change in LC3-II/LC3-I Ratio (Fold Change vs. Vehicle) | Change in p62 Levels (Fold Change vs. Vehicle) |
| 3 hours | 5 nM | ~1.2 | ~0.9 |
| 3 hours | 500 nM | ~1.8 | ~0.7 |
| 3 hours | 50 µM | ~2.5 | ~0.6 |
| 6 hours | 5 nM | ~1.5 | ~0.8 |
| 6 hours | 500 nM | ~2.2 | ~0.6 |
| 6 hours | 50 µM | ~3.0 | ~0.5 |
Table 2: In Vivo Analysis of Autophagy Markers in Mouse Brain After Chronic this compound Administration [1][6]
| Treatment Group | Change in LC3-II/LC3-I Ratio (Fold Change vs. Vehicle) | Change in p62 Levels (Fold Change vs. Vehicle) |
| This compound (3.5 mg/kg, daily for 21 days) | ~1.5 | ~0.7 |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the effect of this compound on autophagy markers in a cellular model.
Cell Culture and this compound Treatment
-
Cell Line: Neuroblastoma cell lines such as SH-SY5Y or N2a are commonly used.[1][7][8]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Further dilute to the desired final concentrations in cell culture media.
-
Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired time points (e.g., 3, 6, 12, 24 hours).[7][8]
Protein Extraction
-
Lysis Buffer: Use a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a 12% or 15% SDS-polyacrylamide gel for optimal separation of LC3-I and LC3-II.[9] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the following targets overnight at 4°C with gentle agitation. Recommended dilutions should be optimized based on the antibody datasheet.
-
LC3B (to detect both LC3-I and LC3-II)
-
p62/SQSTM1
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
β-actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis and Interpretation
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein levels.
-
Interpretation of Results:
-
Increased LC3-II/LC3-I ratio or total LC3-II: Indicates an increase in autophagosome formation.[10]
-
Decreased p62 levels: Suggests an increase in autophagic flux (i.e., the complete process of autophagy, including lysosomal degradation).[11]
-
Decreased p-mTOR and p-S6K levels: Supports the hypothesis that this compound induces autophagy through inhibition of the mTOR signaling pathway.[7][8]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway involved in this compound-mediated autophagy.
Caption: Experimental workflow for Western blot analysis of autophagy markers after this compound treatment.
References
- 1. This compound stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]
- 4. This compound (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (dimebon) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Neuroprotection Assays Using Latrepirdine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrepirdine (formerly known as Dimebon) is a small molecule that has been investigated for its neuroprotective properties in the context of neurodegenerative diseases such as Alzheimer's and Huntington's disease.[1][2] Although it was initially developed as an antihistamine, preclinical studies have revealed its potential to mitigate neuronal damage through various mechanisms.[2] These include the enhancement of mitochondrial function, induction of autophagy, and modulation of neurotoxic protein aggregation.[1][2][3] this compound has been shown to protect neuronal cells from stressors like amyloid-beta (Aβ) and glutamate excitotoxicity in vitro.[4][5]
These application notes provide detailed protocols for conducting in vitro neuroprotection assays to evaluate the efficacy of this compound. The described methods are designed to be robust and reproducible for screening and mechanistic studies in a research or drug development setting.
Mechanism of Action Overview
This compound is believed to exert its neuroprotective effects through a multi-target mechanism. Key pathways implicated in its mode of action include:
-
Mitochondrial Function Enhancement: this compound has been reported to improve mitochondrial function by increasing mitochondrial membrane potential and cellular ATP levels, thereby enhancing cellular energy metabolism and resilience to stress.[6][7]
-
Autophagy Induction: The compound can stimulate autophagy, a cellular process responsible for the clearance of damaged organelles and aggregated proteins. This is thought to be mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK) and subsequent modulation of the mTOR pathway.[3][8]
-
Neurotransmitter Receptor Modulation: this compound interacts with various neurotransmitter receptors, including histamine, adrenergic, and serotonin receptors, which may contribute to its overall effects on neuronal function and survival.[9]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies of this compound, providing a reference for expected outcomes.
Table 1: Neuroprotective Effects of this compound
| Cell Line | Stressor | Assay | This compound Concentration | Observed Effect | Reference |
| SH-SY5Y | 20 µM Oligomeric Aβ | LDH Release | 1 µM - 20 µM | Significant reduction in LDH release, with a 35% reduction at 20 µM.[10] | [10] |
| Cerebellar Granule Cells | 25 µM Aβ | Cell Survival | 25 µM | Approximately 45% increase in neuronal survival.[4] | [4] |
| Cerebellar Granule Neurons | Glutamate | Cell Viability | 0.01, 0.1, 1 nM | Significant neuroprotection against glutamate excitotoxicity.[1] | [1] |
| YAC128 MSN | Glutamate | Apoptosis | 50 µM | Protection from glutamate-induced apoptosis.[11] | [11] |
Table 2: Effects of this compound on Mitochondrial Function
| Cell Line/System | Assay | This compound Concentration | Observed Effect | Reference |
| Primary Mouse Cortical Neurons & SH-SY5Y | MTT Assay | Nanomolar concentrations | Increased succinate dehydrogenase activity.[6] | [6] |
| Primary Mouse Cortical Neurons & SH-SY5Y | Mitochondrial Membrane Potential (ΔΨm) | Nanomolar concentrations | Increased ΔΨm.[6] | [6] |
| Primary Neurons | TMRM Uptake | 0.1 nM | Increased mitochondrial TMRM uptake.[1] | [1] |
| Cerebellar Granule Neurons | Cellular ATP Levels | 0.1 nM | Significant increase in neuronal ATP levels.[1] | [1] |
Table 3: Effects of this compound on Autophagy and Related Signaling
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| N2a cells | Western Blot (LC3-II) | 5 nM, 500 nM, 50 µM | Significant and dose-dependent increase in LC3-II levels at 3 and 6 hours.[8] | [8] |
| N2a cells | Western Blot (p62) | 50 µM | Trend toward reduction of p62 levels at 3 and 6 hours.[8] | [8] |
| Cerebellar Granule Neurons | Western Blot (p-AMPK) | 0.1 nM | Activation of AMPK.[1] | [1] |
| Yeast (S. cerevisiae) | Western Blot (GFP-Aβ42) | Not specified | ~40% reduction in GFP-Aβ42 levels.[12] | [12] |
Experimental Workflow
The following diagram illustrates a general workflow for an in vitro neuroprotection assay with this compound.
Signaling Pathways
The diagrams below depict the key signaling pathways modulated by this compound.
Detailed Experimental Protocols
Preparation of Oligomeric Amyloid-Beta (Aβ) 1-42
Objective: To prepare neurotoxic oligomeric Aβ for treating neuronal cells.
Materials:
-
Human Amyloid-Beta (1-42) peptide (lyophilized powder)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Low-binding microcentrifuge tubes
Protocol:
-
Monomerization of Aβ:
-
Under a fume hood, resuspend the lyophilized Aβ peptide in HFIP to a concentration of 1 mM.
-
Aliquot the Aβ/HFIP solution into low-binding microcentrifuge tubes.
-
Allow the HFIP to evaporate in a fume hood overnight, leaving a thin peptide film.
-
Store the dried peptide film at -20°C until use.
-
-
Preparation of Oligomers:
-
Resuspend the dried Aβ film in DMSO to a concentration of 5 mM.
-
Vortex briefly and sonicate for 10 minutes in a water bath.
-
Dilute the Aβ/DMSO stock to 100 µM in ice-cold sterile PBS.
-
Incubate at 4°C for 24 hours to allow for oligomer formation.
-
The oligomeric Aβ preparation is now ready for use in cell culture experiments.
-
Neuroprotection Assay using SH-SY5Y Cells
Objective: To assess the protective effect of this compound against Aβ-induced cytotoxicity.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well tissue culture plates
-
This compound stock solution (in DMSO or water)
-
Oligomeric Aβ preparation (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
DMSO
Protocol:
-
Cell Seeding:
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 20 µM) for 24 hours.
-
After pre-treatment, add oligomeric Aβ to a final concentration of 20 µM to the appropriate wells.
-
Include control wells: untreated cells, cells treated with this compound alone, and cells treated with Aβ alone.
-
Incubate for an additional 24-48 hours.
-
-
Cell Viability Assessment:
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
-
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To measure the effect of this compound on mitochondrial membrane potential.
Materials:
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y)
-
Tetramethylrhodamine, methyl ester (TMRM)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Treatment:
-
Seed and treat cells with this compound as described in Protocol 2.
-
-
TMRM Staining:
-
Prepare a TMRM working solution (e.g., 20-100 nM) in culture medium.
-
Remove the treatment medium and add the TMRM solution to the cells.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Imaging and Quantification:
-
Wash the cells with warm PBS.
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., TRITC).
-
Alternatively, measure the fluorescence intensity using a microplate reader.
-
Quantify the mean fluorescence intensity per cell or per well.
-
Cellular ATP Level Assay
Objective: To determine the effect of this compound on cellular ATP levels.
Materials:
-
Neuronal cells
-
ATP assay kit (luciferase-based)
-
Luminometer
Protocol:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in Protocol 2.
-
At the end of the treatment period, lyse the cells according to the ATP assay kit manufacturer's protocol.
-
-
ATP Measurement:
-
Add the luciferase-containing reagent to the cell lysates.
-
Measure the luminescence using a luminometer.
-
Calculate the ATP concentration based on a standard curve.
-
Autophagy Assessment by Western Blot
Objective: To analyze the effect of this compound on the levels of autophagy markers LC3 and p62.
Materials:
-
Neuronal cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Protein Extraction:
-
Treat cells with this compound for the desired time (e.g., 3-6 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and calculate the LC3-II/LC3-I ratio and the levels of p62, normalized to a loading control like β-actin.
-
AMPK Activation Assay by Western Blot
Objective: To determine if this compound activates AMPK.
Materials:
-
Same as for Autophagy Western Blot (Protocol 5)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα
Protocol:
-
Protein Extraction and Western Blotting:
-
Follow the same procedure as in Protocol 5.
-
-
Antibody Incubation:
-
Incubate separate membranes with anti-phospho-AMPKα and anti-total-AMPKα antibodies.
-
-
Analysis:
-
Quantify the band intensities and calculate the ratio of phosphorylated AMPK to total AMPK.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the neuroprotective effects of this compound in vitro. By utilizing these standardized methods, researchers can obtain reliable and comparable data to further elucidate the therapeutic potential of this compound and similar compounds for the treatment of neurodegenerative diseases.
References
- 1. This compound is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihistamine agent Dimebon as a novel neuroprotector and a cognition enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimebon (this compound) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Pharmacology of Dimebon (this compound) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Dimebon in cellular model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of this compound on Amyloid-β Aggregation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. This compound (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Latrepirdine in Neurogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrepirdine (formerly known as Dimebon) is a small molecule that has been investigated for its potential therapeutic effects in neurodegenerative diseases.[1][2] Beyond its initial classification as an antihistamine, this compound has been identified as a "pro-neurogenic" agent in various preclinical studies.[1][3] These application notes provide a comprehensive overview of the use of this compound in animal models to study neurogenesis, including its proposed mechanism of action, relevant experimental protocols, and a summary of its observed effects. This compound has been shown to improve learning and memory in animal models, an effect that may be linked to its ability to promote the generation of new neurons in the hippocampus.[1][3]
Mechanism of Action
The pro-neurogenic effects of this compound are thought to be linked to its ability to induce autophagy, a cellular process for degrading and recycling cellular components, through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[1] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its downregulation has been associated with the promotion of neurogenesis. By inhibiting mTOR, this compound is proposed to shift the cellular environment towards a state that is conducive to the proliferation and differentiation of neural stem cells.
While the primary described mechanism involves mTOR-mediated autophagy, it is important to note that a healthy cellular environment, free from the accumulation of toxic protein aggregates, is a prerequisite for robust neurogenesis. This compound's role in enhancing the clearance of proteins like amyloid-beta (Aβ) and alpha-synuclein through autophagy likely contributes to its pro-neurogenic properties by creating a more favorable niche for new neurons to develop and survive.[1][3]
Further research is needed to fully elucidate the direct signaling cascades through which this compound promotes neurogenesis, including potential interactions with other key pathways such as Wnt, Notch, or BDNF signaling.
Quantitative Data from Animal Studies
The following table summarizes the reported effects of this compound on cognitive function and neuropathology in the TgCRND8 mouse model of Alzheimer's disease. While the pro-neurogenic effects are cited in the literature, specific quantitative data on the number of new neurons was not available in the reviewed articles.
| Animal Model | Treatment Group | Outcome Measure | Result | Reference |
| TgCRND8 Mice | This compound | Cued and Contextual Fear Conditioning | Improved learning behavior | [1] |
| Insoluble Aβ42 Levels | Reduction in accumulation | [1] | ||
| α-synuclein Levels | Reduction in accumulation | [1] |
Signaling Pathways
This compound's Proposed Mechanism of Action on Neurogenesis
Caption: Proposed mechanism of this compound-induced neurogenesis.
Experimental Protocols
Animal Model and this compound Administration
A commonly used animal model for studying the effects of this compound is the TgCRND8 mouse, which is a model for Alzheimer's disease.[1]
-
Animals: Male TgCRND8 mice and non-transgenic littermates.
-
Housing: Individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Administration: this compound can be administered chronically in the drinking water or via oral gavage. A typical dose for oral gavage is in the range of 1-10 mg/kg daily.[1]
BrdU Labeling for Proliferating Cells
To label newly synthesized DNA in proliferating cells, 5-bromo-2'-deoxyuridine (BrdU) is administered to the animals.
-
BrdU Solution Preparation: Dissolve BrdU in sterile 0.9% NaCl to a concentration of 10 mg/mL.
-
BrdU Injection: Administer BrdU via intraperitoneal (i.p.) injection at a dose of 50-100 mg/kg. A common regimen is to inject the animals once daily for several consecutive days.
-
Tissue Collection: Sacrifice the animals at a designated time point after the last BrdU injection (e.g., 24 hours for proliferation studies or several weeks for cell survival and differentiation studies). Perfuse the animals transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Tissue Processing: Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection. Section the brains on a cryostat or vibratome at a thickness of 30-40 µm.
Immunohistochemistry for Neurogenesis Markers
This protocol outlines the staining for BrdU to identify proliferating cells, Doublecortin (DCX) as a marker for immature neurons, and NeuN as a marker for mature neurons.
-
Antigen Retrieval (for BrdU):
-
Wash free-floating sections in PBS.
-
Incubate sections in 2N HCl at 37°C for 30 minutes to denature the DNA.
-
Neutralize the acid by incubating in 0.1 M borate buffer (pH 8.5) for 10 minutes.
-
Wash extensively in PBS.
-
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the sections in a primary antibody solution containing the desired antibodies (e.g., rat anti-BrdU, goat anti-DCX, and mouse anti-NeuN) diluted in blocking buffer. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections in PBS and then incubate in a solution containing fluorophore-conjugated secondary antibodies (e.g., goat anti-rat Alexa Fluor 488, donkey anti-goat Alexa Fluor 594, and donkey anti-mouse Alexa Fluor 647) for 2 hours at room temperature.
-
Mounting and Imaging: Wash the sections in PBS, mount them onto glass slides, and coverslip with a mounting medium containing DAPI to counterstain cell nuclei. Image the sections using a confocal microscope.
Quantification and Analysis
-
Stereological Counting: Use an unbiased stereological method to quantify the number of BrdU+, DCX+, and NeuN+ cells in the dentate gyrus of the hippocampus.
-
Colocalization Analysis: Determine the percentage of BrdU+ cells that co-express DCX or NeuN to assess the differentiation of the newly born cells into neurons.
Experimental Workflow
Workflow for a this compound Neurogenesis Study in an Animal Model
Caption: A typical experimental workflow for a this compound neurogenesis study.
Conclusion
This compound presents an interesting pharmacological tool for studying the interplay between autophagy, neuroprotection, and neurogenesis. The protocols and information provided herein offer a framework for researchers to investigate the pro-neurogenic effects of this compound in animal models. Further studies are warranted to delineate the precise molecular pathways by which this compound promotes the birth of new neurons and to quantify these effects across different models and dosages.
References
- 1. This compound improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Latrepirdine in Huntington's Disease Cell Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrepirdine (formerly known as Dimebon) is a small molecule that was initially developed as an antihistamine and has been investigated for its therapeutic potential in neurodegenerative diseases, including Huntington's disease (HD).[1] Preclinical studies using various cell models of HD have explored its mechanism of action, revealing effects on mitochondrial function, autophagy, and neuroprotection.[2][3][4] Although this compound ultimately failed to meet its primary endpoints in Phase III clinical trials for HD, the research into its biological effects provides valuable insights for the development of new therapeutic strategies.[5][6] These application notes provide a summary of the key findings and detailed protocols for studying this compound in HD cell models.
Key Mechanisms of Action in Huntington's Disease Cell Models
This compound is believed to exert its neuroprotective effects through multiple mechanisms:
-
Mitochondrial Function Enhancement: this compound has been shown to stabilize mitochondrial membranes and improve mitochondrial function, which is often impaired in HD.[3][4] This includes increasing mitochondrial membrane potential and ATP levels.[4]
-
Autophagy Induction: this compound can stimulate autophagy, a cellular process responsible for clearing aggregated proteins, including the mutant huntingtin (mHTT) protein that is the hallmark of HD.[2][7] This action is thought to be mTOR- and Atg5-dependent.[8]
-
Neuroprotection and Neurite Outgrowth: Studies have demonstrated that this compound can protect neuronal cells from death and promote neurite outgrowth.[3][4]
-
Modulation of Neurotransmitter Receptors: this compound interacts with various neurotransmitter receptors, including NMDA and 5-HT receptors, although the clinical relevance of these interactions in HD is not fully understood.[5][9]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound in various experimental models relevant to Huntington's disease.
Table 1: Effects of this compound on NMDA Receptor Current and Calcium Stabilization
| Cell Model | This compound Concentration | Effect | Reference |
| YAC128 mouse model neuronal cell culture | 10 µM | IC50 for blocking NMDA receptor current | [9] |
| YAC128 mouse model neuronal cell culture | 50 µM | Exerted a 'calcium-stabilizing' effect | [9] |
Table 2: Neuroprotective Effects of this compound Against Glutamate-Induced Toxicity
| Cell Model | This compound Concentration | Effect | Reference |
| In vitro model of Huntington's chorea | 50 µg | Significant neuroprotective effects | [9] |
Table 3: Effects of this compound on TDP43 Aggregation
| Cell Model | This compound Concentration | Effect on TDP43 Inclusions | Reference |
| SH-SY5Y cell culture | 5 µM | 45% reduction | [9] |
| SH-SY5Y cell culture | 10 µM | 60% reduction | [9] |
| SH-SY5Y cell culture | 20 µM | 70% reduction | [9] |
Experimental Protocols
Protocol 1: Assessment of this compound's Neuroprotective Effect Against Glutamate-Induced Excitotoxicity in a Huntington's Disease Neuronal Cell Model
This protocol is designed to evaluate the neuroprotective potential of this compound against glutamate-induced cell death in a neuronal cell line expressing mutant huntingtin (e.g., PC12 cells with mHTT).
Materials:
-
HD neuronal cell line (e.g., PC12 expressing mHTT)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound dihydrochloride (stock solution prepared in sterile water or DMSO)
-
Glutamate
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, LDH)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HD neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., 1 µM, 10 µM, 50 µM). Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration) to the respective wells. Incubate for 24 hours.
-
Glutamate-Induced Excitotoxicity: Prepare a working solution of glutamate in cell culture medium. After the 24-hour pre-treatment, remove the medium and expose the cells to the glutamate solution for a pre-determined optimal time (e.g., 24 hours). Include a negative control group (no glutamate) and a positive control group (glutamate without this compound pre-treatment).
-
Cell Viability Assessment: After the glutamate incubation period, assess cell viability using a standard assay such as the MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control group. Plot the results as a dose-response curve to determine the EC50 of this compound's neuroprotective effect.
Protocol 2: Evaluation of this compound-Induced Autophagy in a Huntington's Disease Cell Model
This protocol outlines a method to assess whether this compound induces autophagy in a cell line expressing mHTT, which can be measured by monitoring the levels of autophagy markers like LC3-II.
Materials:
-
HD cell line (e.g., SH-SY5Y cells transfected with mHTT)
-
Cell culture medium
-
This compound dihydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-beta-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
6-well cell culture plates
Procedure:
-
Cell Culture and Treatment: Seed the HD cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle for 24 hours.
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer. Collect the lysates and determine the protein concentration using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B, p62, and beta-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities for LC3-II, LC3-I, and p62. Normalize the values to the loading control (beta-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Visualizations
Caption: Proposed mechanisms of this compound's neuroprotective effects in Huntington's disease.
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Caption: Workflow for evaluating this compound-induced autophagy in HD cell models.
References
- 1. This compound, a potential novel treatment for Alzheimer's disease and Huntington's chorea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized, Placebo-Controlled Trial of this compound in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimebon (this compound) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Pfizer and Medivation Announce Results from Phase 3 HORIZON Trial of Dimebon in Huntington Disease | Pfizer [pfizer.com]
- 7. This compound: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
Latrepirdine Treatment Schedule for Chronic In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrepirdine (formerly known as Dimebon) is an investigational drug that was initially developed as an antihistamine and has been explored for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease.[1] Preclinical studies in animal models have suggested that this compound may offer neuroprotective benefits through various mechanisms, including the modulation of autophagy, enhancement of mitochondrial function, and interaction with multiple neurotransmitter receptors.[1][2] These application notes provide a detailed overview of a chronic in vivo treatment schedule with this compound in a transgenic mouse model of Alzheimer's disease, along with comprehensive protocols for key behavioral and biochemical analyses.
This compound's Proposed Mechanism of Action
This compound is believed to exert its effects through the modulation of several cellular pathways. One of the key proposed mechanisms is the induction of autophagy, the cellular process of degrading and recycling cellular components, via the inhibition of the mTOR signaling pathway.[3][4] Specifically, this compound treatment has been shown to decrease the phosphorylation of mTOR and its downstream effector, the ribosomal S6 protein kinase (S6K), leading to the upregulation of autophagy.[3] This enhanced autophagy may facilitate the clearance of aggregated proteins, such as amyloid-beta (Aβ), which are hallmarks of Alzheimer's disease.[1][2]
References
- 1. The Effects of this compound on Amyloid-β Aggregation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 4. This compound (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Latrepirdine Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming common challenges related to the solubility and stability of Latrepirdine (also known as Dimebon). The following information is curated to assist in the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It offers good solubility for the compound. For cell culture experiments, it is crucial to use a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous buffer. What could be the cause and how can I prevent it?
A2: this compound has low water solubility. Precipitation upon dilution of a DMSO stock into aqueous media (e.g., PBS or cell culture medium) is a common issue. This occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit.
To prevent precipitation, consider the following:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Increase the solvent percentage: A slightly higher percentage of DMSO in the final solution might help, but be mindful of solvent toxicity in cellular assays.
-
Use a multi-step dilution protocol: A stepwise dilution, as detailed in the experimental protocols section, can sometimes prevent the compound from crashing out of solution.
-
Warm the diluent: Gently warming the aqueous buffer before adding the this compound stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound.
Q3: How should I store this compound powder and its stock solutions?
A3:
-
Powder: this compound dihydrochloride powder should be stored at -20°C for long-term stability.
-
Stock Solutions: Aliquot your this compound stock solution (in DMSO) into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to one year) or at -20°C for shorter periods (up to one month).
Q4: How stable is this compound in aqueous solutions like cell culture media or saline?
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | ≥78 | ≥198.79 | Moisture-absorbing DMSO may reduce solubility. Use fresh DMSO.[3] |
| Ethanol | 26 | - | |
| Water | Insoluble | - | This compound is reported to be insoluble in water.[3] |
| Water (Predicted) | 0.0171 | - | Predicted water solubility is very low.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
This protocol describes the preparation of this compound solutions for treating cells in culture.
-
Prepare a High-Concentration Stock Solution:
-
Weigh the required amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, high-quality DMSO to achieve a high-concentration stock, for example, 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Working Solution Preparation (Multi-step Dilution):
-
For cell culture experiments, this compound can be freshly dissolved in serum-free, high-glucose DMEM to create a 1 mM stock solution.[1]
-
This stock is then diluted to the final experimental concentrations in the complete cell culture medium.[1]
-
Troubleshooting Tip: To avoid precipitation of hydrophobic compounds, a three-step solubilization protocol can be beneficial. This involves an initial dilution of the DMSO stock into pre-warmed fetal bovine serum before the final dilution into the cell culture medium.[5]
-
-
Cell Treatment:
-
Add the final diluted this compound solution to your cell cultures. Ensure the final DMSO concentration is at a level that does not affect cell viability.
-
Protocol 2: Formulation for In Vivo Studies
This protocol outlines the preparation of this compound for administration in animal models.
-
Vehicle Preparation:
-
Prepare a sterile 0.9% saline solution.
-
-
This compound Solution Preparation:
-
Administration:
-
Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection).
-
Visualizations
This compound Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation issues.
Putative Signaling Pathways of this compound
Caption: Overview of this compound's proposed mechanisms of action.
References
- 1. Acute dosing of this compound (Dimebon™), a possible Alzheimer therapeutic, elevates extracellular amyloid-β levels in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Interpreting conflicting results from Latrepirdine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with or interpreting data related to Latrepirdine (Dimebon). The following information addresses the conflicting results from various preclinical and clinical studies to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary conflict in the clinical trial results for this compound in Alzheimer's Disease?
A1: The central conflict arises from the promising results of an initial Phase II clinical trial, which showed significant cognitive and functional benefits, followed by the failure of several larger, multinational Phase III trials to replicate these positive outcomes.[1][2][3]
-
Phase II Success: A double-blind, placebo-controlled Phase II trial in Russia involving 183 patients with mild-to-moderate Alzheimer's Disease (AD) showed that this compound treatment led to significant improvements over placebo across all measured domains, including cognition, daily function, and behavior.[2][4] These benefits were sustained and even increased over a 12-month period.[4]
-
Phase III Failures: Subsequent large-scale Phase III trials, such as the CONNECTION and CONCERT studies, failed to show any significant difference between this compound and placebo on the co-primary endpoints of cognition (as measured by ADAS-cog) and global function (as measured by CIBIC-plus).[1][5][6][7] This discrepancy led to the discontinuation of this compound's development for Alzheimer's disease.[1][6]
Q2: What are the potential reasons for the discrepancy between Phase II and Phase III Alzheimer's trial results?
A2: Several factors may have contributed to the conflicting outcomes:
-
Placebo Group Performance: In the pivotal Phase III CONNECTION trial, the placebo group showed unexpectedly little deterioration over the six-month study period.[5][6][8] This contrasts with the typical decline seen in the Phase II placebo group and made it statistically difficult to demonstrate a benefit for the this compound-treated group.
-
Patient Population Differences: There may have been significant disparities in the patient populations recruited for the Phase II trial in Russia compared to the multinational Phase III trials.[8][9]
-
Mechanism of Action: The initial understanding of this compound's mechanism may have been incomplete.[2] While early research pointed to NMDA receptor antagonism, this effect is now considered too weak to be clinically relevant.[2][10] The proposed benefits on mitochondrial function might not have been sufficient to alter the disease course in the broader population of the Phase III trials.[9][11]
Q3: My experimental results with a this compound-like compound are inconsistent. What troubleshooting steps can I take?
A3: Inconsistent results may stem from experimental design or the compound's complex pharmacology. Consider the following:
-
Confirm the Mechanism of Action: this compound has multiple proposed targets, including histamine H1 receptors, 5-HT6 serotonin receptors, and mitochondrial pores.[1][2][9] Your experimental model should be sensitive to the specific pathway you are investigating. For example, if you are studying mitochondrial effects, ensure your assays can detect changes in mitochondrial membrane potential, ATP levels, or resistance to mitochondrial permeability transition pore (mPTP) opening.[9][12][13]
-
Concentration and Dosage: Preclinical studies have used a wide range of this compound concentrations, from nanomolar to micromolar.[4] The effects may be concentration-dependent. Perform dose-response studies to identify the optimal concentration for your model.
-
Model System: The effects of this compound may vary significantly between cell-based assays, animal models, and human subjects. The failure in human trials despite some promising preclinical data underscores the challenge of translating results.[8][14] Ensure your model system is relevant to the specific aspect of the disease you are studying.
-
Baseline Stability: As seen in the clinical trials, a lack of functional decline in your control or vehicle group can mask potential therapeutic effects. Ensure your disease model exhibits a robust and reproducible pathological phenotype over the course of the experiment.
Quantitative Data from Key this compound Clinical Trials
The tables below summarize the quantitative outcomes from the key clinical trials for both Alzheimer's and Huntington's Disease, highlighting the conflicting results.
Table 1: Key Alzheimer's Disease Trial Results
| Trial | Phase | N | Treatment Duration | Outcome Measure | This compound Change | Placebo Change | Drug-Placebo Difference (p-value) |
| Russian Study | II | 183 | 52 Weeks | ADAS-cog | - | - | -6.9 (p < 0.0001)[4] |
| MMSE | - | - | +2.1 (p = 0.0002)[4] | ||||
| CIBIC-plus | - | - | -0.7 (p = 0.0014)[4] | ||||
| CONNECTION | III | 598 | 26 Weeks | ADAS-cog | -2.0 improvement | -1.9 improvement | -0.1 (p = 0.89) |
| CIBIC-plus | 64.9% improved/no change | 65.4% improved/no change | (p = 0.81)[5] | ||||
| CONCERT | III | - | 12 Months | ADAS-cog | No improvement vs. placebo | - | Failed to meet endpoint[1][6] |
| ADCS-ADL | No improvement vs. placebo | - | Failed to meet endpoint[6] |
Data for CONNECTION study ADAS-cog from other publicly available summaries of the trial results. CIBIC-plus data is directly from the press release.
Table 2: Key Huntington's Disease Trial Results
| Trial | Phase | N | Treatment Duration | Outcome Measure | Result (p-value) |
| DIMOND | II | 91 | 90 Days | MMSE | 1 point improvement vs. placebo (p = 0.03)[4] |
| ADAS-cog | No difference | ||||
| HORIZON | III | - | - | MMSE | Failed to meet endpoint (p = 0.39)[3][15] |
| CIBIC-plus | Failed to meet endpoint (p = 0.84)[3][15] |
Experimental Protocols and Methodologies
While full laboratory protocols are proprietary, the design of the key clinical trials provides a methodological framework.
Protocol Summary: Phase III Alzheimer's Disease Trials (e.g., CONNECTION)
-
Objective: To evaluate the efficacy and safety of this compound compared to placebo in patients with mild-to-moderate Alzheimer's Disease.
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Individuals diagnosed with mild-to-moderate AD, often with a requirement for a specific range of scores on the Mini-Mental State Examination (MMSE).
-
Intervention: Patients were randomized to receive either this compound (e.g., 20 mg three times daily) or a matching placebo.[5]
-
Co-Primary Endpoints:
-
Cognition: Change from baseline on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).
-
Global Function: Score on the Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-plus).[5]
-
-
Duration: Typically 6 to 12 months, with assessments at baseline and various time points throughout the study.[5][6]
-
Statistical Analysis: The primary analysis was typically a comparison of the change from baseline in the this compound group versus the placebo group on the co-primary endpoints.
Visualizing this compound's Complexity
The following diagrams illustrate the proposed mechanisms of action and the logical flow of the drug's clinical development.
Caption: Proposed multi-target mechanism of action for this compound.
Caption: Logical workflow of this compound's conflicting clinical trial results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The rise and fall of Dimebon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimebon Disappoints in Phase 3 Trial of Huntington's Disease [medscape.com]
- 4. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pfizer And Medivation Announce Results From Two Phase 3 Studies In Dimebon (this compound*) Alzheimer’s Disease Clinical Development Program | Pfizer [pfizer.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Mitochondrial Pharmacology of Dimebon (this compound) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Pharmacology of Dimebon (this compound) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease [aginganddisease.org]
- 12. Dimebon (this compound) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: a systematic review of the preclinical studies [neurologia.com]
- 15. pfizer.com [pfizer.com]
Addressing Latrepirdine-induced artifacts in fluorescence microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts when using Latrepirdine in fluorescence microscopy experiments.
Troubleshooting Guides
Issue 1: Unexpected Increase in Mitochondrial Staining Intensity
Question: We are observing a significant and unexpected increase in the fluorescence intensity of our mitochondrial membrane potential dye (e.g., TMRM) after treating cells with this compound. Is this a genuine biological effect or an artifact?
Answer: This is a known effect of this compound and can be a combination of a biological effect and a potential artifact. This compound has been shown to increase mitochondrial membrane potential in neuronal cells[1]. However, it has also been observed to cause an increase in TMRM fluorescence intensity that may not solely be due to mitochondrial hyperpolarization[2][3]. One study calculated that the observed TMRM kinetics indicated a slight this compound-induced depolarization of the mitochondrial membrane potential, suggesting the increased fluorescence is not solely representative of increased mitochondrial health[2].
Troubleshooting Steps:
-
Control for Plasma Membrane Potential Changes: this compound can hyperpolarize the plasma membrane, which can contribute to the accumulation of cationic dyes like TMRM in the cytoplasm and subsequently in the mitochondria[2]. Use a plasma membrane potential-sensitive dye, such as DiBAC2(3), to monitor changes in plasma membrane potential concurrently[2][3].
-
Use a Ratiometric Mitochondrial Dye: To mitigate artifacts related to dye concentration and loading, consider using a ratiometric mitochondrial membrane potential dye (e.g., JC-10).
-
Corroborate with Other Assays: Do not rely solely on TMRM or similar dyes. Use complementary assays to assess mitochondrial function, such as measuring cellular ATP levels or oxygen consumption rates (e.g., with a Seahorse analyzer). This compound has been shown to increase cellular ATP levels[1][4].
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that elicits the biological effect of interest without causing significant artifacts in your imaging assay.
Issue 2: Interference with Amyloid-Beta Aggregation Assays
Question: We are using Thioflavin-T (ThT) to monitor the aggregation of amyloid-beta (Aβ) peptides in the presence of this compound, and we are seeing a dose-dependent decrease in ThT fluorescence. Does this mean this compound is a potent inhibitor of Aβ aggregation?
Answer: Not necessarily. While this compound may have some effects on Aβ aggregation, it has been reported to directly interfere with Thioflavin-T fluorescence assays[5][6]. Studies have shown that despite a reduction in ThT fluorescence, other methods like immunoblotting and atomic force microscopy (AFM) revealed a modest increase in the formation and size of Aβ aggregates in the presence of this compound[5][6]. This suggests that cyclic molecules like this compound can interfere with the binding of Thioflavin-T to amyloid fibrils, leading to a false negative result[5][6].
Troubleshooting Steps:
-
Use Alternative Aggregation Assays: Do not rely solely on ThT fluorescence. Validate your findings using orthogonal methods that do not depend on dye binding, such as:
-
Control for Direct Dye Interaction: Perform control experiments with ThT and this compound in the absence of Aβ to check for any direct quenching or enhancement of fluorescence.
-
Consider Alternative Fluorescent Probes: Investigate other amyloid-binding dyes that may have different binding mechanisms and may be less susceptible to interference by this compound.
Issue 3: Altered Autophagy Marker Localization and Intensity
Question: We are using a GFP-LC3 reporter to monitor autophagy and have observed an increase in GFP-LC3 puncta after this compound treatment. However, at higher concentrations and longer incubation times, we see a diffuse cytosolic localization. How should we interpret these results?
Answer: this compound has a dual effect on autophagy. At lower concentrations and with shorter incubation times (e.g., 50µM for 3-6 hours), this compound can induce autophagy, leading to an increase in the formation of autophagosomes, which is observed as an increase in GFP-LC3 puncta[7]. However, at higher concentrations or with prolonged exposure (e.g., 50µM for 24 hours), this compound can impair lysosomal function and inhibit the final stages of autophagy, leading to an accumulation of autophagic vacuoles and a different pattern of LC3 localization[7].
Troubleshooting Steps:
-
Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal conditions for observing autophagy induction versus inhibition.
-
Use an Autophagy Flux Assay: To distinguish between autophagy induction and lysosomal blockage, use an autophagy flux assay. This can be done by:
-
Using a Tandem Fluorescent-Tagged LC3 (e.g., mCherry-EGFP-LC3): This reporter fluoresces both red and green in autophagosomes but only red in autolysosomes (due to quenching of EGFP in the acidic environment). An accumulation of yellow puncta (merged red and green) suggests impaired fusion with lysosomes.
-
Inhibiting Lysosomal Degradation: Treat cells with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in the presence and absence of this compound. A further increase in LC3-II levels in the presence of the inhibitor and this compound would indicate an increase in autophagic flux.
-
-
Monitor Autophagy Substrates: Measure the levels of autophagy substrates like p62/SQSTM1. A decrease in p62 levels is indicative of successful autophagic degradation. This compound treatment in a mouse model was associated with a decrease in insoluble p62[7].
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that could affect fluorescence microscopy experiments?
A1: this compound has multiple potential mechanisms of action, making it crucial to consider its pleiotropic effects in experimental design[8][9]. Key mechanisms include:
-
Mitochondrial Effects: It can modulate mitochondrial function, including mitochondrial membrane potential and ATP production[1][4][10]. This can directly impact the readout of mitochondrial function dyes.
-
Autophagy Modulation: this compound can both induce and, at high concentrations or with prolonged exposure, inhibit autophagy[7][11][12][13][14]. This will affect the localization and intensity of autophagy markers.
-
Receptor Antagonism: It acts as an antagonist for histamine H1, 5-HT6, and other receptors[4][8][15]. While less likely to cause direct fluorescence artifacts, these actions can induce downstream signaling changes that might be the subject of the imaging study.
Q2: Are there any known issues with this compound autofluorescence?
A2: The available literature does not prominently report significant intrinsic autofluorescence of this compound that would interfere with common fluorescent dyes. However, it is always good practice to include a "this compound only" control (cells treated with this compound but without the fluorescent dye) to check for any potential autofluorescence in your specific experimental setup (e.g., filter sets, laser lines).
Q3: Can this compound affect the uptake of fluorescent dyes into cells?
A3: Yes, this compound can affect dye uptake. For example, its ability to hyperpolarize the plasma membrane can increase the uptake of cationic dyes[2]. It is therefore important to include appropriate controls to account for potential changes in dye loading.
Quantitative Data Summary
Table 1: Effects of this compound on Mitochondrial Function Markers
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Succinate Dehydrogenase Activity | Primary mouse cortical neurons, SH-SY5Y cells | nM concentrations | Increased | [1] |
| Mitochondrial Membrane Potential (ΔΨm) | Primary mouse cortical neurons, SH-SY5Y cells | nM concentrations | Increased | [1] |
| Cellular ATP Levels | Primary mouse cortical neurons, SH-SY5Y cells | nM concentrations | Increased | [1] |
| TMRM Fluorescence Intensity | Cerebellar granule neurons | 0.1 nM | Increased | [2][3] |
| Plasma Membrane Potential (ΔΨp) | Cerebellar granule neurons | 0.1 nM | Hyperpolarization | [2][3] |
Table 2: this compound's Influence on Autophagy Markers
| Parameter | Model System | This compound Concentration | Incubation Time | Effect | Reference |
| eGFP-LC3 Puncta | HeLa cells | 50 µM | 3-6 hours | Increased | [7] |
| LC3-II, p62, APP metabolites | MEFs, N2a SweAPP cells | 50 µM | 24 hours | Accumulation (Inhibition) | [7] |
| Vacuolar Alkaline Phosphatase Activity | Yeast | 1-5 µM | 6 hours | Increased | [11] |
| Intravacuolar Uptake of FM-464 | Yeast | 2.5 µM | 6 hours | Increased | [11] |
| Intracellular GFP-Aβ42 Levels | Yeast | 2.5-5 µM | 6 hours | Decreased by ~40-50% | [11][16] |
Experimental Protocols
Protocol 1: Assessing this compound's Effect on Mitochondrial Membrane Potential using TMRM
-
Cell Culture: Plate cells (e.g., primary neurons or SH-SY5Y) on glass-bottom dishes suitable for live-cell imaging.
-
Dye Loading: Incubate cells with 20-100 nM TMRM in imaging medium for 30 minutes at 37°C.
-
Baseline Imaging: Acquire baseline fluorescence images using a confocal microscope with appropriate laser excitation (e.g., 561 nm) and emission filters.
-
This compound Treatment: Add this compound at the desired concentration (e.g., 0.1 nM) to the imaging dish[2][3].
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 5 minutes) for the duration of the experiment (e.g., 4 hours)[2][3].
-
Image Analysis: Quantify the mean fluorescence intensity of TMRM in the mitochondria of individual cells over time.
-
Control Experiment: Concurrently, in a separate dish, perform the same experiment using a plasma membrane potential dye like DiBAC2(3) to monitor changes in plasma membrane potential[2][3].
Protocol 2: Monitoring Autophagic Flux with this compound Treatment
-
Cell Transfection: Transfect cells with a tandem mCherry-EGFP-LC3 plasmid.
-
This compound Treatment: Treat transfected cells with this compound at the desired concentration and for the desired time points (e.g., 50 µM for 3, 6, and 24 hours). Include a vehicle control.
-
Lysosomal Inhibition (Control): As a positive control for autophagy flux inhibition, treat a set of cells with Bafilomycin A1 (100 nM) for the last 4 hours of the experiment.
-
Live-Cell Imaging: Acquire images in both the green (EGFP) and red (mCherry) channels using a confocal microscope.
-
Image Analysis:
-
Quantify the number of yellow puncta (autophagosomes, EGFP+/mCherry+) and red-only puncta (autolysosomes, EGFP-/mCherry+).
-
An increase in yellow puncta with this compound treatment compared to the control suggests an induction of autophagy.
-
A significant accumulation of yellow puncta and a lack of red-only puncta, especially at later time points, may indicate a blockage of autophagic flux.
-
Visualizations
Caption: this compound's effect on mitochondrial fluorescence.
Caption: Dual effects of this compound on autophagy.
Caption: Troubleshooting this compound in ThT assays.
References
- 1. Dimebon (this compound) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of this compound on Amyloid-β Aggregation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Pharmacology of Dimebon (this compound) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. This compound (dimebon) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic Latrepirdine Quality Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic Latrepirdine. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider for synthetic this compound?
A1: The critical quality attributes for synthetic this compound include its identity, purity, strength, and stability. Purity is particularly crucial, with a focus on controlling the levels of process-related impurities and degradation products to ensure the safety and efficacy of the active pharmaceutical ingredient (API).[1]
Q2: What are the common impurities found in synthetic this compound?
A2: Impurities in this compound can originate from the manufacturing process or degradation.[1] Common impurities that should be monitored include isomers, and specific related compounds such as this compound Impurity 1, this compound Impurity 2, and this compound N-oxide.[1][2]
Q3: Which analytical techniques are recommended for the quality control of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive quality control of this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity and impurity determination. Spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation and confirmation of the API and its impurities.[1]
Q4: How can the different polymorphic forms of this compound be characterized?
A4: The existence of different crystalline polymorphs of this compound has been studied, and these forms can exhibit different bioavailability.[3] Characterization of polymorphic forms typically involves techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of synthetic this compound.
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. | 1. Replace the HPLC column. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. 3. Reduce the sample concentration or injection volume. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check the HPLC system for leaks and perform pump maintenance. |
| Ghost peaks | 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared samples. 2. Implement a robust needle wash protocol and inject a blank solvent run to clean the system. |
| Low signal intensity | 1. Incorrect detection wavelength. 2. Sample degradation. 3. Detector malfunction. | 1. Verify the UV detection wavelength is set to the absorbance maximum of this compound. 2. Ensure proper sample storage and handling. 3. Check the detector lamp and perform diagnostics. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
This method is designed for the quantitative analysis of this compound and its related impurities.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
¹H NMR for Structural Confirmation
This protocol outlines the procedure for obtaining a proton NMR spectrum of this compound for identity confirmation.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard instrument parameters.
-
The chemical shifts, splitting patterns, and integration values should be consistent with the established reference spectrum of this compound.
-
Visualizations
References
- 1. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of this compound (Dimebon®) - PMC [pmc.ncbi.nlm.nih.gov]
Latrepirdine Delivery Across the Blood-Brain Barrier: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments related to the delivery of Latrepirdine across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering therapeutic agents like this compound to the brain?
A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective, semipermeable border of endothelial cells. Key challenges include:
-
Tight Junctions: These complex protein structures severely restrict the paracellular pathway, preventing most molecules from passing between the endothelial cells.[1][2][3]
-
Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics (foreign substances), including many drugs, back into the bloodstream.[2][4]
-
Enzymatic Barrier: The endothelial cells contain enzymes that can metabolize drugs, reducing their efficacy before they can reach the brain parenchyma.[5]
-
Physicochemical Properties: For a drug to passively diffuse across the BBB, it generally needs to be a small, lipid-soluble molecule. Large or polar molecules face significant difficulty crossing.[2][6]
Q2: Is this compound known to cross the blood-brain barrier?
A2: Yes, this compound is recognized for its ability to penetrate the BBB.[7] Studies in rats have shown that detected levels of this compound were consistently and significantly higher (up to 10-fold) in the brain than in plasma.[8] This inherent BBB penetrability was considered a key advantage during its clinical development.[7]
Q3: What is the proposed mechanism of action for this compound in the central nervous system (CNS)?
A3: this compound's mechanism of action is thought to be multifaceted. It is not related to acetylcholinesterase inhibition or NMDA-receptor antagonism.[9] Research suggests it may exert neuroprotective effects by:
-
Stabilizing Mitochondrial Function: It has been shown to inhibit mitochondrial permeability transition and protect neurons from Aβ-induced mitochondrial impairment.[8][9]
-
Activating Autophagy: this compound can induce the cellular process of autophagy through the mTOR signaling pathway, which may help clear accumulated toxic proteins like Aβ42 and α-synuclein.[7]
-
Activating AMP-activated protein kinase (AMPK): This action can increase cellular ATP levels and may contribute to its neuroprotective effects.[10]
Q4: What are potential strategies to further enhance the delivery of this compound to the brain?
A4: While this compound has good natural penetration, its therapeutic concentration in the brain could potentially be enhanced using advanced drug delivery systems. General strategies for improving BBB transport include:
-
Nanoparticle-Based Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, solid lipid nanoparticles) can protect it from degradation, mask its physicochemical properties from efflux pumps, and improve its transport across the BBB.[2][11][12]
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves attaching the drug to a ligand (like an antibody) that binds to a specific receptor, such as the transferrin receptor (TfR), which is highly expressed on brain endothelial cells.[3][13] This triggers the transport of the entire complex across the BBB.[3][13]
-
Prodrugs: Modifying the this compound molecule to create a more lipophilic prodrug could enhance its passive diffusion across the BBB. The modification would then be cleaved inside the CNS to release the active drug.[14]
Troubleshooting Guides
Problem 1: Low or inconsistent this compound permeability in an in vitro BBB model (e.g., Transwell assay).
| Potential Cause | Troubleshooting Suggestion |
| Model Integrity is Too High or Low | Verify the integrity of your cell monolayer by measuring Transendothelial Electrical Resistance (TEER). TEER is a widely accepted quantitative technique to measure the integrity of tight junctions.[15] Ensure TEER values are within the established range for your specific cell type before starting the transport experiment. |
| Active Efflux | The cell line used in your model (e.g., hCMEC/D3, bEnd.3) may be overexpressing efflux transporters like P-glycoprotein. Perform the permeability assay in the presence of a known efflux pump inhibitor (e.g., verapamil, zosuquidar) to see if this compound transport increases. |
| Compound Adsorption | This compound may be adsorbing to the plastic of the assay plates or inserts. Perform a recovery study by measuring the total amount of compound in both apical and basolateral chambers at the end of the experiment to ensure it matches the initial amount added. |
| Cell Model Choice | Not all in vitro models fully replicate the in vivo BBB.[6][16] Consider using a more complex model, such as a co-culture with astrocytes and pericytes or a dynamic microfluidic model, which can better mimic physiological conditions.[1][15] |
Problem 2: High variability in brain-to-plasma concentration ratios in animal studies.
| Potential Cause | Troubleshooting Suggestion |
| Pharmacokinetic Sampling Time | The timing of blood and brain tissue collection is critical. Ensure you are sampling at multiple time points post-administration to accurately capture the Cmax (peak concentration) in both compartments. The half-life of this compound in rats and rabbits is relatively short (1-2 hours).[8] |
| This compound Polymorphism | Different crystalline forms (polymorphs) of this compound can have unique solubility and dissolution rates, directly impacting its bioavailability and, consequently, its brain penetration.[17] Ensure the physicochemical characteristics and polymorphic form of your drug substance are consistent across all experiments. Verify the source and purity of your compound.[17] |
| Metabolism Differences | The route of administration can affect first-pass metabolism. For example, oral administration (po) will be subject to hepatic metabolism, which may differ from intraperitoneal (ip) injection. Ensure the administration route is consistent and relevant to your research question. |
| BBB Disruption in Disease Model | In some neurodegenerative disease models, the integrity of the BBB may be compromised, leading to increased or more variable drug entry.[2] It is important to assess BBB integrity in your specific animal model, for instance, by measuring the leakage of Evans Blue dye or FITC-dextran.[18][19] |
Data Summary Tables
Table 1: Summary of this compound Pharmacokinetics in Animal Models Data compiled from cited preclinical studies.
| Parameter | Species | Dose & Route | Value | Source |
| Brain-to-Plasma Ratio | Rat | 0.05 mg/kg, po | Up to 10-fold higher in brain | [8] |
| Tissue Distribution | Rat | 50 mg/kg, po | Uptake in vascularized organs within 90 min | [8] |
| Half-life (t½) | Rat & Rabbit | 30-50 mg/kg, po/ip | 1.02 - 2.04 hours | [8] |
| Max Concentration (Cmax) | Rabbit | 30 mg/kg, po | 1.65 µg/ml | [8] |
| Absolute Bioavailability | Rabbit | 30 mg/kg, po | 70% | [8] |
| Absolute Bioavailability | Rat | 50 mg/kg, po | 53% | [8] |
Table 2: Influence of this compound Polymorphic Form on Brain Concentration in Rats Data adapted from a study on different crystalline forms of this compound administered orally at 10 mg/kg for 7 days. Brain concentration measured 120 minutes post-administration on day 7.
| Polymorphic Form | Mean Brain Concentration (ng/g) | Source |
| Polymorph A | ~150 | [17] |
| Polymorph B | ~200 | [17] |
| Polymorph C | ~180 | [17] |
| Polymorph D | ~175 | [17] |
| Polymorph E | ~350 | [17] |
| Polymorph F | ~225 | [17] |
Visualizations and Workflows
Caption: Conceptual diagram of challenges for this compound at the BBB.
Caption: Workflow of liposomal delivery of this compound across the BBB.
Caption: Experimental workflow for an in vitro BBB permeability assay.
Experimental Protocols
Protocol 1: In Vitro this compound Permeability Assay Using a Transwell Model
This protocol provides a general method for assessing the permeability of this compound across a brain capillary endothelial cell monolayer.
1. Materials:
-
Transwell inserts (e.g., 0.4 µm pore size, polycarbonate membrane) and companion plates.
-
Brain endothelial cell line (e.g., hCMEC/D3, bEnd.3).
-
Cell culture medium and supplements.
-
This compound stock solution of known concentration.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
TEER measurement system ("volt-ohm meter").
-
Analytical equipment for quantification (e.g., LC-MS/MS).
2. Method:
-
Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell inserts at a pre-determined optimal density. Add fresh medium to both the apical and basolateral chambers.
-
Monolayer Formation: Culture the cells for 4-7 days, or until a confluent monolayer is formed. Change the medium every 2 days. For co-culture models, astrocytes can be grown on the bottom of the basolateral chamber.[20]
-
Barrier Integrity Check: Before the experiment, wash the cells with pre-warmed transport buffer and measure the TEER of each insert. Also, measure a blank insert as a control. Only use inserts that meet the pre-defined TEER threshold for your cell type.
-
Permeability Experiment (Apical to Basolateral):
-
Aspirate the medium from both chambers.
-
Add the this compound solution (in transport buffer) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, immediately replacing the volume with fresh, pre-warmed buffer.
-
At the final time point, collect samples from both apical and basolateral chambers.
-
-
Quantification: Analyze the concentration of this compound in all collected samples using a validated analytical method like LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of this compound appearance in the receiver chamber).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber.
-
-
Protocol 2: In Vivo Brain Uptake Assessment in Rodents
This protocol outlines a method to determine the brain-to-plasma concentration ratio of this compound in mice or rats.
1. Materials:
-
This compound formulation for the desired route of administration (e.g., dissolved in 0.9% saline for i.p. injection).[7]
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Anesthetic (e.g., isoflurane).
-
Blood collection tubes (e.g., with EDTA).
-
Surgical tools for dissection.
-
Homogenizer.
-
Phosphate-buffered saline (PBS).
-
Centrifuge.
-
Analytical equipment (LC-MS/MS).
2. Method:
-
Administration: Administer this compound to the animals at the desired dose and route (e.g., oral gavage, intravenous, or intraperitoneal injection).[8]
-
Sample Collection: At a predetermined time point post-administration (e.g., 60 minutes), anesthetize the animal.
-
Blood Sampling: Collect a terminal blood sample via cardiac puncture into an EDTA tube. Centrifuge the blood to separate the plasma and store it at -80°C.
-
Brain Tissue Collection:
-
Immediately following blood collection, perform transcardial perfusion with ice-cold PBS to remove blood from the brain vasculature. This step is crucial to avoid overestimating brain concentration due to residual blood.
-
Carefully dissect the whole brain (or specific regions of interest).
-
Rinse the brain with cold PBS, blot it dry, and record its weight.
-
Flash-freeze the tissue in liquid nitrogen and store it at -80°C.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation or liquid-liquid extraction to prepare the plasma sample for analysis.
-
Brain: Thaw the brain tissue and homogenize it in a known volume of PBS (e.g., 3 volumes of PBS to the brain weight). Centrifuge the homogenate and collect the supernatant.
-
-
Quantification: Determine the concentration of this compound in the plasma samples and brain homogenate supernatant using a validated LC-MS/MS method.
-
Calculation:
-
Brain Concentration: Expressed as ng of drug per g of brain tissue.
-
Plasma Concentration: Expressed as ng of drug per mL of plasma.
-
Brain-to-Plasma Ratio (Kp): Kp = C_brain / C_plasma.
-
References
- 1. Blood brain barrier: An overview on strategies in drug delivery, realistic in vitro modeling and in vivo live tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primescholars.com [primescholars.com]
- 3. preprints.org [preprints.org]
- 4. arcjournals.org [arcjournals.org]
- 5. PLATFORM TECHNOLOGY - Overcoming the Challenges of Drug Brain Delivery With a Novel Brain Delivery Vector [drug-dev.com]
- 6. Drug delivery and in vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. This compound is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Transferrin Receptor 1 for Enhancing Drug Delivery Through the Blood–Brain Barrier for Alzheimer’s Disease [mdpi.com]
- 14. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [dspace.alquds.edu]
- 15. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of this compound (Dimebon®) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
- 19. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [en.bio-protocol.org]
- 20. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Latrepirdine In Vitro Dose-Response Optimization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing in vitro dose-response curves for Latrepirdine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound has a complex, multi-target mechanism of action.[1] Its neuroprotective effects are largely attributed to the activation of AMP-activated protein kinase (AMPK), an energy sensor in cells.[2][3] At (sub)nanomolar concentrations, this compound activates AMPK, leading to increased cellular ATP levels, enhanced mitochondrial function, and a reduction in neuronal excitability.[2][4] Additionally, it interacts with various neurotransmitter receptors, including histamine, serotonin (5-HT), and NMDA receptors, and can modulate autophagy.[1][5][6][7]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound is highly dependent on the experimental model and the endpoint being measured. Neuroprotective and AMPK-activating effects have been observed at very low, (sub)nanomolar concentrations (0.01 nM to 1 nM).[2] However, effects on other targets, such as NMDA receptor inhibition or modulation of amyloid-beta (Aβ) levels, have been reported in the micromolar range (1 µM to 50 µM).[1][8] Therefore, a broad concentration range, from picomolar to micromolar, is recommended for initial screening.[8][9]
Q3: Which cell lines are suitable for studying this compound's effects?
A3: The choice of cell line should align with the research question. For neuroprotection and neurodegenerative disease models, primary murine cerebellar granular neurons and human neuroblastoma cell lines like SH-SY5Y are commonly used and have shown responsiveness to this compound.[2][5] For studying effects on amyloid precursor protein (APP) metabolism, N2a cells overexpressing Swedish mutant APP have been utilized.[8][9] When selecting a model, it's crucial to use cells that resemble the in vivo system as closely as possible and maintain low passage numbers to ensure consistency.[10][11]
Q4: How long should I pre-incubate cells with this compound before inducing stress?
A4: For neuroprotection assays, a pre-incubation period is typically required. Studies have shown significant neuroprotection against glutamate excitotoxicity after a 24-hour pre-treatment with this compound.[2] However, the optimal incubation time can vary depending on the cell type and the specific mechanism being investigated.[12] For instance, effects on AMPK phosphorylation can be observed at different time points, with significant activation seen at 24 hours.[2] It is advisable to optimize the incubation time for your specific experimental setup.[11]
Troubleshooting Guide
Problem: My dose-response curve is not sigmoidal (e.g., it's flat, U-shaped, or irregular). Why?
Answer: Non-sigmoidal curves can arise from several factors related to this compound's complex pharmacology or technical issues.
-
Biphasic/U-shaped Response: this compound has multiple targets and may produce opposing effects at different concentrations. For example, neuroprotection is observed at sub-nanomolar concentrations, but this effect is lost at higher concentrations (e.g., 100 nM).[2] This can result in a U-shaped or bell-shaped curve.
-
Compound Solubility/Stability: this compound is soluble in DMSO.[5] Ensure it is fully dissolved and does not precipitate in your culture medium. For longer incubation periods, consider the stability of the compound and whether daily media changes with a fresh drug are necessary.[11]
-
Assay Interference: At high concentrations, compounds can interfere with assay readouts (e.g., fluorescence quenching in viability assays). Run a compound-only control (no cells) to check for interference.
-
Incorrect Concentration Range: If the curve is flat, your concentration range may be too narrow or completely outside the active range for your specific endpoint. Test a much wider range of concentrations (e.g., 10 pM to 100 µM).
Problem: I'm seeing high variability between replicate wells. What are the common causes?
Answer: High variability can obscure real effects and is often due to technical inconsistencies.
-
Inconsistent Cell Seeding: Uneven cell density across the plate is a major source of variability.[12] Ensure your cells are in a single-cell suspension and mix thoroughly before and during plating. Pay attention to the "edge effect" in microplates; consider not using the outer wells for data analysis.
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can accumulate errors across your concentration range. Use calibrated pipettes and consider preparing dilutions for multiple curves from independent stock solutions to assess reproducibility.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and have a consistent, low passage number for all experiments.[11] High passage numbers can lead to phenotypic drift and inconsistent results.
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to drugs. Regularly test your cell cultures for contamination.
Problem: The IC50/EC50 value I calculated is very different from published data. What could be wrong?
Answer: Discrepancies in IC50/EC50 values are common and can be attributed to differences in experimental conditions.
-
Different Model Systems: Values are highly dependent on the cell type, species, and whether primary cells or immortalized cell lines were used.[10]
-
Assay Parameters: Key parameters like cell density, incubation time, serum concentration in the media, and the specific assay readout (e.g., ATP levels vs. mitochondrial membrane potential) can significantly alter the apparent potency of a compound.[11][12]
-
Data Analysis: Ensure you are using an appropriate curve-fitting model, such as a four-parameter logistic (4PL) regression.[13] If your curve is incomplete (i.e., does not reach a top or bottom plateau), the calculated IC50/EC50 may be inaccurate. In such cases, you may need to constrain the top or bottom of the curve based on your controls.[13]
Data Presentation
Table 1: Summary of this compound In Vitro Effective Concentrations and Models
| Effect Observed | Concentration Range | Cell Model | Reference |
|---|---|---|---|
| Neuroprotection (against glutamate) | 0.01 - 1 nM | Murine Cerebellar Granular Neurons | [2] |
| AMPK Activation (pAMPK) | 0.1 nM | Murine Cerebellar Granular Neurons | [2][3] |
| Increased Cellular ATP | 0.1 nM | Primary Neurons | [2] |
| Inhibition of NMDA Receptor Current | IC50: ~10 µM | Mouse Neuronal Culture | [1] |
| Increased Aβ Secretion (Acute) | 500 pM - 5 µM | N2a cells (Swedish APP mutant) | [8][9] |
| Inhibition of Histamine/Serotonin Receptors | >90% inhibition at 10 µM | Various | [1][8] |
| Enhanced Autophagy | Not specified | Yeast (S. cerevisiae), Mammalian cells |[5][7][14] |
Experimental Protocols & Visualizations
Protocol 1: Assessing Neuroprotective Effects of this compound
This protocol is designed to determine the dose-dependent neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary neurons.
Methodology:
-
Cell Plating: Plate primary cerebellar granular neurons in 96-well plates at an optimized density.
-
This compound Pre-incubation: After 6 days in vitro, replace the medium with a fresh medium containing this compound at various concentrations (e.g., 0.01 nM to 100 nM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.[2]
-
Viability Staining (Baseline): One hour before inducing toxicity, add a cell viability dye such as Hoechst (for total cell count) and Propidium Iodide (PI, for dead cells) to the medium.[2]
-
Induce Excitotoxicity: Add a solution of glutamate (100 µM) and glycine (10 µM) to the wells. Incubate for 10 minutes.[2]
-
Wash and Replace Medium: Gently wash the cells twice with a high-magnesium buffer to stop the glutamate reaction. Replace with the pre-conditioned medium (containing this compound and the viability dyes).[2]
-
Data Acquisition: Immediately begin imaging the plate using an automated high-content microscope. Acquire images at set intervals to monitor cell death over time.
-
Analysis: Quantify the number of PI-positive (dead) cells relative to the total number of Hoechst-positive (total) cells for each concentration. Plot the percentage of neuroprotection against the log of this compound concentration and fit the data using a four-parameter logistic equation to determine the EC50.
Protocol 2: Measuring this compound-Induced AMPK Activation
This protocol uses Western blotting to quantify the phosphorylation of AMPK, a key marker of its activation.
Methodology:
-
Cell Culture and Treatment: Culture primary neurons or SH-SY5Y cells in 6-well plates until they reach ~80% confluency. Treat cells with this compound (e.g., at its EC50 for neuroprotection, ~0.1 nM) for various time points (e.g., 0, 6, 12, 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated AMPK (Thr172).[2]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AMPK as a loading control.[2]
-
Analysis: Perform densitometry analysis to quantify the band intensity. Normalize the phosphorylated AMPK signal to the total AMPK signal for each sample. Plot the fold change in pAMPK/tAMPK ratio relative to the vehicle control.
Logical Troubleshooting Diagram
This diagram provides a logical workflow for troubleshooting unexpected dose-response curve results.
References
- 1. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound (dimebon) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute dosing of this compound (Dimebon™), a possible Alzheimer therapeutic, elevates extracellular amyloid-β levels in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute dosing of this compound (Dimebon), a possible Alzheimer therapeutic, elevates extracellular amyloid-beta levels in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. bioivt.com [bioivt.com]
- 12. researchgate.net [researchgate.net]
- 13. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 14. This compound (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Latrepirdine's Effect on Autophagy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for accurately measuring the effect of Latrepirdine on autophagy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect autophagy?
This compound (also known as Dimebon) is an investigational drug that has been studied for neurodegenerative diseases.[1][2][3] It is reported to stimulate autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.[1][2][4][5][6][7][8][9][10] this compound is thought to induce autophagy through the modulation of the mTOR signaling pathway and in an Atg5-dependent manner.[1][2][7][8] This pro-autophagic activity is believed to contribute to its potential therapeutic effects by clearing protein aggregates, such as amyloid-beta and alpha-synuclein, which are hallmarks of neurodegenerative disorders.[1][2][4][5]
Q2: What are the most common methods to measure autophagy?
The most widely used methods to monitor autophagy include:
-
Western Blotting: This technique is used to measure the levels of key autophagy-related proteins. The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation, and the degradation of p62/SQSTM1 indicates autophagic flux.[11][12][13][14][15][16]
-
Fluorescence Microscopy: This method allows for the visualization of autophagosomes as punctate structures within cells.[12][14][17][18][19][20][21] This is often achieved by using cells expressing fluorescently tagged LC3 (e.g., GFP-LC3).
-
Autophagic Flux Assays: These assays are crucial for measuring the dynamic process of autophagy, from the formation of autophagosomes to their degradation by lysosomes.[11][17][22][23][24] This is often done by comparing the levels of autophagy markers in the presence and absence of lysosomal inhibitors like Bafilomycin A1 or Chloroquine.[11][12][25][26]
Q3: Why is measuring autophagic flux more informative than a single time-point measurement?
Autophagy is a dynamic process involving the continuous formation, fusion, and degradation of autophagosomes.[17] A static measurement of autophagosome numbers (e.g., LC3-II levels at one time point) can be misleading. An accumulation of autophagosomes could indicate either an induction of autophagy or a blockage in the later stages of the pathway (i.e., impaired fusion with lysosomes or reduced lysosomal degradation).[11][23] Therefore, measuring autophagic flux, which assesses the entire process, provides a more accurate representation of autophagic activity.[17][22]
Troubleshooting Guides
Issue 1: Inconsistent or Unreliable LC3-II Western Blot Results
Potential Cause & Solution
-
Poor separation of LC3-I and LC3-II bands:
-
Solution: Use a high-percentage polyacrylamide gel (e.g., 12-15%) or a gradient gel to improve the resolution of these low molecular weight proteins. Ensure the gel is run long enough to achieve good separation.
-
-
Low LC3-II signal:
-
Solution: this compound's effect might be time- or dose-dependent. Perform a time-course and dose-response experiment to identify the optimal conditions.[2][27] Also, consider using a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to block the degradation of LC3-II and allow it to accumulate, making it easier to detect.[11][25]
-
-
Antibody variability:
-
Normalization issues:
-
Solution: Do not normalize the LC3-II band to the LC3-I band. Instead, normalize LC3-II levels to a loading control like β-actin or GAPDH.
-
Issue 2: Difficulty in Interpreting p62/SQSTM1 Levels
Potential Cause & Solution
-
Increased p62 levels after this compound treatment:
-
Interpretation: This could indicate a blockage of autophagic flux. This compound might be inducing the initial stages of autophagy, but the degradation of autophagosomes is impaired.
-
Troubleshooting: To confirm this, perform an autophagic flux assay. If p62 levels remain high in the presence of a lysosomal inhibitor, it suggests a blockage upstream of lysosomal degradation.
-
-
Decreased p62 levels after this compound treatment:
Issue 3: Artifacts in GFP-LC3 Puncta Formation
Potential Cause & Solution
-
Overexpression of GFP-LC3 leading to aggregate formation:
-
Difficulty in distinguishing between autophagosomes and autolysosomes:
-
Solution: Use a tandem fluorescent-tagged LC3 (e.g., mCherry-GFP-LC3).[18][22] In this system, autophagosomes will appear yellow (both GFP and mCherry fluorescence), while autolysosomes will appear red (GFP fluorescence is quenched in the acidic environment of the lysosome). This allows for a more accurate assessment of autophagic flux.
-
-
Subjectivity in puncta counting:
-
Solution: Use automated image analysis software to quantify the number and intensity of puncta per cell.[18] This will provide more objective and reproducible data. Ensure a sufficient number of cells are analyzed to obtain statistically significant results.
-
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the effect of this compound on autophagy markers in N2a cells.
Table 1: Effect of this compound on LC3-II and p62 Levels
| Treatment | Duration (hours) | LC3-II / Actin (Fold Change) | p62 / Actin (Fold Change) |
| Vehicle (Control) | 3 | 1.0 | 1.0 |
| This compound (50µM) | 3 | 2.5 | 0.6 |
| Vehicle (Control) | 6 | 1.0 | 1.0 |
| This compound (50µM) | 6 | 3.0 | 0.5 |
Data adapted from Steele et al., Mol Psychiatry, 2013.[2][27]
Table 2: Effect of this compound on mTOR Signaling
| Treatment | Duration (hours) | p-mTOR / mTOR (Fold Change) | p-S6K / S6K (Fold Change) |
| Vehicle (Control) | 3 | 1.0 | 1.0 |
| This compound (50µM) | 3 | 0.4 | 0.3 |
| Vehicle (Control) | 6 | 1.0 | 1.0 |
| This compound (50µM) | 6 | 0.5 | 0.4 |
Data adapted from Steele et al., Mol Psychiatry, 2013.[2][27]
Experimental Protocols
Protocol 1: Western Blotting for LC3 and p62
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations and for the desired time points. Include a vehicle-treated control. For autophagic flux assessment, treat a parallel set of wells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[28][29]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% or 15% SDS-polyacrylamide gel.[29]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[28]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the LC3-II and p62 band intensities to the loading control.
Protocol 2: Fluorescence Microscopy of GFP-LC3 Puncta
-
Cell Culture and Transfection: Plate cells on glass coverslips. If not using a stable cell line, transiently transfect the cells with a GFP-LC3 expression plasmid.
-
Cell Treatment: Treat the cells with this compound and controls as described in the Western Blotting protocol.
-
Cell Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (Optional): If needed for co-staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Mounting: Wash the coverslips with PBS and mount them onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Image Analysis: Quantify the number of GFP-LC3 puncta per cell using automated image analysis software. A cell with active autophagy will typically show a significant increase in the number of distinct, bright puncta compared to the diffuse cytoplasmic fluorescence in control cells.
Visualizations
Caption: this compound's proposed mechanism of autophagy induction.
Caption: Experimental workflow for measuring autophagic flux.
Caption: Logic for troubleshooting ambiguous autophagy results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurodegenerative disease - Wikipedia [en.wikipedia.org]
- 4. This compound stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (dimebon) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Detection of Autophagy in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
- 19. bioradiations.com [bioradiations.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. researchgate.net [researchgate.net]
- 22. bitesizebio.com [bitesizebio.com]
- 23. researchgate.net [researchgate.net]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. pubcompare.ai [pubcompare.ai]
High concentrations of Latrepirdine inhibiting autophagic clearance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Latrepirdine on autophagic clearance. The information is tailored to address specific issues that may arise during experimentation, particularly the unexpected observation of inhibited autophagic flux at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted effect of this compound on autophagy?
A1: Published literature consistently demonstrates that this compound (also known as Dimebon) induces autophagy in a variety of cell and animal models. This induction is dose-dependent and has been observed at concentrations ranging from nanomolar to micromolar levels.[1] The primary mechanism involves the inhibition of the mTOR signaling pathway, a key negative regulator of autophagy.[1][2]
Q2: My results show an accumulation of LC3-II at high this compound concentrations, but the level of p62/SQSTM1 is not decreasing. Does this indicate an inhibition of autophagic clearance?
A2: This is a common point of confusion in autophagy experiments. While an increase in LC3-II is a marker for autophagosome formation, a concurrent lack of p62/SQSTM1 degradation suggests a potential blockage in the autophagic flux. This means that autophagosomes are being formed but are not efficiently fusing with lysosomes for degradation. This phenomenon is not necessarily "inhibition of induction" but rather an impairment in the late stages of the autophagic pathway. It is crucial to perform a proper autophagic flux assay to distinguish between these possibilities.
Q3: Could high concentrations of this compound be cytotoxic, leading to a shutdown of cellular processes that appears as autophagy inhibition?
A3: Yes, this is a plausible explanation. At concentrations significantly higher than those reported to effectively induce autophagy (e.g., >50 µM, though this is cell-type dependent), this compound could exert off-target effects or induce cytotoxicity. Cellular stress and death can disrupt normal autophagic processes, leading to results that mimic inhibition. It is essential to perform cell viability assays (e.g., MTS, LDH) in parallel with your autophagy experiments to rule out cytotoxicity as a confounding factor.
Q4: How do I properly measure autophagic flux in my this compound-treated cells?
A4: To accurately measure autophagic flux, you must assess the turnover of autophagy-related proteins. The gold standard method involves using a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in parallel with your this compound treatment.[3] By comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor, you can determine the rate of autophagosome degradation. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher autophagic flux.
Troubleshooting Guides
Guide 1: Distinguishing Between Autophagy Induction and Blockage
Issue: You observe a significant, dose-dependent increase in LC3-II levels with this compound treatment, but p62/SQSTM1 levels remain high or even increase.
Possible Causes:
-
Late-Stage Autophagy Blockage: High concentrations of this compound may impair lysosomal function or autophagosome-lysosome fusion.
-
Transcriptional Upregulation of p62: The experimental conditions might be causing an increase in p62 gene expression, masking its degradation.
Troubleshooting Steps:
-
Perform an Autophagic Flux Assay: This is the most definitive way to resolve the issue. A detailed protocol is provided below. If this compound is a true inducer, you will see a much larger accumulation of LC3-II in the co-treatment group (this compound + Lysosomal Inhibitor) compared to the inhibitor alone.
-
Check Lysosomal Function: Use a lysosomal marker like LAMP1 or a pH-sensitive dye (e.g., LysoTracker) to assess lysosome morphology and acidity.
-
Analyze p62 mRNA levels: Use qRT-PCR to determine if SQSTM1 gene expression is upregulated by your experimental conditions.
Guide 2: Addressing Potential Cytotoxicity
Issue: You observe signs of cell stress, detachment, or death at the concentrations of this compound you are testing.
Possible Causes:
-
Concentration is too high: The concentrations of this compound being used are exceeding the therapeutic window for your specific cell type and are causing toxicity.
-
Prolonged Incubation Time: Extended exposure to this compound, even at moderate concentrations, may be detrimental to cell health.
Troubleshooting Steps:
-
Determine the Optimal Concentration Range: Perform a dose-response curve for cell viability using assays like MTS, MTT, or LDH release. Identify the highest concentration that does not significantly impact cell viability over your experimental timeframe.
-
Optimize Incubation Time: Conduct a time-course experiment to find the earliest time point at which you can observe a robust induction of autophagy without compromising cell health. Studies have shown significant effects of this compound on autophagy markers in as little as 3-6 hours.[1]
-
Include Positive and Negative Controls for Toxicity: Use a known cytotoxic agent as a positive control and a vehicle-only control to benchmark your results.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Autophagy Markers in N2a Cells
| This compound Concentration | Treatment Time | LC3-II Levels (Fold Change vs. Vehicle) | p62 Levels (Fold Change vs. Vehicle) | p-S6K Levels (Fold Change vs. Vehicle) |
| 5 nM | 3 hours | ~1.5x | Not specified | Not specified |
| 500 nM | 3 hours | ~2.0x | Not specified | Not specified |
| 50 µM | 3 hours | ~2.5x | Significant Decrease | Significant Decrease |
| 5 nM | 6 hours | ~1.8x | Not specified | Not specified |
| 500 nM | 6 hours | ~2.2x | Not specified | Not specified |
| 50 µM | 6 hours | ~3.0x | Significant Decrease | Significant Decrease |
Data synthesized from studies on mouse neuroblastoma (N2a) cells.[1]
Table 2: Effect of this compound on APP Metabolites in ATG5+/+ and ATG5-/- MEFs
| Cell Type | Treatment (3 hours) | p62 Levels (Fold Change vs. Vehicle) | LC3-II Levels (Fold Change vs. Vehicle) |
| ATG5 +/+ (Wild-Type) | 50 µM this compound | ~0.6x (Decrease) | ~2.0x (Increase) |
| ATG5 -/- (Knockout) | 50 µM this compound | No significant change | No significant change |
Data highlights that this compound's effect on autophagy is Atg5-dependent.[2]
Experimental Protocols
Protocol 1: Autophagic Flux Assay by Western Blot
This protocol allows for the quantitative assessment of autophagic flux by measuring the accumulation of LC3-II in the presence of a lysosomal inhibitor.
Materials:
-
Cell culture reagents
-
This compound stock solution
-
Lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM; or Chloroquine, 50 µM)
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and are sub-confluent (70-80%) at the time of harvesting.
-
Experimental Groups: Prepare four groups of cells:
-
Group 1: Vehicle control
-
Group 2: this compound (at desired concentration)
-
Group 3: Lysosomal inhibitor alone
-
Group 4: this compound + Lysosomal inhibitor
-
-
Treatment:
-
Treat cells with this compound (Group 2 and 4) for the desired duration (e.g., 6 hours).
-
For the final 2-4 hours of the experiment, add the lysosomal inhibitor to Group 3 and Group 4.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold lysis buffer.
-
Collect lysates and determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
Autophagic Flux Calculation: The net autophagic flux is represented by the difference in the LC3-II signal between the inhibitor-treated sample (Group 4) and the non-inhibitor-treated sample (Group 2). A significant increase in this difference compared to the control flux (Group 3 vs. Group 1) indicates induction of autophagy.
-
Mandatory Visualizations
Caption: this compound-induced autophagy signaling pathway.
Caption: Experimental workflow for autophagic flux assay.
Caption: Troubleshooting logic for unexpected autophagy results.
References
Technical Support Center: Latrepirdine Experimental Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Latrepirdine in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: this compound dihydrochloride has limited solubility in aqueous solutions.[1][2] Precipitation can occur due to several factors. Refer to the troubleshooting table below for potential causes and solutions.
Q2: I'm observing a decrease in the expected biological activity of my this compound solution over time. Why is this happening?
A2: A loss of biological activity often indicates chemical degradation. This compound, containing indole and pyridine moieties, may be susceptible to oxidation and photodegradation.[3][4][5][6] Proper storage and handling are crucial to maintain its efficacy.
Q3: How should I prepare and store my this compound stock solutions?
A3: For optimal stability, this compound stock solutions are typically prepared in anhydrous DMSO and stored at low temperatures.[1][7] Repeated freeze-thaw cycles should be avoided.[7] For detailed recommendations, see the storage and handling protocols below.
Q4: Can I prepare this compound solutions in aqueous buffers like PBS?
A4: While some sources indicate solubility in PBS (pH 7.2), it is generally low.[1] If you must use an aqueous buffer, prepare fresh solutions for each experiment and be mindful of potential precipitation, especially at higher concentrations. Sonication may aid in dissolution, but solubility should be confirmed.
Q5: Are there any known degradation products of this compound I should be aware of?
A5: Specific degradation products of this compound are not well-documented in publicly available literature. However, based on its chemical structure, potential degradation pathways could involve oxidation of the pyridine ring to form N-oxides or degradation of the indole ring.[3][6][8]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Solution | Exceeding solubility limit in the chosen solvent. | - Prepare a fresh stock solution at a lower concentration.- If using an aqueous buffer, consider preparing the final dilution from a DMSO stock immediately before use.- Use sonication to aid dissolution, but visually inspect for complete solubility. |
| Change in pH of the solution. | - Ensure the pH of your experimental buffer is within a stable range for this compound (near neutral pH is generally a safe starting point).- Avoid highly acidic or basic conditions unless experimentally required and validated. | |
| "Salting out" effect. | - When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. | |
| Loss of Biological Activity | Chemical degradation due to improper storage. | - Store stock solutions in anhydrous DMSO at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.[7]- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7] |
| Photodegradation. | - Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and incubation. Indole derivatives can be susceptible to photodegradation.[4][6] | |
| Oxidation. | - Use high-purity, anhydrous DMSO for stock solutions to minimize water content, which can contribute to hydrolysis and oxidation.[7]- Consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. Pyridine moieties can be susceptible to oxidation.[3][5][8] | |
| Inconsistent Experimental Results | Variability in solution preparation. | - Standardize your solution preparation protocol. Ensure the same solvent, concentration, and storage conditions are used for all experiments.- Prepare fresh dilutions from a stable stock solution for each experiment. |
| Degradation in experimental media. | - The stability of this compound in complex cell culture media over long incubation times is not well characterized. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound dihydrochloride powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound dihydrochloride powder to room temperature before opening the container to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solution for Cell Culture Experiments
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Serially dilute the stock solution in pre-warmed cell culture medium to the final desired working concentration immediately before adding it to the cells.
-
When diluting, add the DMSO stock to the cell culture medium and mix immediately by gentle pipetting or vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental handling.
Caption: this compound's neuroprotective effects are mediated through multiple pathways.
Caption: Recommended workflow for preparing and handling this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Hydrolysis of amides. Kinetics and mechanism of the basic hydrolysis of N‐acylpyrroles, N‐acylindoles and N‐acylcarbazoles | Semantic Scholar [semanticscholar.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Visible‐Light‐Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KR20050025453A - Oxidation process for pyridine and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Latrepirdine (Dimebon) Preclinical Research
Welcome to the Latrepirdine Preclinical Research Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the compound this compound (formerly known as Dimebon). Given the complex history of this compound, from a repurposed antihistamine to a candidate for neurodegenerative diseases, its preclinical evaluation has been marked by confounding factors and variable results.[1][2] This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with this compound inconsistent?
A1: Inconsistency in this compound research is a well-documented issue stemming from several core confounding factors:
-
Polymorphism: this compound exists in different crystal polymorphs (A, B, C, D, E, F), which have been shown to possess different bioavailability in both blood and brain tissue.[3] Polymorph E, for instance, demonstrates the highest bioavailability.[3] Using different batches or forms of the compound without characterization can lead to significant variations in effective concentration.
-
Ill-defined Mechanism of Action (MOA): The proposed MOA of this compound has shifted over time, from acetylcholinesterase (AChE) inhibition and NMDA receptor antagonism to mitochondrial stabilization and modulation of serotonin receptors.[1][4][5] This ambiguity means that experiments may not be designed to probe the most relevant biological pathways, or may be confounded by unmonitored off-target effects.
-
Concentration-Dependent Effects: this compound exhibits a wide range of biological activities at vastly different concentrations.[2] High micromolar concentrations (10-100 µM) are often required to see effects on mitochondrial function or NMDA receptors, which may not be physiologically relevant to concentrations achieved in vivo.[1][4][6] In contrast, it has nanomolar affinity for histamine H1 and serotonin 5-HT6 receptors.[1][6]
-
Model-Specific Effects: Preclinical results have varied between different animal and cellular models. For example, this compound showed cognitive improvement in some Alzheimer's disease (AD) mouse models, but this effect was independent of Aβ-related mechanisms and was also observed in wild-type animals, suggesting a non-disease-specific cognitive enhancement.[7]
Q2: What is the currently accepted mechanism of action for this compound?
A2: There is no single, universally accepted mechanism of action. The failure of this compound in Phase III clinical trials has been partly attributed to an insufficient understanding of how it works.[1][2][8] The leading hypotheses, which are not mutually exclusive, include:
-
Mitochondrial Stabilization: this compound has been shown to inhibit the mitochondrial permeability transition pore (mPTP), protecting against calcium-induced mitochondrial swelling and preserving mitochondrial membrane potential.[6][9][10] This is considered one of its most relevant pharmacological properties at low concentrations.[6][11]
-
Multi-Receptor Activity (Pharmacological Promiscuity): this compound is a potent antagonist of histamine H1 and serotonin 5-HT6 receptors, with Ki values in the nanomolar range.[1][6] It also interacts with adrenergic, dopaminergic, and other serotonin receptors at higher concentrations.[4][12] The clinical effects seen in early trials may be a result of this multi-target engagement.[1]
-
Weak NMDA Receptor Antagonism: Early research suggested this compound acts as an NMDA receptor antagonist, but its activity is considered too weak (IC50 in the 7.7–73 µM range) to be physiologically relevant at therapeutic doses.[1][4][8]
Q3: Are there known off-target effects I should control for?
A3: Yes. Given its history as an antihistamine and its broad receptor-binding profile, controlling for off-target effects is critical.
-
Primary Off-Targets: The most potent off-target effects are H1 histamine receptor antagonism (Ki ~1 nM) and 5-HT6 serotonin receptor antagonism (Ki ~26 nM).[1][6] When studying this compound's effects on cognition or neuronal function, it is advisable to use specific H1 and 5-HT6 antagonists as comparative controls to dissect these effects from other potential mechanisms.
-
Secondary Off-Targets: At concentrations above 1 µM, this compound inhibits a variety of other receptors, including adrenergic (α1A, α1B, α1D, α2A), serotonin (5-HT2C, 5-HT5A), and dopamine (D1, D2S, D3) receptors.[4] If using high concentrations in vitro, be aware that these interactions may confound your results.
Troubleshooting Guides
Issue: Difficulty Reproducing Mitochondrial Protection Data
| Potential Cause | Troubleshooting Step |
| Compound Concentration | Many published effects on mitochondria require high concentrations (>10 µM).[6] Verify that your experimental concentration is appropriate and achievable in your model system. Consider performing a dose-response curve from nanomolar to high micromolar ranges. |
| Mitochondrial Isolation Quality | Poorly isolated mitochondria can be pre-damaged, masking any potential protective effect of this compound. Ensure high-quality isolation by measuring the Respiratory Control Ratio (RCR) and assessing mitochondrial integrity via electron microscopy if possible. |
| Assay Sensitivity | The specific assay used to measure mitochondrial function is crucial. This compound has been shown to attenuate Ca2+-induced swelling but may not alter cytochrome c release or Ca2+ uptake capacity under all conditions.[9] Use multiple assays (e.g., TMRM for membrane potential, Seahorse for respiration, light scattering for swelling) to get a comprehensive picture. |
| Cellular Context | This compound's effects on mitochondria may be more pronounced in cells already under stress (e.g., expressing mutant proteins or exposed to toxins).[6][13] The protective effect may not be apparent in healthy, unstressed cells. |
Issue: Unexpected or Contradictory Effects on Aβ Levels
| Potential Cause | Troubleshooting Step |
| Aβ-Independent Mechanism | Chronic treatment in AD mouse models showed a trend towards improved cognition without affecting total or oligomeric Aβ levels.[7] Your experimental design should not assume that this compound's primary effect is on Aβ metabolism. |
| Autophagy Modulation | This compound can induce autophagy by inhibiting the mTOR signaling pathway.[14] However, at high concentrations and long incubation times, it may also impair lysosomal function, leading to the accumulation of protein fragments.[14] This dual effect could lead to contradictory results depending on the experimental conditions. |
| Acute vs. Chronic Dosing | Some studies reported that acute dosing with this compound increased levels of secreted Aβ in multiple lab systems, a startling and counterintuitive finding.[15] Consider the duration of treatment when interpreting Aβ-related data. |
Data Presentation: Receptor Binding Profile
The promiscuous pharmacology of this compound is a major confounding factor. The following table summarizes its binding affinities for various receptors, highlighting the need to consider multi-target effects in experimental design.
| Receptor Target | Binding Affinity (Ki) / Inhibition (IC50) | Reference |
| Histamine H1 | ~1 nM (Ki) | [6] |
| Serotonin 5-HT6 | 26 nM (Ki, human) | [4] |
| Serotonin 5-HT2C, 5-HT5A | >90% inhibition at 10 µM | [4] |
| Adrenergic α1A, α1B, α1D, α2A | >90% inhibition at 10 µM | [4] |
| Dopamine D1, D2S, D3 | 70-80% inhibition at 10 µM | [4] |
| NMDA Receptor | 6 - 90 µM (IC50, neuron-dependent) | [1][4] |
Experimental Protocols
Protocol: Mitochondrial Swelling Assay (Calcium-Induced mPTP Opening)
This protocol is adapted from studies assessing this compound's effect on the mitochondrial permeability transition pore (mPTP).[6][9]
1. Mitochondrial Isolation:
- Isolate fresh mitochondria from rat brain tissue using differential centrifugation in a sucrose-based isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
- Determine mitochondrial protein concentration using a BCA or Bradford assay.
2. Swelling Measurement:
- Resuspend isolated mitochondria (approx. 0.5-1.0 mg/mL) in a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4).
- Place the mitochondrial suspension in a cuvette in a spectrophotometer equipped with a magnetic stirrer, set to measure absorbance (light scattering) at 540 nm.
- Record a stable baseline absorbance for 2-3 minutes.
- Pre-incubate mitochondria with this compound (e.g., 100 nM - 20 µM) or a vehicle control for 5 minutes. As a positive control for mPTP inhibition, use Cyclosporin A (1 µM).
- Induce mPTP opening by adding a bolus of CaCl2 (e.g., 2 mmol/mg protein).
- Monitor the decrease in absorbance at 540 nm over 10-15 minutes. A decrease in absorbance corresponds to an increase in mitochondrial volume (swelling).
3. Data Analysis:
- Calculate the rate of swelling (ΔAbs/min) for each condition.
- Normalize the results to the vehicle control group. A smaller decrease in absorbance in the this compound-treated group indicates inhibition of mPTP opening.
Visualizations
Signaling & Target Complexity
Experimental Troubleshooting Workflow
References
- 1. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of this compound (Dimebon®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "this compound, a potential novel treatment for Alzheimer's disease and " by Marwan N. Sabbagh and Holly A. Shill [scholar.barrowneuro.org]
- 6. Mitochondrial Pharmacology of Dimebon (this compound) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical study of dimebon on β-amyloid-mediated neuropathology in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The rise and fall of Dimebon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial Pharmacology of Dimebon (this compound) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
Validation & Comparative
Preclinical Showdown: Latrepirdine and Donepezil in the Fight Against Alzheimer's-Like Pathology
For Immediate Release
In the landscape of Alzheimer's disease research, two compounds, Latrepirdine (formerly Dimebon) and the established therapy Donepezil, have been the subject of extensive preclinical investigation. This guide offers a comparative analysis of their performance in animal models, focusing on their impact on cognitive function and hallmark Alzheimer's pathology. The data presented herein is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available experimental evidence.
At a Glance: this compound vs. Donepezil
| Feature | This compound | Donepezil |
| Primary Mechanism | Multi-target: Mitochondrial support, Autophagy enhancement, Neurotransmitter receptor modulation | Acetylcholinesterase (AChE) Inhibition |
| Effect on Cognition | Improvement in learning and memory demonstrated in rodent models. | Consistent improvement in learning and memory deficits in rodent models. |
| Effect on Aβ Pathology | Mixed results: Some studies show a reduction in Aβ42, while others report an increase in extracellular Aβ. Effects may be independent of Aβ-related mechanisms. | Dose-dependent reduction in soluble Aβ1-40 and Aβ1-42, and amyloid plaque burden. |
| Additional Effects | Neuroprotective, potential anti-inflammatory effects. | Potential modulation of neuroinflammation and cerebrovascular function. |
In-Depth Data Comparison
Cognitive Enhancement
Preclinical studies have demonstrated the potential of both this compound and Donepezil to ameliorate cognitive deficits in animal models of Alzheimer's disease.
| Compound | Animal Model | Cognitive Test | Key Findings | Reference |
| This compound | AF64A-treated rats (cholinergic deficit model) | Active Avoidance | Comparable improvement in learning and memory to tacrine (another AChE inhibitor). | [1] |
| This compound | TgCRND8 mice (APP transgenic) | Cued and Contextual Fear Conditioning | Significant improvement in cued memory. | [2] |
| Donepezil | APP/PS1 mice (APP/PSEN1 transgenic) | Novel Object Recognition, Morris Water Maze | Significant improvement in cognitive function. | [3] |
| Donepezil | SAMP8 mice (senescence-accelerated model) | Morris Water Maze | Significantly attenuated cognitive dysfunction. | [4] |
Impact on Amyloid-Beta (Aβ) Pathology
The effects of this compound and Donepezil on the accumulation of amyloid-beta, a key pathological hallmark of Alzheimer's disease, have been investigated with varying results.
| Compound | Animal Model | Aβ Species Measured | Key Findings | Reference |
| This compound | TgCRND8 mice | Insoluble Aβ42 | Reduction in the accumulation of insoluble Aβ42. | [2] |
| This compound | Tg2576 mice | Interstitial fluid Aβ | Acute administration led to an increase in interstitial fluid Aβ levels. | [1] |
| Donepezil | Tg2576 mice | Soluble Aβ1-40 and Aβ1-42, Plaque burden | 4 mg/kg dose significantly reduced soluble Aβ1-40, Aβ1-42, and Aβ plaque number and burden. | |
| Donepezil | APP/PS1 mice | Insoluble Aβ40/Aβ42, Soluble Aβ40 | Decreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels. | [3] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms through which this compound and Donepezil exert their effects are visualized below.
Experimental Protocols
Animal Models and Drug Administration
-
This compound:
-
AF64A-Treated Rats: Male rats received intracerebroventricular injections of the cholinotoxin AF64A to induce a cholinergic deficit. This compound was administered intraperitoneally at a dose of 1 mg/kg once daily.[1]
-
TgCRND8 Mice: These mice overexpress a mutated form of the human amyloid precursor protein (APP). Male TgCRND8 mice were chronically administered this compound prior to behavioral analysis.[2]
-
-
Donepezil:
-
Tg2576 Mice: These mice also overexpress a mutated form of human APP. Donepezil was administered in the drinking water at doses of 1, 2, and 4 mg/kg for 6 months, starting at 3 months of age.
-
APP/PS1 Mice: These mice express mutated human APP and presenilin-1. Donepezil was administered chronically.[3]
-
Behavioral Assessments
-
Active Avoidance: Rats were trained to avoid a mild footshock by moving to a different compartment of a shuttle box upon presentation of a conditioned stimulus.
-
Fear Conditioning: Mice were trained to associate a specific context and an auditory cue with a mild footshock. Memory was assessed by measuring the freezing response in the original context and in a novel context with the auditory cue.[2]
-
Morris Water Maze: Rodents were placed in a circular pool of opaque water and had to learn the location of a hidden escape platform using spatial cues.[3][4]
-
Novel Object Recognition: This test assesses recognition memory based on the animal's natural tendency to explore a novel object more than a familiar one.[3]
Neuropathological Analysis
-
Amyloid-Beta Quantification: Brain tissue was homogenized and levels of soluble and insoluble Aβ species were measured using enzyme-linked immunosorbent assays (ELISAs).
-
Immunohistochemistry: Brain sections were stained with specific antibodies to visualize and quantify amyloid plaques and markers of microglial activation.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of Alzheimer's disease drug candidates.
Conclusion
Both this compound and Donepezil have shown promise in preclinical models of Alzheimer's disease, albeit through different primary mechanisms of action. Donepezil consistently demonstrates cognitive improvement and a reduction in amyloid pathology, reinforcing its role as a symptomatic treatment with potential disease-modifying effects. This compound's multi-target approach, particularly its effects on mitochondrial health and autophagy, presents an alternative therapeutic strategy. However, the inconsistent findings regarding its impact on amyloid-beta warrant further investigation to fully elucidate its therapeutic potential. This comparative guide highlights the distinct preclinical profiles of these two compounds, providing a valuable resource for the ongoing research and development of novel Alzheimer's disease therapies.
References
- 1. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Latrepirdine vs. Rapamycin: A Comparative Guide to In Vitro Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of latrepirdine and rapamycin as inducers of autophagy in vitro. The information presented is based on experimental data from published studies, offering insights into their mechanisms, efficacy, and protocols for use.
At a Glance: this compound and Rapamycin for Autophagy Induction
| Feature | This compound | Rapamycin |
| Primary Mechanism | mTOR-dependent and Atg5-dependent autophagy induction.[1][2][3][4] | Allosteric inhibitor of mTORC1, a key negative regulator of autophagy.[5] |
| Potency | Lower potency compared to rapamycin in direct comparison studies in yeast.[6] | High potency, with effects observed in the nanomolar to low micromolar range.[5][6] |
| Efficacy in Yeast | At 2.5 µM, induced autophagy in ~25% of the cell population.[6] | At 0.1-0.2 µM, resulted in an 80-95% decrease in autophagic clearance markers.[6] |
| Effective Concentration (Mammalian Cells) | 5 nM - 50 µM in N2a neuroblastoma cells.[7] | 25 nM in Schwann cells, 10-50 µM in various cancer cell lines.[5] |
| Key Autophagy Markers Affected | Increased LC3-II, decreased p62.[1][7] | Increased LC3-II, decreased p62, decreased phosphorylation of S6 Kinase.[5][8] |
| Cell Lines Tested | Yeast (Saccharomyces cerevisiae), mouse neuroblastoma (N2a), human neuroblastoma (SH-SY5Y), mouse embryonic fibroblasts (MEFs).[2][6][7] | A wide range of cell lines including yeast, neuroblastoma, melanoma, and various cancer cell lines.[6][8] |
Signaling Pathways of Autophagy Induction
The following diagrams illustrate the signaling pathways through which this compound and rapamycin induce autophagy. Both compounds converge on the mTOR complex 1 (mTORC1), a master regulator of cellular growth and metabolism.
Figure 1. this compound's proposed mTOR-dependent autophagy induction pathway.
Figure 2. Rapamycin's well-established mTORC1-inhibitory pathway for autophagy induction.
Experimental Protocols
Below are representative protocols for inducing and measuring autophagy in vitro using this compound and rapamycin.
General Experimental Workflow
Figure 3. A typical experimental workflow for assessing in vitro autophagy.
Protocol 1: Autophagy Induction in Mammalian Cells (N2a)
-
Cell Culture: Mouse neuroblastoma (N2a) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment:
-
This compound: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Treat N2a cells with final concentrations ranging from 5 nM to 50 µM for 3 to 6 hours.[7]
-
Rapamycin (for comparison): Prepare a stock solution of rapamycin in DMSO. A common effective concentration for inducing autophagy in many cell lines is 100 nM to 1 µM, with treatment times ranging from 4 to 24 hours.
-
-
Analysis:
-
Western Blotting: Lyse cells and perform Western blot analysis to assess the ratio of LC3-II to LC3-I and the levels of p62/SQSTM1. A significant increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[7]
-
Fluorescence Microscopy: For cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3), visualize and quantify the formation of puncta, which represent autophagosomes. A significant increase in the number of puncta per cell indicates autophagy induction.
-
Protocol 2: Autophagy Induction in Yeast (Saccharomyces cerevisiae)
-
Yeast Strains and Growth: Use wild-type and autophagy-deficient (e.g., atg8Δ) yeast strains. Grow yeast in appropriate media (e.g., YPD or synthetic defined media) to the mid-log phase.[6]
-
Treatment:
-
This compound: Add this compound to the yeast culture at final concentrations ranging from 1 µM to 5 µM and incubate for 6 hours.[6]
-
Rapamycin: Add rapamycin to a final concentration of 0.1-0.2 µM and incubate for 6 hours.[6]
-
Positive Control: Nitrogen starvation is a potent inducer of autophagy in yeast and can be used as a positive control.
-
-
Analysis:
-
Alkaline Phosphatase (Pho8Δ60) Assay: This assay measures the delivery of a modified alkaline phosphatase to the vacuole (the yeast equivalent of the lysosome), which is a marker of autophagy. Increased phosphatase activity indicates autophagy induction.[6]
-
GFP-Atg8 Processing Assay: Monitor the cleavage of GFP from a GFP-Atg8 fusion protein by Western blotting. The appearance of free GFP is indicative of autophagic flux.
-
Clearance Assays: In yeast models expressing aggregate-prone proteins (e.g., GFP-Aβ42), monitor the clearance of the fluorescently tagged protein as a measure of autophagy-mediated degradation. A decrease in fluorescence indicates enhanced clearance.[6]
-
Concluding Remarks
Both this compound and rapamycin are capable of inducing autophagy in vitro, primarily through the mTOR signaling pathway. However, available evidence from direct comparative studies in yeast suggests that rapamycin is a more potent inducer of autophagy.[6] For researchers selecting an autophagy inducer, rapamycin offers a well-characterized and potent option. This compound may be a valuable tool for specific research questions, particularly those related to neurodegenerative diseases where it has shown protective effects, though its efficacy in autophagy induction appears to be less robust than rapamycin.[2] The choice between these two compounds should be guided by the specific experimental context, the desired potency of autophagy induction, and the cell system being used.
References
- 1. This compound (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapamycin Activates Autophagy and Improves Myelination in Explant Cultures from Neuropathic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Latrepirdine and Other Mitochondrial Stabilizers in Neurodegenerative Disease Models
A Comparative Guide for Researchers
Mitochondrial dysfunction is a well-established hallmark of neurodegenerative diseases, making the stabilization of these vital organelles a promising therapeutic strategy. This guide provides a comparative analysis of Latrepirdine (Dimebon), Elamipretide (SS-31), and MitoQ, three prominent compounds investigated for their mitochondrial-stabilizing properties. We present available quantitative data from preclinical studies, detail common experimental protocols, and visualize key pathways to aid researchers in drug development and scientific investigation.
Quantitative Comparison of Mitochondrial Stabilization Effects
The following tables summarize the reported effects of this compound, Elamipretide, and MitoQ on key mitochondrial functions. It is crucial to note that this data is compiled from various studies using different experimental models and conditions. Therefore, a direct comparison of absolute values should be approached with caution.
| Compound | Cell/Animal Model | Concentration/Dose | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |
| This compound | Primary mouse cortical neurons, SH-SY5Y cells | nM concentrations | Increased ΔΨm | [1][2] |
| SH-SY5Y cells | 0.1 nM | Significantly increased TMRM fluorescence intensity (indicative of increased ΔΨm) after 60 minutes. | [3] | |
| Elamipretide (SS-31) | Neuronal cell lines | Not specified | Increased mitochondrial potential. | [4] |
| Aged mouse skeletal muscle mitochondria | Not specified | No significant difference in membrane potential response to ADP stimulation with age. | [5] | |
| Mouse hippocampus (LPS-induced injury model) | 5 mg/kg i.p. | Increased JC-1 red/green fluorescence ratio, indicating restored ΔΨm. | [6][7] | |
| MitoQ | Mouse cortical neurons (Aβ-treated) | 1 and 5 nM | Maintained ΔΨm at levels indistinguishable from controls. | [8] |
| SH-SY5Y cells (H2O2-induced stress) | 0.03 and 0.05 µg/mL | Preserved mitochondrial phenotype. | [9] |
| Compound | Cell/Animal Model | Concentration/Dose | Effect on ATP Production | Reference |
| This compound | Primary mouse cortical neurons, SH-SY5Y cells | nM concentrations | Increased cellular ATP levels. | [1][2][10] |
| Primary neurons | 0.1 nM | Increased intracellular ATP levels. | [3] | |
| Elamipretide (SS-31) | N2a cells (Aβ-treated) | Not specified | Increased ATP levels. | [7] |
| Aged mouse skeletal muscle | Chronic administration | Improved in vivo maximal mitochondrial ATP production. | [11] | |
| Mouse hippocampus (LPS-induced injury model) | 5 mg/kg i.p. | Increased ATP production. | [7] | |
| MitoQ | Rat brain (lead-induced toxicity) | Not specified | Increased mitochondrial ATP production. | [12] |
| Compound | Cell/Animal Model | Concentration/Dose | Effect on Reactive Oxygen Species (ROS) | Reference |
| This compound | Not specified | Not specified | No direct quantitative data on ROS reduction found in the provided search results. Its mechanism is more focused on improving mitochondrial function. | |
| Elamipretide (SS-31) | Neuronal cell lines | Not specified | Significantly decreased intracellular ROS. | [4] |
| Mouse hippocampus (LPS-induced injury model) | 5 mg/kg i.p. | Decreased ROS generation. | [7] | |
| MitoQ | Mouse cortical neurons (Aβ-treated) | 1 and 5 nM | Prevented Aβ-induced increase in reactive species. | [8] |
| SH-SY5Y cells (H2O2-induced stress) | 0.03 and 0.05 µg/mL | Attenuated oxidative stress progression. | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The JC-1 dye is a ratiometric, lipophilic, cationic probe that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[13][14][15][16]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y, primary neurons) in a suitable format (e.g., 96-well plate, chamber slides).
-
Treat cells with the desired concentrations of this compound, Elamipretide, MitoQ, or vehicle control for the specified duration.
-
Include a positive control for mitochondrial depolarization, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at a final concentration of 10-50 µM for 15-30 minutes.
-
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-10 µM in assay buffer or cell culture medium).[17]
-
Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS) or assay buffer.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[16]
-
-
Image Acquisition and Analysis:
-
After incubation, remove the JC-1 solution and wash the cells with assay buffer.
-
Acquire images using a fluorescence microscope or plate reader.
-
Quantify the fluorescence intensity in both channels and calculate the red/green fluorescence ratio. A decrease in this ratio indicates mitochondrial depolarization.
-
Measurement of Mitochondrial Superoxide Levels using MitoSOX Red
Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria in live cells. It is oxidized by superoxide, but not by other reactive oxygen species, to a product that exhibits red fluorescence upon binding to nucleic acids.[18][19][20]
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells as described in the JC-1 protocol.
-
-
MitoSOX Staining:
-
Prepare a fresh MitoSOX working solution (typically 1-5 µM in pre-warmed HBSS or culture medium).[19][20] It is recommended to use the lowest effective concentration to avoid off-target effects.[19]
-
Remove the treatment medium and wash the cells with pre-warmed buffer.
-
Add the MitoSOX working solution and incubate for 10-30 minutes at 37°C, protected from light.[21]
-
-
Image Acquisition and Analysis:
-
After incubation, wash the cells three times with pre-warmed buffer.
-
Immediately acquire images using a fluorescence microscope.
-
Red fluorescence: Excitation ~510 nm, Emission ~580 nm.
-
-
Quantify the mean fluorescence intensity per cell. An increase in red fluorescence indicates an elevation in mitochondrial superoxide levels. For more accurate quantification, fluorescence intensity can be normalized to a mitochondrial mass marker like MitoTracker Green.[22]
-
Determination of Cellular ATP Levels
Principle: Cellular ATP levels are a direct indicator of mitochondrial function. The most common method for ATP quantification is the luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that can be measured with a luminometer. The light intensity is directly proportional to the ATP concentration.
Protocol:
-
Cell Lysis:
-
After cell treatment, wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer provided with a commercial ATP assay kit (e.g., from Abcam, Thermo Fisher Scientific).[23] This step is crucial to release the intracellular ATP.
-
-
ATP Measurement:
-
Prepare a standard curve using known concentrations of ATP.
-
Add the cell lysate to a luminometer plate.
-
Add the luciferase-luciferin reagent to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the ATP concentration in each sample by comparing its luminescence to the ATP standard curve.
-
Normalize the ATP levels to the total protein concentration of the cell lysate to account for differences in cell number.
-
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and a general experimental workflow.
Caption: Proposed mechanisms of action for this compound, Elamipretide, and MitoQ.
Caption: General workflow for comparing mitochondrial stabilizers in vitro.
Conclusion
This compound, Elamipretide, and MitoQ each demonstrate the potential to stabilize mitochondrial function through distinct mechanisms. While preclinical data is promising, the translation to clinical efficacy in neurodegenerative diseases has been challenging, as evidenced by the mixed results in late-stage clinical trials. This guide highlights the available evidence and provides standardized protocols to facilitate further research. A direct, head-to-head comparative study under identical experimental conditions is warranted to definitively assess the relative potency and efficacy of these and other emerging mitochondrial stabilizers. Such studies will be crucial in guiding the development of effective therapies for devastating neurodegenerative disorders.
References
- 1. Dimebon (this compound) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mitochondrially targeted peptide elamipretide (SS-31) improves ADP sensitivity in aged mitochondria by increasing uptake through the adenine nucleotide translocator (ANT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elamipretide Attenuates Pyroptosis and Perioperative Neurocognitive Disorders in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Contemporary insights into elamipretide’s mitochondrial mechanism of action and therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elamipretide (SS-31) improves mitochondrial dysfunction, synaptic and memory impairment induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 19. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Assay of mitochondrial levels of reactive oxygen species using OH-ethidium rate measurement and MitoSOX:TMRM:MitoTracker Deep Red double normalization [help.imageanalyst.net]
- 23. Synergy in disruption of mitochondrial dynamics by Aβ (1-42) and Glia maturation factor (GMF) in SH-SY5Y cells is mediated through alterations in fission and fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings from Early Latrepirdine Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of early research findings for Latrepirdine (formerly Dimebon), a compound initially investigated for neurodegenerative diseases. We focus on replicating key in vitro experiments that highlighted its potential neuroprotective and mitochondrial-enhancing effects. This document also contrasts this compound's performance with two alternative neuroprotective agents, Memantine and Riluzole, providing available experimental data for comparison. Detailed methodologies for the cited experiments are included to facilitate replication and further investigation.
Executive Summary
Early preclinical studies of this compound suggested promising neuroprotective effects, primarily attributed to its ability to enhance mitochondrial function. Key findings from this research indicated that this compound could increase cell viability, maintain mitochondrial membrane potential, and elevate cellular ATP levels in neuronal cell models. However, these promising early results were not consistently replicated in later-stage clinical trials. This guide revisits the foundational in vitro data and places it in context with other neuroprotective compounds, offering a resource for researchers exploring mitochondrial function and neuroprotection.
Comparative Analysis of In Vitro Neuroprotective Effects
The following tables summarize quantitative data from early this compound research and compare it with available data for Memantine and Riluzole in similar experimental paradigms.
Table 1: Cell Viability (MTT Assay) in SH-SY5Y Neuroblastoma Cells
| Compound | Concentration | Cell Viability (% of Control) | Reference |
| This compound | 10 nM | ~120% | [1](--INVALID-LINK--) |
| 100 nM | ~125% | [1](--INVALID-LINK--) | |
| Memantine | 5 µM | Protective against oxaliplatin-induced toxicity | [2](--INVALID-LINK--) |
| 10 µM | Protective against oxaliplatin-induced toxicity | [2](--INVALID-LINK--) | |
| Riluzole | Not available in a directly comparable SH-SY5Y MTT assay | - |
Table 2: Mitochondrial Membrane Potential (ΔΨm) in Primary Cortical Neurons
| Compound | Concentration | Effect on ΔΨm | Reference |
| This compound | 1 nM | Increased | [1](--INVALID-LINK--) |
| 10 nM | Increased | [1](--INVALID-LINK--) | |
| Memantine | Micromolar concentrations | Can influence mitochondrial function | [3](4--INVALID-LINK-- |
| Riluzole | Not available in a directly comparable primary neuron ΔΨm assay | - |
Table 3: Cellular ATP Levels in Primary Cortical Neurons
| Compound | Concentration | Cellular ATP Levels (% of Control) | Reference |
| This compound | 0.1 nM | Increased | [5](6--INVALID-LINK-- |
| Memantine | Not available in a directly comparable primary neuron ATP assay | - | |
| Riluzole | Not available in a directly comparable primary neuron ATP assay | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative tables are provided below.
Cell Viability Assessment: MTT Assay
This protocol is based on the methods used in early this compound studies to assess its effect on the viability of SH-SY5Y human neuroblastoma cells[1](--INVALID-LINK--).
Objective: To measure the metabolic activity of cells as an indicator of cell viability.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound, Memantine, or Riluzole stock solutions
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, Memantine, or Riluzole for the desired duration (e.g., 24-48 hours). Include a vehicle-only control group.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Mitochondrial Membrane Potential (ΔΨm) Measurement
This protocol outlines the measurement of mitochondrial membrane potential in primary cortical neurons, as performed in early this compound research[1](--INVALID-LINK----INVALID-LINK--,--INVALID-LINK--.
Objective: To assess changes in mitochondrial membrane potential as an indicator of mitochondrial health.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound, Memantine, or Riluzole stock solutions
-
Tetramethylrhodamine, methyl ester (TMRM) or JC-1 dye
-
Fluorescence microscope or plate reader
Procedure:
-
Culture primary cortical neurons on glass-bottom dishes or plates suitable for fluorescence imaging.
-
Treat the neurons with the desired concentrations of the test compounds for the specified time.
-
Load the cells with a fluorescent ΔΨm indicator dye (e.g., 20 nM TMRM or 2 µM JC-1) for 20-30 minutes at 37°C.
-
Wash the cells with pre-warmed buffer to remove excess dye.
-
Acquire fluorescent images using a fluorescence microscope or measure fluorescence intensity with a plate reader.
-
For JC-1, measure both green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence. The ratio of red to green fluorescence is used to quantify changes in ΔΨm. For TMRM, quantify the fluorescence intensity in the mitochondrial regions.
Cellular ATP Level Measurement
This protocol is for determining cellular ATP levels in primary cortical neurons, a key experiment in early this compound studies[1](--INVALID-LINK----INVALID-LINK--,--INVALID-LINK--.
Objective: To quantify the intracellular concentration of ATP as a measure of cellular energy status.
Materials:
-
Primary cortical neurons
-
This compound, Memantine, or Riluzole stock solutions
-
ATP bioluminescence assay kit (e.g., containing luciferase and D-luciferin)
-
Lysis buffer
-
Luminometer
Procedure:
-
Culture and treat primary cortical neurons with the test compounds as described in the previous protocols.
-
After treatment, wash the cells with PBS and then lyse them using the provided lysis buffer to release intracellular ATP.
-
Transfer the cell lysates to a luminometer plate.
-
Add the ATP assay reagent (luciferase/luciferin mixture) to each well.
-
Measure the resulting luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Normalize the ATP levels to the total protein concentration in each sample.
Visualizations of Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Proposed mechanism of this compound's neuroprotective effect via mitochondrial modulation.
Caption: General experimental workflow for assessing in vitro neuroprotective effects.
Caption: Simplified mechanisms of action for Memantine and Riluzole.
References
- 1. Dimebon (this compound) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What happens to the abstracts presented at the Societè Internationale d'Urologie meeting? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Latrepirdine's Cognitive Enhancement vs. Scopolamine-Induced Deficits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cognitive-enhancing properties of Latrepirdine against the cognitive deficits induced by scopolamine. The information is supported by experimental data from preclinical studies, focusing on mechanisms of action, effects on memory, and the underlying signaling pathways.
Introduction
This compound (Dimebon) is a compound that was initially developed as an antihistamine and later investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Huntington's disease.[1] Although it showed promise in early clinical trials, it ultimately failed to meet primary endpoints in Phase III studies.[1] Despite its clinical trial outcomes, preclinical research has elucidated several neuroprotective and cognitive-enhancing mechanisms of this compound.
Scopolamine is a non-selective muscarinic acetylcholine receptor antagonist widely used in research to induce a transient cognitive deficit in animal models, mimicking some of the cholinergic dysfunction observed in dementia.[2] Understanding how a potential cognitive enhancer like this compound counteracts the effects of a cognitive impairing agent like scopolamine provides valuable insights into its mechanisms of action and therapeutic potential.
Mechanisms of Action: A Tale of Two Opposing Forces
This compound and scopolamine exert their effects on cognitive function through distinct and often opposing mechanisms.
This compound's Multi-Target Approach to Cognitive Enhancement:
This compound's proposed mechanism of action is multifaceted, involving several key pathways:
-
Mitochondrial Stabilization: this compound is thought to protect and enhance mitochondrial function. It has been shown to inhibit the mitochondrial permeability transition pore, making mitochondria more resilient to stressors like lipid peroxidation and Aβ-induced damage.[3] This leads to improved neuronal survival and function.
-
Neurotransmitter Receptor Modulation: this compound interacts with a range of neurotransmitter receptors, including histamine, serotonin (5-HT6 antagonist), and NMDA receptors.[3] Its antagonist activity at the 5-HT6 receptor, in particular, has been linked to pro-cognitive effects.
-
Neuroprotection and Neurite Outgrowth: Preclinical studies have demonstrated that this compound can protect neurons from various insults and promote the growth of neurites, the projections from neurons that form synaptic connections.[3]
-
Induction of Autophagy: this compound has been shown to stimulate autophagy, a cellular process responsible for clearing damaged organelles and protein aggregates.[4] This mechanism may contribute to its neuroprotective effects by removing pathological proteins.
Scopolamine's Disruption of Cholinergic Signaling and Beyond:
Scopolamine's primary mechanism for inducing cognitive deficits is the blockade of muscarinic acetylcholine receptors. This leads to a cascade of downstream effects:
-
Cholinergic Hypofunction: By antagonizing muscarinic receptors, scopolamine disrupts the normal functioning of the cholinergic system, which is crucial for learning and memory.[2]
-
Oxidative Stress: Scopolamine administration has been shown to increase oxidative stress in the brain, leading to cellular damage.[5] This is characterized by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in the activity of antioxidant enzymes.[5]
-
Inflammation: The cholinergic deficit induced by scopolamine can trigger neuroinflammatory responses, with increased levels of pro-inflammatory cytokines like TNF-α and interleukins.[2]
-
Disruption of Signaling Pathways: Scopolamine has been shown to interfere with key signaling pathways involved in synaptic plasticity and memory formation, such as the ERK/MAP kinase cascade and the CREB signaling pathway.[6]
Preclinical Evidence: this compound's Reversal of Scopolamine-Induced Amnesia
A key preclinical study investigated the ability of different crystalline forms (polymorphs) of this compound to reverse scopolamine-induced memory impairment in a passive avoidance task in rats. This task assesses learning and memory by measuring the latency of an animal to enter a dark chamber where it previously received a mild foot shock.
Quantitative Data: Passive Avoidance Test
| Treatment Group | Latency to Enter Dark Chamber (seconds, Mean ± SEM) |
| Control (Vehicle) | 180 ± 0 |
| Scopolamine (1.5 mg/kg) | 48.3 ± 10.1 |
| Scopolamine + this compound Polymorph A (10 mg/kg) | 75.8 ± 18.2 |
| Scopolamine + this compound Polymorph B (10 mg/kg) | 85.5 ± 20.1 |
| Scopolamine + this compound Polymorph C (10 mg/kg) | 95.2 ± 21.3 |
| Scopolamine + this compound Polymorph D (10 mg/kg) | 110.3 ± 22.5 |
| Scopolamine + this compound Polymorph E (10 mg/kg) | 175.7 ± 4.3* |
| Scopolamine + this compound Polymorph F (10 mg/kg) | 125.4 ± 23.1 |
*p < 0.05 compared to the scopolamine group.
Data extracted from a study by Shvets et al. (2023).
As the table demonstrates, scopolamine significantly reduced the latency to enter the dark chamber, indicating impaired memory of the aversive stimulus. All polymorphs of this compound showed a trend towards reversing this deficit, with Polymorph E demonstrating a statistically significant improvement, restoring the latency to near-control levels.
Experimental Protocol: Passive Avoidance Test
-
Animals: Male Wistar rats.
-
Apparatus: A two-chamber passive avoidance apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment was equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Acclimatization: Rats were handled and habituated to the experimental room for several days before the experiment.
-
Training (Day 1): Each rat was placed in the light compartment. After a 10-second habituation period, the guillotine door was opened. The latency to enter the dark compartment was recorded. Once the rat entered the dark compartment with all four paws, the door was closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) was delivered through the grid floor.
-
Drug Administration: this compound (10 mg/kg, oral gavage) or vehicle was administered daily for 7 days. On the training day, scopolamine (1.5 mg/kg, intraperitoneal injection) was administered 30 minutes before the training session.
-
Retention Test (Day 2): 24 hours after the training, each rat was again placed in the light compartment, and the latency to enter the dark compartment was recorded for up to a maximum of 180 seconds. No foot shock was delivered during the retention test.
-
Signaling Pathways and Experimental Workflow
This compound's Neuroprotective Signaling Pathway
Caption: Proposed neuroprotective signaling pathways of this compound.
Scopolamine-Induced Cognitive Deficit Signaling Pathway
Caption: Signaling cascade of scopolamine-induced cognitive deficits.
Experimental Workflow: Passive Avoidance Task
Caption: Workflow for the passive avoidance experiment.
Discussion and Conclusion
The available preclinical data suggests that this compound possesses neuroprotective and cognitive-enhancing properties that can counteract the deficits induced by the muscarinic antagonist scopolamine. The reversal of scopolamine-induced amnesia in the passive avoidance task provides direct evidence for this compound's potential to improve learning and memory in a model of cholinergic dysfunction.
The multifaceted mechanism of this compound, particularly its ability to stabilize mitochondria and modulate multiple neurotransmitter systems, likely contributes to its efficacy in this model. By mitigating oxidative stress and supporting neuronal function, this compound may create a more resilient neuronal environment that is less susceptible to the disruptive effects of scopolamine.
It is important to note that while these preclinical findings are promising, this compound's translation to clinical success has been challenging. The failure of this compound in late-stage clinical trials for Alzheimer's disease highlights the complexity of neurodegenerative diseases and the difficulty of translating preclinical efficacy into clinical benefit. Nevertheless, the study of compounds like this compound and their interaction with models of cognitive impairment like the scopolamine model continues to be a valuable endeavor for understanding the underlying neurobiology of cognition and for the development of novel therapeutic strategies.
Future research could further explore the specific contributions of this compound's various mechanisms of action to its cognitive-enhancing effects and investigate its potential in other models of cognitive impairment. A direct comparison in other behavioral paradigms, such as the Morris water maze, would provide a more comprehensive understanding of its effects on different cognitive domains.
References
- 1. "this compound, a potential novel treatment for Alzheimer's disease and " by Marwan N. Sabbagh and Holly A. Shill [scholar.barrowneuro.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Latrepirdine's Effects on Different Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Latrepirdine (also known as Dimebon) across various neuronal cell lines, supported by experimental data from multiple studies. This compound, initially developed as an antihistamine, has been investigated for its neuroprotective properties and potential in treating neurodegenerative diseases.[1][2] Its multifaceted mechanism of action involves modulation of mitochondrial function, receptor signaling, and cellular clearance pathways.[2][3] This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the underlying molecular pathways to facilitate further research and drug development.
Data Presentation: Comparative Effects of this compound
The following tables summarize the quantitative effects of this compound on key cellular processes in different neuronal models.
Table 1: Effects of this compound on Mitochondrial Function and Cell Viability
| Effect | Cell Line(s) | Concentration(s) | Key Result(s) | Reference(s) |
| Mitochondrial Function | ||||
| Enhanced Mitochondrial Membrane Potential | Primary cortical neurons, SH-SY5Y | 1-10 nM | Increased uptake of TMRM probe; resistance to loss of membrane potential under stress. | [4][5][6] |
| Increased Cellular ATP Levels | Primary neurons, SH-SY5Y | 0.1 nM - 10 nM | Significant increase in intracellular ATP. | [4][6][7] |
| Inhibition of Mitochondrial Permeability Transition | Rat cerebellar granule cells | 20-100 µM | Inhibited Aβ-induced mitochondrial pore transition, making mitochondria more resilient. | [1] |
| Neuroprotection & Cell Viability | ||||
| Protection against Glutamate Excitotoxicity | Primary murine cerebellar neurons | 0.01 - 1 nM | Significant neuroprotection; most potent at 0.1 nM. No effect at 100 nM. | [4] |
| Increased Survival (Serum Starvation) | Differentiated SH-SY5Y | Not specified | Increased survival rate compared to untreated cells. | [5] |
| Protection against Aβ-induced Toxicity | SH-SY5Y, Rat cerebellar granule cells | 1-20 µM (SH-SY5Y), 25 µM (cerebellar) | Significant reduction in LDH release (up to 35% at 20 µM); ~45% increase in neuron survival. | [1][8] |
| Toxicity Profile | SH-SY5Y, Cerebellar granule cells | 1-60 µM (SH-SY5Y), < 25 µM (cerebellar) | No toxicity observed in mature neurons at indicated ranges; toxicity seen at 100 µM in cerebellar cells. | [1] |
Table 2: Effects of this compound on Protein Aggregation and Clearance
| Effect | Cell Line(s) | Concentration(s) | Key Result(s) | Reference(s) |
| Protein Aggregation | ||||
| Reduced TDP43 Aggregation | SH-SY5Y | 5, 10, 20 µM | Concentration-dependent reduction of TDP43 inclusions by 45%, 60%, and 70%, respectively. | [1] |
| Protein Clearance (Autophagy) | ||||
| Induction of Autophagy | N2a cells, MEFs, SH-SY5Y | 50 µM (N2a), 0.1 nM and higher (SH-SY5Y) | Enhanced Atg5-dependent autophagy via mTOR signaling inhibition; stimulated α-synuclein degradation. | [7][9][10] |
| Amyloid-β (Aβ) Metabolism | ||||
| Aβ Levels (in vitro) | Murine neuroblastoma (N2a) | 500 pM - 5 µM | Increased extracellular Aβ levels by up to 64% after acute dosing. | [11][12] |
| APP Metabolite Reduction | Cultured mammalian cells | Not specified | Stimulates mTOR- and ATG5-dependent autophagy, leading to reduced intracellular APP metabolites. | [7] |
Table 3: Effects of this compound on Neuronal Signaling and Excitability
| Effect | Cell Line(s) | Concentration(s) | Key Result(s) | Reference(s) |
| Receptor Modulation | ||||
| NMDA Receptor Inhibition | Rat cerebellar neurons, YAC128 mouse neurons | IC₅₀: 6 - 90 µM | Up to 25% inhibition of NMDA receptor activity. | [1] |
| AMPA Receptor Potentiation | Rat cerebellar neurons | 1 - 20 µM | Average increase of 42% in AMPA receptor activity. Effect not seen at 40-50 µM. | [1] |
| Multi-Receptor Antagonism | Not specified | 10 µM | >90% inhibition of histamine (H₁, H₂), adrenergic (α₁ₐ, α₁ₑ, α₁ₒ, α₂ₐ), and serotonin (5-HT₂𝒸, 5-HT₅ₐ, 5-HT₆) receptors. | [1][11] |
| Ion Channel & Calcium Homeostasis | ||||
| Calcium Channel Blockade | Cerebellar granule cells, YAC128 mouse neurons | IC₅₀: ~50 µM | Blocked high-voltage activated calcium channels; reduced glutamate-induced Ca²⁺ increases. | [1][4] |
| Plasma Membrane Hyperpolarization | Primary neurons | 0.1 nM | Mediated by AMPK activation; correlated with decreased neuronal excitability. | [4] |
| Neurite Outgrowth | ||||
| Increased Neurite Outgrowth | Cortical, hippocampal, spinal cord neurons | 0.01 - 500 nM | Concentration-dependent increase in process and branch length. | [1][13] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its effects through complex signaling networks. Two prominent pathways identified are the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (mTOR), which subsequently induces autophagy.
-
AMPK Activation Pathway: At nanomolar concentrations, this compound activates the cellular energy sensor AMPK.[4] This activation is dependent on the upstream kinases LKB1 and CaMKKβ. Activated AMPK enhances neuronal bioenergetic function by increasing cellular ATP levels and promoting the translocation of glucose transporter 3 (GLUT3) to the plasma membrane.[4] A key consequence is the hyperpolarization of the plasma membrane, which reduces neuronal excitability and protects against excitotoxicity.[4]
References
- 1. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimebon (this compound) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Pharmacology of Dimebon (this compound) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The Effects of this compound on Amyloid-β Aggregation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cienciavida.org [cienciavida.org]
- 11. Acute dosing of this compound (Dimebon™), a possible Alzheimer therapeutic, elevates extracellular amyloid-β levels in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute dosing of this compound (Dimebon), a possible Alzheimer therapeutic, elevates extracellular amyloid-beta levels in vitro and in vivo. [repository.cam.ac.uk]
- 13. Mitochondrial Pharmacology of Dimebon (this compound) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease [aginganddisease.org]
Independent Verification of Latrepirdine's Mitochondrial Pore Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Latrepirdine's (also known as Dimebon) ability to modulate the mitochondrial permeability transition pore (mPTP) against other known modulators. The information presented is based on available experimental data to assist in the independent verification of its mechanism of action.
Overview of this compound and the Mitochondrial Permeability Transition Pore
This compound, initially developed as an antihistamine, has been investigated for its neuroprotective properties in the context of neurodegenerative diseases such as Alzheimer's and Huntington's. One of its proposed mechanisms of action is the modulation of the mitochondrial permeability transition pore (mPTP), a multiprotein complex in the inner mitochondrial membrane. The opening of the mPTP can lead to mitochondrial dysfunction and cell death, and its inhibition is a therapeutic target for various pathologies.
Independent verification of this compound's effect on the mPTP is crucial for understanding its therapeutic potential and off-target effects. This guide summarizes key findings, compares its potency with other mPTP modulators, and provides detailed experimental protocols for replication and further investigation.
Comparative Efficacy of mPTP Modulators
Several studies have investigated the effect of this compound on the mPTP, often in comparison to the well-established inhibitor Cyclosporin A. The data, however, presents a range of effective concentrations, suggesting that the experimental context is critical.
| Compound | Reported Effective Concentration/IC50 | Context of Inhibition | Citation(s) |
| This compound (Dimebon) | ~100 nM | Inhibition of calcium-induced mPTP opening (similar, but slightly smaller effect than Cyclosporin A) | [1][2] |
| 20-100 µM | Inhibition of Aβ-induced mitochondrial permeability transition | [3] | |
| Cyclosporin A | ~100 nM | Inhibition of calcium-induced mPTP opening | [1][2] |
| NIM811 | Potent inhibitor (nanomolar potency reported) | Inhibition of calcium-induced mitochondrial swelling | [4][5] |
| Sanglifehrin A | K(0.5) ≈ 2 nM | Inhibition of Cyclophilin D PPIase activity | [6] |
| Bongkrekic Acid | Potent inhibitor | Inhibition of the adenine nucleotide translocase (ANT) component of the mPTP | [7] |
Note: The reported effective concentrations for this compound vary significantly across studies, which may be attributed to different experimental models (e.g., isolated mitochondria vs. cell-based assays) and mPTP inducers (e.g., calcium overload vs. Aβ peptides).
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound's interaction with the mPTP and a general experimental workflow for its verification.
Caption: Proposed mechanism of this compound's neuroprotective effect via mPTP inhibition.
Caption: General experimental workflow for assessing mPTP modulation in intact cells.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing mPTP modulation. These can be adapted for the independent verification of this compound's effects.
Mitochondrial Swelling Assay (Light Scattering)
This assay assesses mPTP opening by measuring changes in light scattering of a mitochondrial suspension, where swelling causes a decrease in absorbance.
Materials:
-
Isolated mitochondria (e.g., from rat liver or brain)
-
Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-MOPS, 5 mM glutamate, 2.5 mM malate, 1 mM Pi-Tris, pH 7.4)
-
Calcium chloride (CaCl₂) solution
-
This compound and other test compounds
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Resuspend isolated mitochondria in swelling buffer to a final concentration of 0.5-1.0 mg/mL.
-
Pre-incubate the mitochondrial suspension with this compound or other test compounds at the desired concentrations for a specified time (e.g., 1-5 minutes) at 30°C.
-
Place the suspension in a cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.
-
Induce mPTP opening by adding a bolus of CaCl₂ (e.g., 100-200 µM).
-
Monitor the decrease in absorbance at 540 nm over time. A slower rate of decrease in absorbance in the presence of the test compound compared to the control indicates inhibition of mPTP opening.
Calcium Retention Capacity (CRC) Assay
This fluorometric assay measures the amount of calcium that mitochondria can sequester before the mPTP opens.
Materials:
-
Isolated mitochondria
-
CRC buffer (e.g., 250 mM sucrose, 10 mM MOPS, 5 mM succinate, 1 mM Pi-Tris, pH 7.2)
-
Calcium Green-5N or similar calcium-sensitive fluorescent dye
-
Calcium chloride (CaCl₂) solution
-
This compound and other test compounds
-
Fluorometer with injectors
Procedure:
-
Resuspend isolated mitochondria in CRC buffer containing the calcium-sensitive dye.
-
Pre-incubate with this compound or other test compounds.
-
Place the suspension in the fluorometer and record the baseline fluorescence.
-
Inject sequential pulses of a known concentration of CaCl₂ (e.g., 10-20 nmol) at regular intervals (e.g., every 60 seconds).
-
Monitor the fluorescence signal. After each injection, fluorescence will spike and then decrease as mitochondria take up the calcium.
-
mPTP opening is indicated by a large, sustained increase in fluorescence, signifying the release of accumulated calcium.
-
The total amount of calcium added before this large release is the calcium retention capacity. An increase in the CRC in the presence of a test compound indicates mPTP inhibition.[8][9]
In-Cell Calcein-AM Assay
This assay assesses mPTP opening in intact cells by monitoring the release of mitochondrially-sequestered calcein.
Materials:
-
Cultured cells (e.g., SH-SY5Y, primary neurons)
-
Calcein-AM
-
Cobalt chloride (CoCl₂)
-
mPTP inducer (e.g., ionomycin, Aβ peptides)
-
This compound and other test compounds
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Load the cells with Calcein-AM. The acetoxymethyl (AM) ester allows the dye to cross cell membranes, where it is cleaved by intracellular esterases to the fluorescent calcein, which is retained in the cytoplasm and mitochondria.
-
Add CoCl₂ to the medium. CoCl₂ quenches the fluorescence of cytosolic calcein but cannot cross the inner mitochondrial membrane, thus leaving the mitochondrial calcein fluorescent.
-
Treat the cells with this compound or other test compounds.
-
Induce mPTP opening with an appropriate stimulus.
-
Opening of the mPTP allows CoCl₂ to enter the mitochondria and quench the calcein fluorescence.
-
Monitor the decrease in mitochondrial fluorescence using a fluorescence microscope or quantify the percentage of cells with low mitochondrial fluorescence by flow cytometry. Inhibition of fluorescence loss indicates mPTP inhibition.[10]
Conclusion
The available evidence suggests that this compound can inhibit the mitochondrial permeability transition pore, although the effective concentration appears to be highly dependent on the experimental conditions. Direct comparisons with established inhibitors like Cyclosporin A indicate that this compound may be less potent. The provided experimental protocols offer a framework for the independent verification and further characterization of this compound's mitochondrial effects. Such studies are essential to clarify its mechanism of action and to determine its potential as a therapeutic agent targeting mitochondrial dysfunction.
References
- 1. Mitochondrial Pharmacology of Dimebon (this compound) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Pharmacology of Dimebon (this compound) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease [aginganddisease.org]
- 3. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The nonimmunosuppressive cyclosporin analogs NIM811 and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. A modified calcium retention capacity assay clarifies the roles of extra- and intracellular calcium pools in mitochondrial permeability transition pore opening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclosporine A Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Latrepirdine's Neurogenic Effects: A Comparative Guide
The initial promise of the repurposed antihistamine Latrepirdine (Dimebon) as a neurogenic agent for neurodegenerative diseases has been met with significant challenges in clinical reproducibility. While preclinical studies in mouse models demonstrated an increase in hippocampal neurogenesis, subsequent large-scale Phase III clinical trials for Alzheimer's and Huntington's diseases failed to show efficacy, leading to the discontinuation of its development for these indications. This guide provides a comparative analysis of this compound's neurogenic effects, contrasting it with the neuroprotective compound P7C3, and delves into the experimental protocols and signaling pathways implicated in their mechanisms of action.
This compound and P7C3: A Tale of Two Neurogenic Compounds
This compound was reported to possess pro-neurogenic properties, with at least one study showing it increased hippocampal neurogenesis in a mouse model.[1] However, the lack of successful clinical translation raises critical questions about the robustness and translatability of these preclinical findings. The precise mechanism by which this compound was proposed to exert its neurogenic effects remains unclear, although its modulation of multiple cellular processes, including autophagy via the mTOR pathway, has been noted.[2][3][4][5]
In contrast, the aminopropyl carbazole compound P7C3 was identified through an unbiased in vivo screen specifically for its ability to enhance adult hippocampal neurogenesis.[6] Subsequent studies have consistently demonstrated its neuroprotective mechanism, which involves enhancing the survival of newborn neurons by activating the nicotinamide adenine dinucleotide (NAD+) salvage pathway through the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[6] This distinct and well-characterized mechanism provides a valuable benchmark against which to assess the more ambiguous neurogenic claims of this compound.
Comparative Data on Neurogenic Efficacy
While direct head-to-head comparative studies quantifying the neurogenic effects of this compound and P7C3 are scarce in publicly available literature, a review of their mechanisms suggests different modes of action. P7C3 primarily promotes the survival of newly generated neurons, while the preclinical evidence for this compound's effect on neurogenesis is less definitive and its primary mechanism is not well established. One study did note that this compound showed lower proneurogenic activity compared to the lead compound P7C3.[1]
To provide a framework for comparison, the following table summarizes the key characteristics of each compound based on available data.
| Feature | This compound (Dimebon) | P7C3 |
| Primary Reported Effect on Neurogenesis | Increased hippocampal neurogenesis in a mouse model. | Enhances the survival of newborn neurons. |
| Mechanism of Action | Not clearly elucidated for neurogenesis; modulates multiple pathways including mTOR-dependent autophagy. | Activates the NAMPT-NAD+-SIRT1 signaling pathway, promoting neuronal survival. |
| Reproducibility | Preclinical neurogenic effects not consistently replicated in clinical trials for neurodegenerative diseases. | Neuroprotective and proneurogenic effects have been demonstrated in multiple preclinical models. |
| Clinical Development | Phase III trials for Alzheimer's and Huntington's diseases failed; development halted. | In preclinical development; has shown efficacy in various animal models of neurological disorders. |
Experimental Protocols for Assessing Neurogenesis
The assessment of neurogenesis in preclinical models typically involves a combination of techniques to label and identify newly formed neurons. The following are detailed methodologies for key experiments cited in the context of evaluating compounds like this compound and P7C3.
BrdU Labeling and Immunohistochemistry for Cell Proliferation and Survival
This protocol is a standard method to label dividing cells and track their fate.
1. BrdU Administration:
-
Objective: To label DNA in proliferating cells during the S-phase of the cell cycle.
-
Procedure: Mice receive intraperitoneal (i.p.) injections of 5-bromo-2'-deoxyuridine (BrdU) at a dose of 50 mg/kg body weight, typically once or twice daily for several consecutive days.
2. Tissue Preparation:
-
Objective: To fix the brain tissue and prepare it for sectioning and staining.
-
Procedure:
-
Following the last BrdU injection (timing depends on whether proliferation or survival is being assessed), mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Brains are post-fixed in 4% PFA overnight at 4°C and then cryoprotected in a 30% sucrose solution.
-
Brains are sectioned coronally at 30-40 µm thickness using a cryostat.
-
3. Immunohistochemistry:
-
Objective: To visualize BrdU-labeled cells and identify their phenotype using specific cellular markers.
-
Procedure:
-
Antigen Retrieval and DNA Denaturation: Free-floating sections are treated with 2N HCl to denature the DNA and expose the BrdU epitope. This is followed by neutralization with a borate buffer.
-
Blocking: Sections are incubated in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody cocktail containing:
-
Anti-BrdU antibody (to detect proliferating cells).
-
Anti-Doublecortin (DCX) antibody (a marker for immature neurons).
-
Anti-NeuN antibody (a marker for mature neurons).
-
-
Secondary Antibody Incubation: Sections are incubated with fluorescently labeled secondary antibodies that recognize the species of the primary antibodies.
-
Counterstaining and Mounting: Sections are counterstained with a nuclear stain like DAPI and mounted on slides with an anti-fade mounting medium.
-
4. Quantification:
-
Objective: To count the number of labeled cells in the dentate gyrus of the hippocampus.
-
Procedure: The number of BrdU-positive, DCX-positive, and NeuN-positive cells are counted using a fluorescence microscope and stereological methods to obtain an unbiased estimate of the total number of new neurons.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound's effect on autophagy (which may indirectly influence neurogenesis) and P7C3's neuroprotective mechanism.
Conclusion
The case of this compound serves as a cautionary tale in drug development, highlighting the critical need for robust and reproducible preclinical data. While initial reports of its pro-neurogenic effects were encouraging, the failure to replicate these benefits in large-scale clinical trials underscores the complexity of translating findings from animal models to human patients. In contrast, the systematic discovery and characterization of compounds like P7C3, with a well-defined and reproducible mechanism of action, offer a more promising path forward for the development of novel neurogenic and neuroprotective therapies. Future research should focus on independent replication of preclinical findings and a deeper understanding of the molecular pathways involved to bridge the gap between promising laboratory results and effective clinical treatments.
References
- 1. This compound: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Latrepirdine in Combination Therapy for Alzheimer's Disease: A Comparative Guide for Researchers
An Objective Analysis of Latrepirdine's Performance with Current Alzheimer's Drugs Based on Available Clinical Trial Data
This compound (Dimebon), a drug once considered a promising candidate for the treatment of Alzheimer's disease (AD), ultimately failed to demonstrate efficacy in pivotal Phase III clinical trials, both as a monotherapy and in combination with existing AD medications. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, summarizing the available data from key clinical trials investigating this compound in combination with current Alzheimer's drugs, detailing experimental protocols, and illustrating its proposed mechanisms of action. While the outcomes were negative, a retrospective analysis of these trials offers valuable insights for future drug development in this challenging therapeutic area.
I. Overview of this compound Combination Therapy Clinical Trials
This compound was evaluated in several large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials in patients with mild-to-moderate and moderate-to-severe Alzheimer's disease. The core strategy was to assess its efficacy as an adjunctive therapy to the standard of care, namely acetylcholinesterase inhibitors (AChEIs) like donepezil and the NMDA receptor antagonist memantine.
Despite initial promise in a Phase II trial conducted in Russia, the subsequent Phase III program did not replicate these positive findings. The key combination therapy trials were:
-
CONCERT (NCT00838110): this compound in combination with donepezil in patients with mild-to-moderate AD.
-
CONTACT (NCT00954590): this compound in combination with donepezil in patients with moderate-to-severe AD.
-
CONSTELLATION (unofficial name, referring to trial NCT00912288): this compound in combination with memantine in patients with moderate-to-severe AD.
These trials were ultimately discontinued due to lack of efficacy.[1][2]
II. Data Presentation: A Comparative Look at Trial Designs
Detailed quantitative efficacy data from the this compound combination therapy trials have not been fully published, as the trials were terminated for futility. However, the available information on the trial designs provides a basis for comparison.
| Trial Identifier | Patient Population | Intervention Arms | Primary Endpoints | Status |
| CONCERT (NCT00838110) | Mild-to-moderate Alzheimer's Disease on stable donepezil | 1. This compound (15 mg/day or 60 mg/day) + Donepezil2. Placebo + Donepezil | - Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog)- Alzheimer's Disease Cooperative Study – Activities of Daily Living (ADCS-ADL) | Terminated - Failed to meet primary endpoints[1][2] |
| CONTACT (NCT00954590) | Moderate-to-severe Alzheimer's Disease on stable donepezil | 1. This compound + Donepezil2. Placebo + Donepezil | - Neuropsychiatric Inventory (NPI)- ADCS-ADL for severe AD | Terminated early[3][4] |
| NCT00912288 | Moderate-to-severe Alzheimer's Disease on stable memantine | 1. This compound + Memantine2. Placebo + Memantine | Not specified in available records | Terminated early[3] |
III. Experimental Protocols of Key Combination Therapy Trials
The following sections detail the methodologies for the key clinical trials of this compound in combination therapy, based on publicly available information from clinical trial registries and related publications.
CONCERT Trial (NCT00838110) Protocol
-
Objective: To evaluate the efficacy and safety of this compound as an add-on therapy to donepezil in patients with mild-to-moderate Alzheimer's disease.
-
Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study. An open-label extension study was also planned.[5][6][7]
-
Participant Population:
-
Inclusion Criteria: Patients aged 50 and over with a diagnosis of probable Alzheimer's disease (according to NINCDS-ADRDA criteria) and mild-to-moderate dementia (MMSE score between 12 and 24).[5] Patients were required to be on a stable dose of donepezil for at least 6 months prior to enrollment.[5]
-
Exclusion Criteria: Included other causes of dementia, major structural brain disease, and unstable medical conditions.[5]
-
-
Intervention:
-
Patients were randomized to receive either this compound (at doses of 15 mg/day or 60 mg/day, administered as 5 mg or 20 mg three times daily) or a matching placebo, in addition to their ongoing stable dose of donepezil.[2]
-
-
Outcome Measures:
-
Co-Primary Efficacy Endpoints:
-
Change from baseline on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).
-
Change from baseline on the Alzheimer's Disease Cooperative Study – Activities of Daily Living (ADCS-ADL) inventory.
-
-
Secondary Efficacy Endpoints: Included the Clinician's Interview-Based Impression of Change-Plus (CIBIC-plus) and the Neuropsychiatric Inventory (NPI).
-
-
Results: The trial was terminated after a pre-specified interim analysis for futility, as it failed to meet its co-primary efficacy endpoints.[1][2]
CONTACT Trial (NCT00954590) Protocol
-
Objective: To evaluate the safety and efficacy of this compound in patients with moderate-to-severe Alzheimer's disease who were already receiving donepezil.[4]
-
Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled study.
-
Participant Population:
-
Inclusion Criteria: Patients with moderate-to-severe Alzheimer's disease (MMSE score between 5 and 14) who had been on a stable dose of donepezil for at least 6 months.[4]
-
-
Intervention:
-
Patients were randomized to receive either this compound or placebo in addition to their stable donepezil treatment.
-
-
Outcome Measures:
-
Primary Efficacy Endpoints:
-
Change from baseline on the Neuropsychiatric Inventory (NPI).
-
Change from baseline on the ADCS-ADL scale adapted for severe dementia.
-
-
-
Results: This trial was terminated early, and detailed efficacy data are not publicly available.[3]
NCT00912288 Trial Protocol
-
Objective: To investigate the safety and efficacy of this compound in patients with moderate-to-severe Alzheimer's disease who were on stable treatment with memantine.[3]
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.
-
Participant Population:
-
Inclusion Criteria: Patients with moderate-to-severe Alzheimer's disease (MMSE score between 5 and 14) on a stable dose of memantine for at least 6 months.[3]
-
-
Intervention:
-
Patients were randomized to receive either this compound or placebo in addition to their stable memantine treatment.
-
-
Outcome Measures:
-
The specific primary and secondary outcome measures are not detailed in the available public records.
-
-
Results: This trial was also terminated early, and efficacy data have not been made publicly available.[3]
IV. Mandatory Visualization: Signaling Pathways and Experimental Workflow
Proposed Signaling Pathways of this compound
This compound is believed to exert its effects through multiple mechanisms of action, rather than a single target.[8] The diagram below illustrates the key proposed signaling pathways.
Caption: Proposed multi-target signaling pathways of this compound in a neuron.
Generalized Experimental Workflow for this compound Combination Therapy Trials
The following diagram illustrates a typical workflow for the clinical trials discussed.
Caption: Generalized workflow of the this compound combination therapy clinical trials.
V. Conclusion for the Research Community
The clinical development of this compound for Alzheimer's disease serves as a critical case study for the scientific and pharmaceutical research community. Despite a plausible multi-target mechanism of action that includes mitochondrial stabilization and enhancement of autophagy, and promising early-phase data, this compound failed to demonstrate clinical benefit in well-controlled, large-scale Phase III trials.
For researchers and drug developers, the key takeaways from the this compound combination therapy program are:
-
The Challenge of Translation: Preclinical findings and results from small, single-country clinical trials may not be predictive of outcomes in larger, more diverse patient populations.
-
The Importance of Robust Trial Design: The negative outcomes of the well-designed Phase III trials underscore the necessity of rigorous, placebo-controlled studies to definitively assess the efficacy of new therapeutic agents.
-
The Complexity of Alzheimer's Disease Pathophysiology: The failure of a multi-target agent like this compound highlights the intricate and potentially redundant nature of the pathological cascades in Alzheimer's disease. Future therapeutic strategies may require even more targeted approaches or combination therapies that address multiple, well-defined pathological mechanisms.
-
The Need for Transparency in Data Reporting: The lack of publicly available, detailed quantitative data from the terminated trials hinders a complete scientific analysis and limits the lessons that can be learned from these significant research investments.
References
- 1. This compound improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Safety and Efficacy Study Evaluating Dimebon (this compound) in Patients With Moderate to Severe Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 5. An Extension of the CONCERT Protocol (DIM18) | Clinical Research Trial Listing [centerwatch.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. CONCERT PLUS: An Open-Label Extension of the CONCERT Protocol (DIM18) Evaluating Dimebon (this compound) in Patients with Alzheimer's Disease [EXTENSION OF 700041072] - AdisInsight [adisinsight.springer.com]
- 8. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Autopsy of Failed Alzheimer's Therapeutics: Latrepirdine and its Contemporaries
A deep dive into the mechanisms, clinical trial data, and ultimate downfall of promising Alzheimer's drug candidates offers invaluable lessons for future neurodegenerative disease research. This comparative review dissects the trajectory of Latrepirdine and other notable failures, providing a quantitative and mechanistic analysis to inform the next generation of drug development.
The relentless pursuit of an effective treatment for Alzheimer's disease (AD) is marked by a landscape of high-profile clinical trial failures. Each setback, however, provides a wealth of data that can illuminate the complex pathophysiology of the disease and refine future therapeutic strategies. This guide offers a comparative analysis of this compound and other significant failed AD drug candidates, focusing on their distinct mechanisms of action, clinical trial outcomes, and the critical reasons for their discontinuation.
This compound (Dimebon): A Promising Antihistamine Repurposed
Originally developed as an antihistamine in Russia, this compound generated considerable excitement due to its potential neuroprotective and cognitive-enhancing effects.[1][2][3] Its proposed mechanism of action was multifaceted, believed to involve the modulation of mitochondrial function, neurotoxic beta-amyloid protein blockade, and regulation of various neurotransmitter receptors.[2][3]
Early-phase clinical trials showed promising results, with significant improvements in cognitive function and daily activities in patients with mild-to-moderate AD.[1] However, these encouraging findings were not replicated in subsequent large-scale Phase III trials, ultimately leading to the cessation of its development for Alzheimer's disease.[2][3][4] The CONCERT, CONNECTION, and CONTACT trials, pivotal Phase III studies, failed to demonstrate a significant difference between this compound and placebo on the primary endpoints of cognition and global function.[2][4]
Quantitative Clinical Trial Data: this compound
| Trial Name | Phase | Number of Patients | Primary Endpoint(s) | Outcome |
| Phase II (Russia) | II | 183 | ADAS-cog, MMSE, CIBIC-plus, ADCS-ADL, NPI | Significant improvement over placebo at 12 months.[1] |
| CONNECTION | III | 598 | ADAS-cog, ADCS-ADL | No significant difference compared to placebo.[4] |
| CONCERT | III | 1,003 | ADAS-cog, ADCS-ADL | Failed to meet primary endpoints.[2] |
| CONTACT | III | N/A | ADAS-cog, ADCS-ADL | Failed to meet primary endpoints. |
A Parade of Failed Amyloid-Targeting Drugs
A significant portion of failed Alzheimer's drug development has centered on the amyloid cascade hypothesis, which posits that the accumulation of beta-amyloid (Aβ) plaques in the brain is the primary driver of neurodegeneration.[5] However, numerous drugs designed to reduce Aβ have failed in late-stage clinical trials, casting doubt on this singular focus.[5][6]
Semagacestat: The Gamma-Secretase Inhibitor
Semagacestat was a gamma-secretase inhibitor designed to block the final step in the production of Aβ peptides.[7][8] The rationale was that by inhibiting this enzyme, the production of toxic Aβ would be reduced. However, the Phase III IDENTITY trials were halted prematurely when it was discovered that patients receiving semagacestat not only failed to show cognitive improvement but actually experienced a worsening of cognitive and functional abilities compared to the placebo group.[7][8] Furthermore, the treatment was associated with an increased risk of skin cancer and infections.[7][9]
Bapineuzumab and Solanezumab: The Monoclonal Antibodies
Bapineuzumab and Solanezumab were monoclonal antibodies developed to target and clear Aβ from the brain. Bapineuzumab targeted aggregated forms of Aβ (plaques), while Solanezumab targeted soluble Aβ monomers.[10][11] Despite showing some evidence of target engagement by reducing Aβ levels in the brain, both drugs failed to produce significant cognitive or functional benefits in large Phase III trials.[10][12][13][14]
The trials for Bapineuzumab were discontinued after failing to show any significant difference from placebo in cognitive and functional endpoints.[10][13][15] Similarly, the EXPEDITION trials for Solanezumab did not meet their primary endpoints, although some secondary analyses suggested a modest benefit in patients with mild AD.[12][16][17][18]
Quantitative Clinical Trial Data: Amyloid-Targeting Antibodies
| Drug | Trial(s) | Phase | Number of Patients | Primary Endpoint(s) | Outcome |
| Bapineuzumab | Multiple Phase 3 | III | >4,000 | ADAS-cog, DAD | No significant difference from placebo.[10][13][14] |
| Solanezumab | EXPEDITION, EXPEDITION2, EXPEDITION3 | III | >2,100 (EXPEDITION3) | ADAS-cog14 | Did not significantly affect cognitive decline.[12][16] |
Targeting Other Pathways: BACE and Serotonin Receptors
Recognizing the limitations of a purely amyloid-focused approach, researchers have explored other therapeutic targets.
Verubecestat: The BACE1 Inhibitor
Verubecestat, a BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) inhibitor, aimed to prevent the first step in Aβ production.[19] The EPOCH and APECS trials, conducted in patients with mild-to-moderate and prodromal AD, respectively, were terminated for futility.[19][20][21][22] Not only did Verubecestat fail to slow cognitive decline, but in the APECS trial, some cognitive and functional measures were worse in the treatment group.[20] The trials also revealed a number of adverse events, including rash, falls, and sleep disturbances.[19][21]
Idalopirdine: The 5-HT6 Receptor Antagonist
Idalopirdine, a selective 5-HT6 receptor antagonist, was developed to improve cognitive function by modulating multiple neurotransmitter systems.[23][24] While a Phase II trial showed some promise, three subsequent Phase III trials (STARSHINE, STARBEAM, and STARBRIGHT) failed to demonstrate any significant improvement in cognition compared to placebo when added to existing cholinesterase inhibitor treatment.[23][24][25][26]
Quantitative Clinical Trial Data: Verubecestat and Idalopirdine
| Drug | Trial(s) | Phase | Number of Patients | Primary Endpoint(s) | Outcome |
| Verubecestat | EPOCH | III | 1,958 | ADAS-cog, ADCS-ADL | No reduction in cognitive or functional decline.[21][27] |
| Verubecestat | APECS | III | 1,454 | CDR-SB | Did not improve clinical ratings; some measures worsened.[20] |
| Idalopirdine | STARSHINE, STARBEAM, STARBRIGHT | III | 2,525 | ADAS-cog | No improvement in cognition.[23][24] |
Experimental Protocols: A Look Inside the Trials
The clinical trials for these failed drugs generally followed a randomized, double-blind, placebo-controlled design. Key aspects of the methodologies included:
-
Patient Population: Typically, individuals with mild-to-moderate Alzheimer's disease, diagnosed based on established criteria such as the NINCDS-ADRDA criteria. Later trials, like the APECS study for Verubecestat, focused on prodromal AD.
-
Inclusion/Exclusion Criteria: Common inclusion criteria involved a specific range on cognitive scales like the Mini-Mental State Examination (MMSE). Exclusion criteria often included other neurological or psychiatric conditions that could interfere with the assessment of AD symptoms.
-
Intervention: The investigational drug was administered at one or more dose levels, or a placebo was given. The route of administration varied (oral for this compound, Semagacestat, Verubecestat, and Idalopirdine; intravenous for Bapineuzumab and Solanezumab).
-
Primary Outcome Measures: The most frequently used primary endpoints were changes from baseline on cognitive and functional scales. The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory were common choices. The Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB) was also used, particularly in trials involving earlier stages of the disease.
-
Secondary Outcome Measures: These often included other cognitive assessments (e.g., MMSE), global impression of change scales (e.g., Clinician's Interview-Based Impression of Change-Plus caregiver input - CIBIC-plus), and neuropsychiatric symptom inventories (e.g., Neuropsychiatric Inventory - NPI).
-
Biomarker Analysis: Many trials incorporated biomarker substudies to assess target engagement. This included measuring Aβ levels in cerebrospinal fluid (CSF) and using positron emission tomography (PET) imaging to visualize amyloid plaques in the brain.
Conclusion: Lessons from Failure
The collective failures of this compound and these other drug candidates have provided the Alzheimer's research community with several critical takeaways:
-
The limitations of the amyloid hypothesis: The repeated failures of amyloid-targeting drugs suggest that Aβ may not be the sole or even the primary driver of cognitive decline in the symptomatic stages of AD.[5][6] It is possible that by the time symptoms appear, the neurodegenerative cascade is too advanced to be halted by simply removing amyloid.[6]
-
The importance of patient selection and timing of intervention: There is a growing consensus that therapeutic interventions may need to be initiated much earlier in the disease process, even before the onset of clinical symptoms.[6][28]
-
The need for multimodal therapies: Given the complex and multifactorial nature of Alzheimer's, combination therapies that target multiple pathological pathways may be more effective than single-target approaches.[6]
-
The value of comprehensive safety profiling: The unexpected adverse events seen with drugs like Semagacestat and Verubecestat underscore the importance of thoroughly understanding the on-target and off-target effects of new therapeutic agents.
The path to a successful Alzheimer's therapy is paved with the lessons learned from these well-designed but ultimately unsuccessful clinical trials. By meticulously analyzing the data and understanding the reasons for these failures, the scientific community can continue to refine its approach and move closer to developing effective treatments for this devastating disease.
References
- 1. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pfizer And Medivation Announce Results From Two Phase 3 Studies In Dimebon (this compound*) Alzheimer’s Disease Clinical Development Program | Pfizer [pfizer.com]
- 5. What Went Wrong: Three Major Challenges To Alzheimer's Disease Drug Discovery — Neuroregeneration Institute [neuroregeneration.org]
- 6. Reasons for Failed Trials of Disease-Modifying Treatments for Alzheimer Disease and Their Contribution in Recent Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 3 trial of semagacestat for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Semagacestat - Wikipedia [en.wikipedia.org]
- 9. Safety profile of semagacestat, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticipated Alzheimer's drug bapineuzumab shows no patient benefits in trial - CBS News [cbsnews.com]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. Full report confirms solanezumab’s failure to rescue cognition in mild Alzheimer’s | MDedge [mdedge.com]
- 13. Bapineuzumab for mild to moderate Alzheimer's disease in two global, randomized, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bapineuzumab, an Investigational Agent For Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pfizer Announces Topline Results Of First Of Four Studies In Bapineuzumab Phase 3 Program | Pfizer [pfizer.com]
- 16. Trial of Solanezumab for Mild Dementia Due to Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase 3 solanezumab trials: Secondary outcomes in mild Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medscape.com [medscape.com]
- 19. medscape.com [medscape.com]
- 20. Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 23. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 24. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Alzheimer's setback as promising drug shows no benefit in clinical trials | Alzheimer's | The Guardian [theguardian.com]
- 26. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 27. fmda.org [fmda.org]
- 28. What are the reasons for the repeated failures of clinical trials with anti-amyloid drugs for AD treatment? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Latrepirdine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Latrepirdine (also known as Dimebon), a compound investigated for neuroprotective properties. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Core Safety and Disposal Protocols
This compound, in its dihydrochloride form, is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1 and Chronic aquatic toxicity, Category 1).[1] Therefore, environmental release must be strictly avoided.[1] Proper disposal is not discretionary but a mandatory safety and environmental compliance measure.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, all personnel must be equipped with appropriate Personal Protective Equipment. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases of potential dust or aerosol formation, a NIOSH-approved respirator is necessary.[2]
All handling of this compound during the disposal process should be conducted within a chemical fume hood to minimize inhalation risks.[2]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste management service. Under no circumstances should this compound or its containers be disposed of in general laboratory or municipal trash, nor should it be released into the sewer system.[1][2]
-
Container Preparation:
-
Ensure the original container of this compound is securely sealed.
-
If transferring to a waste container, use a clearly labeled, compatible container. The label should include "Hazardous Waste," the chemical name ("this compound" or "Dimebon dihydrochloride"), and the associated hazards (e.g., "Acutely Toxic," "Environmental Hazard").
-
-
Collection of Waste:
-
Storage Prior to Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
-
Arranging for Disposal:
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste and disposed of through the same channels.[2] Do not rinse containers and pour the rinsate down the drain.
-
Quantitative Safety and Disposal Data
| Parameter | Value/Instruction | Source |
| Oral Toxicity | Acute toxicity, Category 4 (Harmful if swallowed) | [1] |
| Aquatic Toxicity | Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
| Disposal Method | Collection by a specialized disposal company; dispose of contents/container to an approved waste disposal plant. | [1][2] |
| Environmental Release | Avoid release to the environment. Do not let product enter drains. | [1][2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Experimental Protocols Referenced
The disposal procedures outlined are based on standard hazardous waste management protocols as detailed in the Safety Data Sheet (SDS) for Dimebon dihydrochloride. No experimental protocols for the alteration or neutralization of this compound prior to disposal are recommended due to its hazardous nature. The sole approved protocol is segregation, proper labeling, and professional disposal.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Latrepirdine
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Latrepirdine (also known as Dimebon). The following guidelines are intended to supplement, not replace, your institution's standard safety protocols.
Hazard Identification and Personal Protective Equipment
This compound dihydrochloride is classified with the following hazards:
-
Reproductive Toxicity - Category 2 : Suspected of damaging fertility or the unborn child.[1]
-
Acute Toxicity, Oral - Category 4 : Harmful if swallowed.[2]
-
Acute and Chronic Aquatic Toxicity - Category 1 : Very toxic to aquatic life with long-lasting effects.[2]
Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personal safety and prevent contamination.
| PPE Category | Required Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other impervious disposable gloves should be worn. Always inspect gloves prior to use. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield may be required for splash hazards. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn. For procedures with a higher risk of contamination, consider a disposable gown. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Avoid inhalation, and contact with eyes, skin, and clothing.[1] - Avoid the formation of dust and aerosols.[1][2] - Use in a well-ventilated area, preferably a chemical fume hood.[1] - Do not eat, drink, or smoke when using this product.[2] - Wash hands thoroughly after handling.[2] |
| Storage | - Keep container tightly sealed in a cool, well-ventilated area.[2] - Store at -20°C for long-term storage of the powder.[3] - Solutions in DMSO can be stored at 4°C for 2 weeks or -80°C for 6 months.[3] - Keep away from direct sunlight and sources of ignition.[2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[2] |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
| Situation | Response |
| Spillage | - Evacuate personnel to a safe area. - Wear appropriate PPE as outlined above. - Cover spillage with a suitable absorbent material. - Sweep up the material and place it in an appropriate container for disposal.[1] - Do not let the product enter drains.[1] |
| Eye Contact | - Immediately flush with copious amounts of water for at least 15 minutes. - Seek medical attention.[1] |
| Skin Contact | - Immediately wash the skin with copious amounts of soap and water for at least 15 minutes. - Remove contaminated clothing and shoes. - Seek medical attention.[1] |
| Inhalation | - Remove to fresh air and monitor breathing. - If breathing becomes difficult, give oxygen. - If breathing stops, give artificial respiration. - Seek medical attention.[1] |
| Ingestion | - Rinse mouth with water. - Call a POISON CENTER or doctor if you feel unwell.[2] - Do not induce vomiting. |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations for hazardous waste.
Operational Plan:
-
Segregation: All this compound waste, including empty containers, contaminated PPE, and unused solutions, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific contents ("this compound Waste").
-
Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste. Do not dispose of this compound down the drain or in the regular trash.[1][2]
Disposal of Unused this compound: If a take-back program is not available, unused this compound should be disposed of as hazardous waste. For household disposal of other medicines, the FDA recommends mixing the medicine with an undesirable substance like coffee grounds or cat litter, placing it in a sealed bag, and then in the trash.[4] However, for a research chemical with aquatic toxicity, professional hazardous waste disposal is the appropriate route.
Toxicological Data
| Metric | Value | Species |
| LD50 (Oral) | Approximately 1200 mg/kg | Rat (female)[5] |
In vitro studies have shown that at high concentrations (100 μM), this compound can have neurotoxic effects on cerebellar granular cells.[5]
This compound's Putative Mechanism of Action
This compound is thought to exert its effects through multiple pathways, including the modulation of mitochondrial function and activation of AMP-activated protein kinase (AMPK). The following diagram illustrates a simplified proposed pathway.
Caption: Simplified diagram of this compound's proposed mechanism of action.
Experimental Workflow: Preparation of this compound Stock Solution
This protocol outlines the basic steps for preparing a stock solution of this compound for in vitro experiments.
Caption: Step-by-step workflow for preparing a this compound stock solution.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Dimebon dihydrochloride|97657-92-6|MSDS [dcchemicals.com]
- 3. This compound HCl Datasheet DC Chemicals [dcchemicals.com]
- 4. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 5. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
